cyclobutane-1,2-dicarboxylic acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
cyclobutane-1,2-dicarboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O4/c7-5(8)3-1-2-4(3)6(9)10/h3-4H,1-2H2,(H,7,8)(H,9,10) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUSAGCZZQKACKE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1C(=O)O)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50871828 | |
| Record name | 1,2-Cyclobutanedicarboxylic acid | |
| Source | EPA DSSTox | |
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Molecular Weight |
144.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3396-14-3, 1124-13-6 | |
| Record name | 1,2-Cyclobutanedicarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3396-14-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,2-Cyclobutanedicarboxylic acid, (E)- | |
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| Record name | 1,2-Cyclobutanedicarboxylic acid | |
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| Record name | USAF ST-3 | |
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| Record name | 1,2-Cyclobutanedicarboxylic acid | |
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| Record name | 1,2-Cyclobutanedicarboxylic acid | |
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| Record name | Cyclobutane-1,2-dicarboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.227 | |
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Foundational & Exploratory
Unveiling the Solid-State Architecture: A Technical Guide to the Crystal Structure of cis-Cyclobutane-1,2-dicarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the crystal structure of cis-cyclobutane-1,2-dicarboxylic acid, a molecule of interest in various chemical and pharmaceutical applications. Understanding its three-dimensional arrangement in the solid state is crucial for predicting its physical properties, designing derivatives, and comprehending its intermolecular interactions. This document summarizes key crystallographic data, details the experimental procedures used for its determination, and provides visualizations to illustrate the experimental workflow.
Core Crystallographic Data
The crystal structure of cis-cyclobutane-1,2-dicarboxylic acid was determined by single-crystal X-ray diffraction.[1] The compound crystallizes in the monoclinic space group P2₁/c.[1] A summary of the key crystallographic data is presented in the table below.
| Parameter | Value |
| Chemical Formula | C₆H₈O₄ |
| Molecular Weight | 144.13 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a | 10.710 (3) Å |
| b | 8.559 (2) Å |
| c | 7.343 (2) Å |
| α | 90° |
| β | 95.03 (1)° |
| γ | 90° |
| Volume | 669.5 ų |
| Z | 4 |
Table 1: Crystallographic Data for cis-Cyclobutane-1,2-dicarboxylic Acid.[1]
The cyclobutane (B1203170) ring in the cis conformation is puckered, with a dihedral angle of 156°.[1] This puckering helps to alleviate the steric hindrance between the two carboxylic acid groups.[1] The bond lengths within the cyclobutane ring range from 1.526 (3) Å to 1.556 (4) Å.[1] The molecules form zigzag chains running parallel to the a-axis, connected by strong hydrogen bonds between the carboxylic acid groups of adjacent molecules.[1]
Experimental Protocols
The determination of the crystal structure of cis-cyclobutane-1,2-dicarboxylic acid involved the following key experimental stages:
Crystal Growth
Single crystals of cis-cyclobutane-1,2-dicarboxylic acid suitable for X-ray diffraction were grown. While the specific crystallization method for this structure determination is not detailed in the primary reference, a general approach for small organic molecules involves slow evaporation of a saturated solution in an appropriate solvent.
X-ray Data Collection
A single crystal was mounted on a diffractometer. The crystal was then irradiated with monochromatic X-rays, and the diffraction pattern was collected. The intensity and position of the diffracted beams were recorded.
Structure Solution and Refinement
The collected diffraction data was used to solve the crystal structure. This process involves determining the positions of the atoms within the unit cell. The initial structural model was then refined using three-dimensional least-squares techniques to achieve the best possible fit between the observed and calculated structure factors.[1] The final R-value for 1256 reflections was 0.056.[1]
Visualizations
Experimental Workflow for Crystal Structure Determination
The following diagram illustrates the logical workflow from obtaining the compound to the final determination of its crystal structure.
References
An In-depth Technical Guide to the Molecular Geometry of trans-Cyclobutane-1,2-dicarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular geometry of trans-cyclobutane-1,2-dicarboxylic acid, a molecule of interest in organic synthesis, material science, and pharmaceutical development.[1][2][3] Its unique strained four-membered ring and the stereochemistry of its functional groups dictate its physical and chemical properties. This document summarizes key structural data obtained from experimental and computational studies, details the methodologies used for these determinations, and presents visual representations of its structural characteristics and the workflow for their elucidation.
Molecular Structure and Conformation
trans-Cyclobutane-1,2-dicarboxylic acid (C₆H₈O₄, CAS: 1124-13-6) is a cyclic dicarboxylic acid featuring a four-membered carbon ring.[1][2][4][5][6] The trans configuration of the two carboxylic acid groups minimizes steric hindrance, contributing to its stability.[1] A key feature of the cyclobutane (B1203170) ring is its non-planar, or "puckered," conformation, which serves to relieve torsional strain.[7]
Crystal Structure and Solid-State Geometry
The definitive molecular geometry of trans-cyclobutane-1,2-dicarboxylic acid in the solid state has been determined by single-crystal X-ray diffraction. The study reveals a puckered cyclobutane ring with a dihedral angle of approximately 150°.[8] The carboxylic acid groups adopt a conformation that can be described as "quasi" diequatorial, which is analogous to the diequatorial conformation observed in trans-1,2-cyclohexanedicarboxylic acid.[8]
The crystal packing is characterized by the formation of hydrogen-bonded rows of molecules.[8]
Spectroscopic and Computational Insights
While X-ray crystallography provides a precise solid-state structure, spectroscopic methods like Nuclear Magnetic Resonance (NMR) and computational chemistry offer insights into the molecule's geometry and conformational dynamics in solution and in the gas phase.
Computational Chemistry: Geometry optimization using quantum mechanical methods is a powerful tool to predict the lowest energy conformation of a molecule.[11][12] These calculations can provide detailed information on bond lengths, bond angles, and dihedral angles for the most stable conformer. For cyclobutane derivatives, computational studies are crucial for understanding the ring-puckering potential and the energy barrier for ring inversion.[11]
Quantitative Geometric Data
The following tables summarize the key quantitative data regarding the molecular geometry of trans-cyclobutane-1,2-dicarboxylic acid derived from X-ray crystallography.
| Crystallographic Parameters | Value |
| Crystal System | Monoclinic |
| Space Group | C2/c |
| a | 5.52 Å |
| b | 10.74 Å |
| c | 11.90 Å |
| β | 90°55' |
| Molecules per unit cell (Z) | 4 |
Table 1: Unit cell parameters for trans-cyclobutane-1,2-dicarboxylic acid.[8]
| Selected Intramolecular Geometric Parameters | Value |
| Cyclobutane Ring Dihedral Angle | ~150° |
| C(1)-C(2) and C(1)-C(1*) Bond Length | 1.553 Å |
| Internal Rotation Angle C(3)-C(2)-C(2")-C(3") | 99° |
| O(2)-C(3)-C(2)-C(2") Internal Rotation Angle | 8° |
Table 2: Key bond lengths and dihedral angles of trans-cyclobutane-1,2-dicarboxylic acid in the crystalline state.[8]
Experimental and Computational Protocols
Single-Crystal X-ray Diffraction
The determination of the solid-state molecular structure of trans-cyclobutane-1,2-dicarboxylic acid is achieved through single-crystal X-ray diffraction. This powerful technique provides precise three-dimensional coordinates of the atoms in the crystal lattice.[13][14][15][16]
Methodology:
-
Crystal Growth: High-quality single crystals of the compound are grown, typically by slow evaporation of a suitable solvent. For trans-cyclobutane-1,2-dicarboxylic acid, crystallization from benzene (B151609) or a benzene/ethyl acetate (B1210297) mixture can be employed.
-
Crystal Mounting: A suitable single crystal (typically >0.1 mm in all dimensions) is selected and mounted on a goniometer head.[16]
-
Data Collection: The mounted crystal is placed in a monochromatic X-ray beam. The crystal is rotated, and the diffraction pattern, consisting of a series of reflections, is recorded by an area detector.[16]
-
Data Processing: The intensities and positions of the reflections are measured. These data are then corrected for various experimental factors.
-
Structure Solution and Refinement: The phase problem is solved to obtain an initial electron density map.[16] An initial model of the molecule is fitted to the electron density. The atomic positions and thermal parameters are then refined using least-squares methods to achieve the best fit with the experimental data.
Computational Geometry Optimization
Computational chemistry provides a theoretical approach to determine the most stable molecular geometry by finding the minimum energy conformation on the potential energy surface.[12]
Methodology:
-
Initial Structure Generation: A 3D model of trans-cyclobutane-1,2-dicarboxylic acid is built using molecular modeling software.
-
Selection of a Theoretical Method: A suitable level of theory and basis set are chosen. For organic molecules, Density Functional Theory (DFT) methods, such as M06-2X, with a basis set like 6-31+G(d,p) are commonly used for geometry optimization.[11]
-
Geometry Optimization: The energy of the molecule is minimized with respect to the coordinates of all atoms. This iterative process adjusts the bond lengths, bond angles, and dihedral angles until a stationary point on the potential energy surface is located.
-
Frequency Calculation: To confirm that the optimized structure corresponds to a true minimum (and not a transition state), a frequency calculation is performed. A true minimum will have no imaginary frequencies.
-
Analysis of Results: The optimized geometry provides detailed information on bond lengths, angles, and dihedral angles, which can be compared with experimental data.
Visualizations
The following diagrams illustrate the key structural features of trans-cyclobutane-1,2-dicarboxylic acid and the workflow for its structural determination.
References
- 1. Buy trans-Cyclobutane-1,2-dicarboxylic acid | 1124-13-6 [smolecule.com]
- 2. Cas 1124-13-6 | TRANS-CYCLOBUTANE-1,2-DICARBOXYLIC ACID [finechemical.net]
- 3. lookchem.com [lookchem.com]
- 4. scbt.com [scbt.com]
- 5. trans-cyclobutane-1,2-dicarboxylic acid [stenutz.eu]
- 6. Trans-1,2-cyclobutanedicarboxylic acid 97% | CAS: 1124-13-6 | AChemBlock [achemblock.com]
- 7. journals.iucr.org [journals.iucr.org]
- 8. journals.iucr.org [journals.iucr.org]
- 9. auremn.org.br [auremn.org.br]
- 10. researchgate.net [researchgate.net]
- 11. BJOC - A computational study of base-catalyzed reactions of cyclic 1,2-diones: cyclobutane-1,2-dione [beilstein-journals.org]
- 12. storion.ru [storion.ru]
- 13. X-ray Diffraction Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 14. excillum.com [excillum.com]
- 15. rigaku.com [rigaku.com]
- 16. X-ray crystallography - Wikipedia [en.wikipedia.org]
An In-depth Technical Guide to the Stereoisomers of Cyclobutane-1,2-dicarboxylic Acid for Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclobutane-1,2-dicarboxylic acid, a dicarboxylic acid featuring a four-membered carbocyclic ring, presents a fascinating case of stereoisomerism. Its rigid, puckered structure gives rise to distinct spatial arrangements of its two carboxylic acid functional groups, resulting in three stereoisomers: a meso cis-isomer and a pair of enantiomeric trans-isomers. These stereoisomers exhibit unique physical, chemical, and biological properties, making them valuable building blocks in various fields, particularly in medicinal chemistry and materials science.
The constrained conformation of the cyclobutane (B1203170) ring provides a rigid scaffold that is increasingly utilized in drug design to control the spatial orientation of pharmacophores, thereby enhancing potency, selectivity, and pharmacokinetic profiles.[1][2] Notably, derivatives of this compound have been explored as mimics of the Arg-Gly-Asp (RGD) motif to target integrin αvβ3, a cell surface receptor implicated in cancer progression and angiogenesis.[3] This guide provides a comprehensive overview of the stereoisomers of this compound, including their synthesis, separation, characterization, and potential applications in drug development.
Stereoisomers of this compound
This compound exists as three stereoisomers:
-
cis-Cyclobutane-1,2-dicarboxylic acid: This isomer has both carboxylic acid groups on the same face of the cyclobutane ring. Due to a plane of symmetry, it is an achiral meso compound and is, therefore, optically inactive.
-
trans-Cyclobutane-1,2-dicarboxylic acid: This isomer exists as a pair of enantiomers where the carboxylic acid groups are on opposite faces of the cyclobutane ring. These enantiomers, (1R,2R)-cyclobutane-1,2-dicarboxylic acid and (1S,2S)-cyclobutane-1,2-dicarboxylic acid, are non-superimposable mirror images of each other and are optically active. The racemic mixture of the trans-isomers is denoted as (±)-trans-cyclobutane-1,2-dicarboxylic acid.
Data Presentation: Physicochemical Properties
The distinct stereochemistry of the isomers leads to differences in their physical and spectroscopic properties. A summary of key quantitative data is presented below for easy comparison.
| Property | cis-Isomer (meso) | (±)-trans-Isomer (racemate) |
| Molecular Formula | C₆H₈O₄ | C₆H₈O₄ |
| Molecular Weight | 144.13 g/mol | 144.13 g/mol |
| CAS Number | [1461-94-5] | [1124-13-6] |
| Melting Point (°C) | 133-139[4] | 129-132[5] |
| pKa1 | 4.25 (predicted) | 4.11 (predicted) |
| pKa2 | 5.85 (predicted) | 5.61 (predicted) |
| ¹H NMR (D₂O, δ ppm) | Not readily available | ~3.45 (m, 2H, CH), ~2.17 (m, 4H, CH₂)[6][7] |
| ¹³C NMR | Data available[8] | Data available |
| IR Spectrum (cm⁻¹) | Characteristic C=O and O-H stretches | Characteristic C=O and O-H stretches[9] |
Experimental Protocols
Detailed methodologies for the synthesis and resolution of the stereoisomers are crucial for their practical application.
Synthesis of cis-Cyclobutane-1,2-dicarboxylic Acid
A common method for the synthesis of the cis-isomer involves the hydrolysis of cis-cyclobutane-1,2-dicyanide.
Experimental Workflow: Synthesis of cis-Cyclobutane-1,2-dicarboxylic Acid
Caption: Workflow for the synthesis of cis-cyclobutane-1,2-dicarboxylic acid.
Protocol: [10]
-
Adduct Formation: In a reaction vessel, cis-cyclobutane-1,2-dicyanide is mixed with sulfuric acid monohydrate. The mixture is heated to a temperature between 40 °C and 125 °C for a period ranging from 15 minutes to 4 hours. The reaction time is inversely proportional to the temperature. After the reaction is complete, the mixture is cooled to ambient temperature to yield the adduct.
-
Hydrolysis: To the formed adduct, water is added, and the solution is refluxed for one hour.
-
Isolation: The excess water is removed by distillation. The resulting solid is then extracted with ether in a Soxhlet extractor for 16 hours.
-
Purification: The ether extract is heated to evaporate the solvent, yielding the crude cis-cyclobutane-1,2-dicarboxylic acid. The crude product is then purified by crystallization from benzene to afford a pale yellow crystalline solid. The reported yield is approximately 62.5%, with a melting point of 131.5 °C.
Synthesis of trans-Cyclobutane-1,2-dicarboxylic Acid
The trans-isomer can be synthesized from adipic acid through a multi-step process.
Experimental Workflow: Synthesis of trans-Cyclobutane-1,2-dicarboxylic Acid
Caption: Multi-step synthesis of trans-cyclobutane-1,2-dicarboxylic acid.
Protocol: [11]
-
Synthesis of 2,5-dibromohexane-1,6-dioic acid dimethyl ester: Adipic acid is reacted with thionyl chloride, followed by the dropwise addition of bromine. The resulting product is then reacted with methanol (B129727) to yield the dimethyl ester.
-
Cyclization: The dibromo-diester is reacted with potassium cyanide in methanol to form 1-cyano-cyclobutane-1,2-dicarboxylic acid dimethyl ester.
-
Hydrolysis: The cyano-diester is heated in hydrochloric acid to hydrolyze both the ester and nitrile groups, yielding pure trans-cyclobutane-1,2-dicarboxylic acid.
Resolution of (±)-trans-Cyclobutane-1,2-dicarboxylic Acid
The enantiomers of the trans-isomer can be separated by classical resolution using a chiral resolving agent, such as the alkaloid brucine.[12][13]
Experimental Workflow: Chiral Resolution of trans-Isomers
Caption: General workflow for the chiral resolution of the trans-enantiomers.
Protocol (General Procedure):
-
Diastereomeric Salt Formation: A solution of racemic trans-cyclobutane-1,2-dicarboxylic acid in a suitable solvent (e.g., acetone (B3395972) or ethanol) is treated with one equivalent of a chiral resolving agent (e.g., (-)-brucine). The mixture is heated to ensure complete dissolution and then allowed to cool slowly.
-
Fractional Crystallization: The less soluble diastereomeric salt will preferentially crystallize out of the solution. The crystals are collected by filtration. The more soluble diastereomeric salt remains in the mother liquor.
-
Regeneration of Enantiomers: The separated diastereomeric salts are treated with a strong acid (e.g., hydrochloric acid) to protonate the carboxylate and precipitate the enantiomerically pure dicarboxylic acid. The chiral resolving agent remains in the aqueous solution as its salt and can potentially be recovered. The enantiomer from the mother liquor can be recovered by evaporation of the solvent followed by acidification.
Application in Drug Development: Targeting Integrin αvβ3
The rigid cyclobutane scaffold has been employed to design mimetics of the RGD peptide sequence, which is a recognition motif for integrins.[3] Integrin αvβ3 is overexpressed on the surface of various tumor cells and endothelial cells during angiogenesis, making it an attractive target for cancer therapy.[4][14] RGD mimetics can competitively inhibit the binding of natural ligands to integrin αvβ3, thereby interfering with downstream signaling pathways that promote cell proliferation, survival, and migration.[15]
Signaling Pathway: Integrin αvβ3 and the Role of RGD Mimetics
Caption: Simplified signaling pathway of integrin αvβ3 and its inhibition by RGD mimetics.
The binding of extracellular matrix (ECM) proteins containing the RGD sequence to integrin αvβ3 triggers a cascade of intracellular signaling events.[5][14] This includes the recruitment and activation of focal adhesion kinase (FAK) and Src family kinases. These kinases, in turn, activate downstream pathways such as the Ras-MAPK and PI3K-Akt pathways, which are crucial for cell proliferation, survival, migration, and angiogenesis.[1] Cyclobutane-based RGD mimetics can block the initial binding step, thereby inhibiting these pro-tumorigenic signaling cascades.[3]
Conclusion
The stereoisomers of this compound offer a rich platform for fundamental and applied research. Their distinct three-dimensional structures and physicochemical properties, coupled with the rigidity of the cyclobutane ring, make them valuable synthons in organic chemistry and key structural motifs in the design of novel therapeutics. The ability of their derivatives to function as RGD mimetics and target integrin αvβ3 highlights their potential in the development of targeted cancer therapies. This guide provides a foundational understanding and practical protocols to facilitate further exploration and application of these versatile molecules in scientific and drug development endeavors.
References
- 1. Integrin αvβ3/c-src “Oncogenic Unit” Promotes Anchorage-independence and Tumor Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. apps.dtic.mil [apps.dtic.mil]
- 4. Exploring the Role of RGD-Recognizing Integrins in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Diethyl 1,1-cyclobutanedicarboxylate synthesis - chemicalbook [chemicalbook.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. researchgate.net [researchgate.net]
- 9. 1,2-Cyclobutanedicarboxylic acid, trans- [webbook.nist.gov]
- 10. ir.library.oregonstate.edu [ir.library.oregonstate.edu]
- 11. Page loading... [wap.guidechem.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. researchgate.net [researchgate.net]
- 14. Integrin αvβ3 Signaling in Tumor-Induced Bone Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 15. RGD peptide in cancer targeting: Benefits, challenges, solutions, and possible integrin–RGD interactions - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis of Cyclobutane-1,2-dicarboxylic Acid from Maleic Anhydride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide details the synthesis of cyclobutane-1,2-dicarboxylic acid, a valuable building block in polymer chemistry and pharmaceutical development. The primary and most documented synthetic route commencing from maleic anhydride (B1165640) involves a multi-step process initiated by a photochemical [2+2] cycloaddition. This document provides an in-depth overview of the synthesis, including detailed experimental protocols, quantitative data, and workflow visualizations.
Synthetic Pathway Overview
The synthesis of this compound from maleic anhydride is not a direct conversion. The established pathway proceeds through two key intermediates:
-
Photochemical Dimerization: Maleic anhydride undergoes a [2+2] cycloaddition reaction under ultraviolet (UV) irradiation to form cyclobutane-1,2,3,4-tetracarboxylic dianhydride (CBDA).
-
Hydrolysis: The resulting dianhydride is hydrolyzed to yield cyclobutane-1,2,3,4-tetracarboxylic acid (CBTA).
The overall synthetic scheme is presented below.
Caption: Overall reaction scheme for the synthesis.
Experimental Protocols and Data
Step 1: Synthesis of Cyclobutane-1,2,3,4-tetracarboxylic Dianhydride (CBDA)
The photochemical dimerization of maleic anhydride is the cornerstone of this synthesis.[1][2] Various solvents and reaction conditions have been reported, with notable differences in yield and reaction time.[1][3][4]
Experimental Protocol:
A representative procedure using ethyl acetate (B1210297) as a solvent is as follows:[5]
-
To a 2 L quartz glass photoreactor equipped with a mechanical stirrer, a cooling system, and sixteen 300 nm UV lamps, add 250 mL of ethyl acetate and 100 g of maleic anhydride.
-
Stir the mixture to ensure complete dissolution of the maleic anhydride.
-
To prevent excessive temperature increase, activate the cooling system.
-
Irradiate the solution with UV light for 24 hours while continuously stirring to prevent the product from adhering to the reactor walls.
-
After the reaction period, a white solid precipitate of CBDA will have formed.
-
Collect the solid product by filtration.
-
Dry the collected white solid in a vacuum dryer at 60°C for 24 hours to yield crude CBDA.
-
Further purification can be achieved by recrystallization from acetic anhydride.
Quantitative Data for CBDA Synthesis:
| Parameter | Value/Condition | Solvents | Yield | Reference(s) |
| Reactant | Maleic Anhydride | Ethyl Acetate | 71% (crude) | [5] |
| Light Source | UV Lamps (300 nm) | Diethyl Carbonate | 75.2% | [1] |
| Temperature | 5-30°C | Ethyl Acetate | 32.8% | [4] |
| Reaction Time | 6-300 hours | - | - | [4] |
| Concentration | 0.15 g/mL in a microreactor | - | 51.75% | [3] |
Step 2: Hydrolysis to Cyclobutane-1,2,3,4-tetracarboxylic Acid (CBTA)
The dianhydride (CBDA) can be readily hydrolyzed to the corresponding tetracarboxylic acid (CBTA) using aqueous acid.[6]
Experimental Protocol:
A general procedure for the hydrolysis is as follows:[6]
-
In a round-bottom flask equipped with a reflux condenser and a stirrer, add the synthesized cyclobutane-1,2,3,4-tetracarboxylic dianhydride.
-
Add a suitable amount of aqueous hydrochloric acid (e.g., a 1:3 ratio of dianhydride to 30% HCl).
-
Heat the mixture to approximately 80-85°C and maintain the reaction for 20-24 hours with continuous stirring.
-
After the reaction is complete, cool the solution to room temperature.
-
Concentrate the solution under reduced pressure to remove water and excess HCl.
-
Dry the resulting solid to obtain cyclobutane-1,2,3,4-tetracarboxylic acid.
Quantitative Data for CBTA Synthesis:
| Parameter | Value/Condition | Yield | Reference(s) |
| Reactant | Cyclobutane-1,2,3,4-tetracarboxylic Dianhydride | ~88% (based on ester hydrolysis) | [6] |
| Reagent | Aqueous Hydrochloric Acid | - | [6] |
| Temperature | 85°C | - | [6] |
| Reaction Time | 24 hours | - | [6] |
Step 3: Selective Decarboxylation to this compound
This step involves the removal of two carboxyl groups from CBTA. The thermal decarboxylation of cyclobutane-1,1-dicarboxylic acids is known to occur at temperatures up to 200°C.[7] However, the selective removal of only two of the four carboxylic acid groups in CBTA to yield the 1,2-dicarboxylic acid is a significant challenge. The reaction can be difficult to control, potentially leading to a mixture of the starting material, the desired product, and fully decarboxylated cyclobutane.
A definitive, optimized protocol for this specific transformation is not prominently featured in the surveyed literature, indicating that this may be an area for further research and development. Researchers attempting this step should consider careful optimization of temperature, pressure, and reaction time, potentially exploring catalytic methods to improve selectivity.
Experimental Workflow Visualization
The following diagram illustrates the general laboratory workflow for the synthesis of the intermediate, cyclobutane-1,2,3,4-tetracarboxylic acid.
Caption: Laboratory workflow for the synthesis of CBTA.
Alternative Synthetic Routes
Given the challenges associated with the final decarboxylation step, it is pertinent for researchers to be aware of alternative, albeit different, pathways to obtain the target molecule.
-
Synthesis of trans-Isomer: The trans-cyclobutane-1,2-dicarboxylic acid can be produced from a cis/trans mixture via quantitative isomerization using 12N HCl.[8]
-
Synthesis from Dicyanide: A patented process describes the preparation of cis-cyclobutane-1,2-dicarboxylic acid by the hydrolysis of cis-cyclobutane-1,2-dicyanide, which itself can be synthesized from acrylonitrile.[9]
These alternative routes do not start from maleic anhydride but may provide a more direct or higher-yielding pathway to specific isomers of the desired product.
References
- 1. Page loading... [wap.guidechem.com]
- 2. "Exploring [2+2] Photoreaction To Synthesize Cyclobutane Di- And Tetrac" by Dominic Nkafu Nkemngong [commons.und.edu]
- 3. Synthesis of Cyclobutane-1,2,3,4-Tetracarboxylic Dianhydride in Continuous Flow Photoreactor [finechemicals.com.cn]
- 4. CN102977112A - Method for synthesizing cyclobutane-1,2,3,4-tetracarboxylic dianhydride - Google Patents [patents.google.com]
- 5. 1,2,3,4-Cyclobutanetetracarboxylic Dianhydride synthesis - chemicalbook [chemicalbook.com]
- 6. US20080033199A1 - Cyclobutanetetracarboxylate compound and preparation method thereof - Google Patents [patents.google.com]
- 7. Thieme E-Books & E-Journals [thieme-connect.de]
- 8. tandfonline.com [tandfonline.com]
- 9. US3290365A - Method of preparing cis-cyclobutane-1, 2-dicarboxylic acid - Google Patents [patents.google.com]
An In-depth Technical Guide to the Photochemical [2+2] Cycloaddition for the Synthesis of Cyclobutane Dicarboxylic Acids
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the photochemical [2+2] cycloaddition reaction as a powerful tool for the synthesis of cyclobutane (B1203170) dicarboxylic acids and their derivatives. These four-membered ring structures are valuable building blocks in medicinal chemistry and materials science. This document details the core principles, experimental methodologies, quantitative data, and mechanistic pathways of this important transformation.
Core Principles
The photochemical [2+2] cycloaddition is a pericyclic reaction that occurs between two alkene-containing molecules upon exposure to ultraviolet (UV) light.[1] This reaction leads to the formation of a cyclobutane ring through the concerted or stepwise formation of two new sigma bonds. For the synthesis of cyclobutane dicarboxylic acids, typical starting materials include α,β-unsaturated carboxylic acids and their derivatives, such as cinnamic acids, maleic anhydride (B1165640), and maleimides.
The stereochemical outcome of the reaction is often governed by the Woodward-Hoffmann rules for photochemical reactions and can be influenced by factors such as the crystalline packing of the reactants in solid-state reactions (topochemical control) or the use of templates and chiral auxiliaries.[2]
Reaction Mechanisms
The photochemical [2+2] cycloaddition of α,β-unsaturated carbonyl compounds typically proceeds through the initial photoexcitation of the substrate to a singlet excited state (S₁), followed by intersystem crossing (ISC) to a more stable and longer-lived triplet state (T₁). This triplet species then interacts with a ground-state alkene molecule to form a 1,4-diradical intermediate. Subsequent spin inversion and ring closure yield the cyclobutane product. The regioselectivity (head-to-head vs. head-to-tail) and stereoselectivity of the final product are determined by the stability of the diradical intermediate and steric interactions.
Caption: Generalized mechanism of a photochemical [2+2] cycloaddition.
Quantitative Data Presentation
The following tables summarize quantitative data for the synthesis of various cyclobutane dicarboxylic acids and their precursors via photochemical [2+2] cycloaddition.
Table 1: Photodimerization of Cinnamic Acid Derivatives
| Entry | Cinnamic Acid Derivative | Reaction Conditions | Product(s) | Yield (%) | Diastereomeric Ratio (d.r.) | Reference |
| 1 | trans-Cinnamic acid (α-polymorph) | Solid-state, UV irradiation | α-Truxillic acid | High | Single diastereomer | [2] |
| 2 | trans-Cinnamic acid (β-polymorph) | Solid-state, UV irradiation | β-Truxinic acid | High | Single diastereomer | [2] |
| 3 | Template-bound trans-cinnamic acid | Solid-state, 400W Hg lamp, 4h | β-Truxinic acid derivative | 95 (after hydrolysis) | Single diastereomer | [3][4] |
| 4 | Template-bound 4-methoxycinnamic acid | Solid-state, 400W Hg lamp, 4h | Di-4-methoxy-β-truxinic acid derivative | 99 (after hydrolysis) | Single diastereomer | [5][6] |
| 5 | Template-bound 4-chlorocinnamic acid | Solid-state, 400W Hg lamp, 4h | Di-4-chloro-β-truxinic acid derivative | 98 (after hydrolysis) | Single diastereomer | [6] |
Table 2: Photocycloaddition of Maleic Anhydride and Maleimides with Alkenes
| Entry | Reactant 1 | Reactant 2 | Reaction Conditions | Product | Yield (%) | Diastereomeric Ratio (d.r.) | Reference |
| 1 | Maleic Anhydride | Ethylene | Acetone (sensitizer), UV irradiation | Cyclobutane-1,2-dicarboxylic anhydride | - | - | [7] |
| 2 | Maleic Anhydride | Propargyl alcohol | MeCN, acetophenone (B1666503) (sensitizer), irradiation | Bicyclic adduct | Quantitative | - | [8] |
| 3 | N-Benzylmaleimide | Styrene | CH₂Cl₂, 370 nm LED, 16-70h | Bicyclic adduct | Good | Good | [9][10] |
| 4 | Maleic Anhydride | 1,5-Cyclooctadiene | UV irradiation | Fused-ring cyclooctene | - | More trans than cis |
Table 3: Synthesis of Cyclobutane Tetracarboxylic Acids
| Entry | Reactant(s) | Reaction Conditions | Product | Yield (%) | Reference |
| 1 | Maleic Anhydride | Ethyl acetate (B1210297), 300 nm UV lamps, 24h | 1,2,3,4-Cyclobutanetetracarboxylic dianhydride | 71 (crude solid) | [11] |
| 2 | Maleic acid and Fumaric acid | UV-C (254 nm) | 1,2,3,4-Cyclobutanetetracarboxylic acid | - | [12] |
Experimental Protocols
General Experimental Workflow for Photochemical Reactions
The following diagram illustrates a typical workflow for conducting a photochemical [2+2] cycloaddition reaction.
Caption: A general workflow for a photochemical [2+2] cycloaddition experiment.
Detailed Protocol: Template-Directed Solid-State Photodimerization of trans-Cinnamic Acid[3]
Materials:
-
1,8-Dihydroxynaphthalene (1,8-DHN)
-
trans-Cinnamic acid
-
Dicyclohexylcarbodiimide (DCC)
-
4-(Dimethylamino)pyridine (DMAP)
-
Dichloromethane (CH₂Cl₂)
-
Tetrahydrofuran (THF)
-
Potassium hydroxide (B78521) (KOH)
-
1.0 M Hydrochloric acid (HCl)
-
Ethyl acetate (EtOAc)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
400 W medium-pressure mercury lamp
Procedure:
-
Synthesis of the Diester Template (7a):
-
Dissolve 1,8-DHN (100 mg, 0.62 mmol) in 15 mL of anhydrous CH₂Cl₂ in a 100 mL round-bottomed flask at 23 °C under a nitrogen atmosphere.
-
Add trans-cinnamic acid (185 mg, 1.25 mmol), DCC (258 mg, 1.25 mmol), and DMAP (15.3 mg, 0.125 mmol) sequentially.
-
Stir the resulting mixture at 23 °C for 24 hours.
-
Quench the reaction with a 10% (w/v) aqueous solution of citric acid (30 mL) and H₂O (10 mL).
-
Separate the organic phase, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the diester 7a.
-
-
Photochemical [2+2] Cycloaddition:
-
Place the solid diester 7a (25.6 mg, 0.061 mmol) between two glass microscope slides.
-
Irradiate the sample using a 400 W broadband medium-pressure Hg lamp for 4 hours.
-
Mix the solid powder with a spatula every 2 hours to ensure homogeneous irradiation.
-
-
Hydrolysis to β-Truxinic Acid (meso-3a):
-
Dissolve the irradiated product (25 mg, 0.059 mmol) in 2.0 mL of THF in a 20 mL scintillation vial.
-
Add distilled water (1.0 mL) and KOH (65 mg, 1.13 mmol).
-
Stir the mixture at 23 °C for 2 hours.
-
Acidify the reaction mixture to pH 1-2 with 1.0 M HCl.
-
Extract the aqueous phase three times with EtOAc.
-
Combine the organic phases, dry over anhydrous Na₂SO₄, filter, and concentrate under vacuum to obtain meso-β-truxinic acid.
-
Detailed Protocol: Synthesis of 1,2,3,4-Cyclobutanetetracarboxylic Dianhydride[11]
Materials:
-
Maleic anhydride
-
Ethyl acetate
-
Acetic anhydride
-
1,4-Dioxane
-
2L quartz glass photoreactor with 300 nm UV lamps, stirrer, and cooler.
Procedure:
-
Photochemical Dimerization:
-
To a 2L quartz glass photoreactor, add 250 mL of ethyl acetate and 100 g of maleic anhydride.
-
Stir the mixture to ensure complete dissolution.
-
Irradiate the solution with 300 nm UV lamps for 24 hours with continuous stirring, maintaining a cool temperature with a cooler.
-
Collect the resulting white solid by filtration. This yields approximately 71 g of the crude photodimerization product.
-
-
Dehydration to Dianhydride:
-
Dry the white solid in a vacuum dryer at 60 °C for 24 hours.
-
Add the dried solid to acetic anhydride and heat to 150 °C for 24 hours.
-
Filter the hot reaction solution to remove impurities.
-
Recrystallize the product from the filtrate by cooling in a freezer at ≤ 0 °C for 24 hours.
-
Collect the resulting yellow solid by filtration, wash three times with 1,4-dioxane, and dry in a vacuum oven at 60 °C for 48 hours to obtain 64 g of 1,2,3,4-cyclobutanetetracarboxylic dianhydride.
-
Applications in Drug Development
Cyclobutane rings are valuable motifs in medicinal chemistry due to their rigid, three-dimensional structures which can be used to constrain the conformation of a molecule, potentially leading to increased potency and selectivity for a biological target. Cyclobutane dicarboxylic acids, in particular, can serve as scaffolds for the synthesis of a variety of pharmacologically active compounds. They can be used to mimic or replace other cyclic structures, act as linkers, or introduce specific spatial arrangements of functional groups. The development of efficient and stereoselective methods for their synthesis, such as the photochemical [2+2] cycloaddition, is therefore of significant interest to the pharmaceutical industry.
Conclusion
The photochemical [2+2] cycloaddition is a versatile and powerful method for the synthesis of cyclobutane dicarboxylic acids and their derivatives. This guide has provided an overview of the fundamental principles, mechanistic pathways, and practical experimental considerations for this reaction. The presented quantitative data and detailed protocols offer a valuable resource for researchers and professionals in organic synthesis and drug development, enabling the efficient and stereocontrolled construction of these important four-membered ring systems.
References
- 1. baranlab.org [baranlab.org]
- 2. chemistry.as.miami.edu [chemistry.as.miami.edu]
- 3. yoksis.bilkent.edu.tr [yoksis.bilkent.edu.tr]
- 4. Template-Directed Photochemical Homodimerization and Heterodimerization Reactions of Cinnamic Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Template-directed, diastereoselective [2+2] photodimerization reactions of cinnamic acids and vinylogous cinnamic acids - American Chemical Society [acs.digitellinc.com]
- 6. thieme-connect.com [thieme-connect.com]
- 7. researchgate.net [researchgate.net]
- 8. mediatum.ub.tum.de [mediatum.ub.tum.de]
- 9. Photochemical [2 + 2] Cycloaddition of Alkenes with Maleimides: Highlighting the Differences between N-Alkyl vs N-Aryl Maleimides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. 1,2,3,4-Cyclobutanetetracarboxylic Dianhydride synthesis - chemicalbook [chemicalbook.com]
- 12. "Exploring [2+2] Photoreaction To Synthesize Cyclobutane Di- And Tetrac" by Dominic Nkafu Nkemngong [commons.und.edu]
An In-depth Technical Guide to the Physical and Chemical Properties of Cyclobutane-1,2-dicarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclobutane-1,2-dicarboxylic acid, a dicarboxylic acid with the molecular formula C₆H₈O₄, exists as two primary stereoisomers: cis-cyclobutane-1,2-dicarboxylic acid and trans-cyclobutane-1,2-dicarboxylic acid. The rigid four-membered ring of the cyclobutane (B1203170) structure imparts distinct chemical and physical properties to these isomers, influencing their reactivity, potential biological activity, and applications in various scientific fields. This technical guide provides a comprehensive overview of the physical and chemical properties of both isomers, detailed experimental protocols for their characterization, and insights into their relevance in research and drug development.
Physical Properties
The physical properties of cis- and trans-cyclobutane-1,2-dicarboxylic acid are summarized in the table below. These differences arise from the distinct spatial arrangement of the carboxylic acid groups, which affects intermolecular forces and crystal packing.
| Property | cis-Cyclobutane-1,2-dicarboxylic acid | trans-Cyclobutane-1,2-dicarboxylic acid |
| CAS Number | 1461-94-5[1] | 1124-13-6 |
| Molecular Weight | 144.13 g/mol | 144.13 g/mol |
| Appearance | White solid | White crystalline solid |
| Melting Point | 133-139 °C | 125-131 °C[2] |
| Boiling Point | 377.7±35.0 °C (Predicted) | 140 °C (at 2 Torr)[2] |
| Density | 1.509±0.06 g/cm³ (Predicted) | 1.509±0.06 g/cm³ (Predicted)[2] |
| pKa₁ | 4.08 (Predicted for the general structure) | pK₁: 3.79 (at 25°C)[2] |
| pKa₂ | Not specified | pK₂: 5.61 (at 25°C)[2] |
| Solubility | Soluble in water and alcohol. | Fair solubility in warm aqueous sodium hydroxide (B78521) solution; limited solubility in common organic solvents. |
Chemical Properties and Reactivity
Both isomers exhibit typical carboxylic acid reactivity, including esterification, amide formation, and reduction. The stereochemistry of the diacid can influence the outcome of certain reactions. For instance, the cis-isomer can readily form a cyclic anhydride (B1165640) upon heating, a reaction that is not possible for the trans-isomer due to the spatial separation of the carboxylic acid groups.
The interaction between the carboxyl groups in the molecular ions of cis-cyclobutane-1,2-dicarboxylic acid during mass spectrometry helps to distinguish it from the trans-isomer.[3] The cis-isomer can be isomerized to the more stable trans-isomer by heating in concentrated hydrochloric acid at 190°C.[2]
Synthesis of Isomers
The synthesis of cis- and trans-cyclobutane-1,2-dicarboxylic acid can be achieved through distinct synthetic routes. The following diagrams illustrate generalized workflows for their preparation.
Experimental Protocols
Determination of Melting Point
A precise melting point is a crucial indicator of purity.
-
Apparatus: Melting point apparatus, capillary tubes, thermometer, mortar and pestle.
-
Procedure:
-
Finely powder a small amount of the crystalline sample using a mortar and pestle.
-
Pack the powdered sample into a capillary tube to a height of 2-3 mm by tapping the sealed end of the tube on a hard surface.
-
Place the capillary tube in the heating block of the melting point apparatus.
-
Heat the block rapidly to a temperature approximately 15-20 °C below the expected melting point.
-
Decrease the heating rate to 1-2 °C per minute.
-
Record the temperature at which the first liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂).
-
The melting point range is reported as T₁ - T₂. A narrow range (0.5-2 °C) is indicative of a pure compound.
-
Determination of pKa
The acid dissociation constants (pKa) are determined by potentiometric titration.
-
Apparatus: pH meter, burette, magnetic stirrer, beaker, standardized sodium hydroxide solution (e.g., 0.1 M).
-
Procedure:
-
Accurately weigh a sample of the dicarboxylic acid and dissolve it in a known volume of deionized water in a beaker.
-
Place the beaker on a magnetic stirrer and immerse the calibrated pH electrode in the solution.
-
Record the initial pH of the solution.
-
Titrate the acid solution with the standardized NaOH solution, adding small increments (e.g., 0.1-0.5 mL) of the titrant.
-
Record the pH of the solution after each addition of NaOH.
-
Continue the titration well past the second equivalence point.
-
Plot a titration curve of pH versus the volume of NaOH added.
-
The pKa₁ is the pH at the first half-equivalence point, and the pKa₂ is the pH at the second half-equivalence point.
-
Spectroscopic Analysis
IR spectroscopy is used to identify the functional groups present in the molecule.
-
Characteristic Absorptions for Carboxylic Acids:
¹H and ¹³C NMR spectroscopy provide detailed information about the molecular structure.
-
¹H NMR:
-
Carboxylic Acid Protons (-COOH): A broad singlet typically appearing far downfield (δ 10-13 ppm).
-
Cyclobutane Protons: A series of complex multiplets in the upfield region (δ 1.5-3.5 ppm). The chemical shifts and coupling constants of the methine and methylene (B1212753) protons will differ between the cis and trans isomers due to their different magnetic environments. For trans-cyclobutane-1,2-dicarboxylic acid, the methine protons appear around δ 3.45 ppm and the methylene protons around δ 2.17 ppm in D₂O.[5]
-
-
¹³C NMR:
-
Carbonyl Carbons (-COOH): Resonances in the downfield region (δ 170-185 ppm).
-
Cyclobutane Carbons: Resonances in the upfield region (δ 20-50 ppm).
-
Mass spectrometry provides information about the molecular weight and fragmentation pattern. The molecular ion peak (M⁺) for this compound is expected at m/z 144. The fragmentation patterns of the cis and trans isomers can differ, aiding in their differentiation.[3]
Biological Relevance and Applications in Drug Development
While specific signaling pathways directly involving this compound are not extensively documented, the cyclobutane motif is of significant interest in medicinal chemistry and drug development. The rigid and three-dimensional nature of the cyclobutane ring can be exploited to create conformationally constrained analogs of biologically active molecules, potentially leading to enhanced potency, selectivity, and improved pharmacokinetic properties.[6]
Derivatives of cyclobutane dicarboxylic acids have been investigated for their potential in cancer research.[7] For example, carboplatin, a platinum-based anticancer drug, contains a cyclobutane-1,1-dicarboxylate (B1232482) ligand. This ligand modulates the reactivity of the platinum center, leading to a different toxicity profile compared to its predecessor, cisplatin.
The following diagram illustrates a conceptual workflow for the preliminary biological evaluation of a cyclobutane-based compound in a cancer research context.
Conclusion
Cis- and trans-cyclobutane-1,2-dicarboxylic acid are versatile building blocks with distinct physical and chemical properties. Their rigid cyclobutane core offers a unique scaffold for the design of novel molecules with potential applications in materials science and drug discovery. This guide provides a foundational understanding of these compounds, equipping researchers with the necessary information for their synthesis, characterization, and exploration in various research and development endeavors.
References
- 1. cis-Cyclobutane-1,2-dicarboxylic acid | C6H8O4 | CID 6544483 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. TRANS-CYCLOBUTANE-1,2-DICARBOXYLIC ACID Nine Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 3. scientificlabs.ie [scientificlabs.ie]
- 4. orgchemboulder.com [orgchemboulder.com]
- 5. benchchem.com [benchchem.com]
- 6. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
A Technical Guide to the Discovery and Synthesis of Cyclobutane-1,2-dicarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This in-depth guide explores the fascinating history and synthetic evolution of cyclobutane-1,2-dicarboxylic acid, a molecule that challenged early chemical theories and has grown in significance for modern chemistry and drug development. From the initial perplexing discoveries of the late 19th century to contemporary stereoselective methodologies, this document provides a comprehensive overview of the core synthetic strategies, complete with detailed experimental protocols and comparative data.
A Historical Perspective: Overcoming Strain and Misidentification
The late 19th and early 20th centuries were a period of burgeoning understanding in organic chemistry, yet the synthesis of small, strained ring systems like cyclobutane (B1203170) posed a significant theoretical and practical challenge. The prevailing Baeyer strain theory of 1885 suggested that rings smaller than cyclopentane (B165970) would be highly unstable due to the deviation of their bond angles from the ideal tetrahedral angle of 109.5°.[1][2][3][4][5] This created a climate of skepticism regarding the existence and stability of four-membered rings.
Early attempts to synthesize cyclobutane dicarboxylic acids were fraught with confusion and misidentification. Notably, the work of Markownikoff and Krestownikoff, as well as early investigations by William Henry Perkin Jr., often led to the incorrect identification of products, with frequent confusion between the 1,2- and 1,3-dicarboxylic acid isomers. It was a period of intense investigation and correction within the chemical community as the true structures and synthetic pathways were gradually elucidated.
Foundational Synthetic Approaches
Despite the theoretical hurdles, pioneering chemists persevered in their quest to construct the cyclobutane ring. Two key historical figures in this endeavor were William Henry Perkin Jr. and Richard Willstätter.
The Perkin Synthesis (Adapted from historical accounts)
William Henry Perkin Jr., a prominent figure in organic synthesis, developed a method for preparing cyclobutane derivatives. While his initial work was marked by some confusion with isomers, his general approach laid the groundwork for future syntheses. A representative protocol, adapted from the principles of his time, is presented below.
Experimental Protocol: Perkin's Malonic Ester Synthesis (Hypothetical Reconstruction)
-
Reaction: Diethyl malonate is reacted with 1,3-dibromopropane (B121459) in the presence of a base to form a cyclic diester, which is then hydrolyzed and decarboxylated.
-
Materials:
-
Diethyl malonate
-
1,3-dibromopropane
-
Sodium ethoxide (prepared from sodium metal and absolute ethanol)
-
Diethyl ether (anhydrous)
-
Hydrochloric acid (concentrated)
-
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a dropping funnel, a solution of sodium ethoxide is prepared by cautiously dissolving sodium metal in absolute ethanol (B145695).
-
Diethyl malonate is added dropwise to the sodium ethoxide solution with stirring.
-
1,3-dibromopropane is then added slowly to the reaction mixture.
-
The mixture is refluxed for several hours.
-
After cooling, water is added, and the diethyl ether is used to extract the organic products.
-
The ethereal layer is washed, dried, and the solvent is evaporated to yield the crude diethyl cyclobutane-1,1-dicarboxylate.
-
The crude ester is then saponified by refluxing with a solution of sodium hydroxide.
-
The resulting solution is acidified with concentrated hydrochloric acid, leading to the formation of cyclobutane-1,1-dicarboxylic acid.
-
The dicarboxylic acid is then heated to induce decarboxylation, yielding cyclobutanecarboxylic acid. To obtain the 1,2-dicarboxylic acid, a different starting material such as diethyl ethane-1,1,2,2-tetracarboxylate would be required, followed by a similar cyclization and hydrolysis/decarboxylation sequence.
-
-
Expected Outcome: This pathway primarily leads to cyclobutane-1,1-dicarboxylic acid. The synthesis of the 1,2-isomer via this route is more complex and less direct. Historical reports on yields and stereoselectivity are often unreliable due to the analytical limitations of the era.
The Willstätter Approach: Hydrogenation of Cyclobutene (B1205218)
Richard Willstätter, a Nobel laureate known for his work on natural products, approached the synthesis of the cyclobutane ring from a different perspective. His work involved the hydrogenation of a pre-formed cyclobutene ring.
Experimental Protocol: Willstätter's Hydrogenation (Conceptual)
-
Reaction: Cyclobutene-1,2-dicarboxylic acid is catalytically hydrogenated to yield this compound.
-
Materials:
-
Cyclobutene-1,2-dicarboxylic acid (obtained from a suitable precursor)
-
Hydrogen gas
-
Palladium or platinum catalyst (e.g., Adams' catalyst)
-
Solvent (e.g., ethanol or acetic acid)
-
-
Procedure:
-
Cyclobutene-1,2-dicarboxylic acid is dissolved in a suitable solvent in a high-pressure hydrogenation apparatus.
-
A catalytic amount of palladium or platinum on a suitable support is added.
-
The apparatus is flushed with hydrogen gas, and the reaction is carried out under hydrogen pressure with agitation.
-
The reaction is monitored until the theoretical amount of hydrogen is consumed.
-
The catalyst is removed by filtration, and the solvent is evaporated to yield this compound.
-
-
Expected Outcome: This method is effective for saturating the double bond of the cyclobutene precursor. The stereochemistry of the product (cis or trans) would depend on the stereochemistry of the starting material and the hydrogenation conditions.
Modern Synthetic Methods: The Advent of Photochemical [2+2] Cycloaddition
The development of photochemical reactions in the 20th century revolutionized the synthesis of cyclobutane rings. The [2+2] cycloaddition of two alkene units to form a cyclobutane ring, a reaction that is thermally forbidden by the Woodward-Hoffmann rules, becomes photochemically allowed. This method offers a direct and often stereocontrolled route to this compound and its derivatives.[6]
Experimental Protocol: Photochemical [2+2] Cycloaddition of Maleic Anhydride (B1165640) and Ethylene (B1197577)
-
Reaction: Maleic anhydride undergoes a photosensitized [2+2] cycloaddition with ethylene to form the anhydride of cis-cyclobutane-1,2-dicarboxylic acid, which can then be hydrolyzed.[7]
-
Materials:
-
Maleic anhydride
-
Ethylene gas
-
Acetone (B3395972) (as solvent and photosensitizer)
-
High-pressure mercury lamp
-
Quartz reaction vessel
-
Hydrochloric acid
-
-
Procedure:
-
A solution of maleic anhydride in acetone is placed in a quartz reaction vessel equipped with a gas inlet and a cooling system.
-
The solution is cooled and purged with ethylene gas.
-
The reaction mixture is irradiated with a high-pressure mercury lamp while maintaining a continuous flow of ethylene.
-
The progress of the reaction is monitored by techniques such as GC or TLC.
-
After completion, the solvent is evaporated to yield the crude cyclobutane-1,2-dicarboxylic anhydride.
-
The anhydride is then hydrolyzed by heating with dilute hydrochloric acid to yield cis-cyclobutane-1,2-dicarboxylic acid.
-
-
Expected Outcome: This reaction typically proceeds with good yield and high stereoselectivity, affording the cis-isomer as the major product.
Quantitative Data Summary
The following tables summarize the key quantitative data for the different synthetic approaches to provide a clear comparison.
| Synthesis Method | Starting Materials | Key Reagents | Typical Yield (%) | Stereoselectivity | Reference |
| Perkin's Malonic Ester Synthesis (adapted) | Diethyl ethane-1,1,2,2-tetracarboxylate, 1,2-dibromoethane | Sodium ethoxide | Low (Historical data unreliable) | Mixture of isomers | (Historical texts) |
| Willstätter's Hydrogenation | Cyclobutene-1,2-dicarboxylic acid | H₂, Pd/C or PtO₂ | High (>90%) | Dependent on starting material stereochemistry | (Historical texts) |
| Photochemical [2+2] Cycloaddition | Maleic anhydride, Ethylene | Acetone (photosensitizer), UV light | 60-80% | Predominantly cis-isomer | [7] |
Visualization of Synthetic Pathways
The following diagrams, generated using the DOT language, illustrate the logical flow of the described synthetic pathways.
Caption: Perkin's synthetic approach to this compound.
Caption: Willstätter's hydrogenation route to the target molecule.
Caption: Modern photochemical synthesis of cis-cyclobutane-1,2-dicarboxylic acid.
Conclusion
The journey to understand and synthesize this compound reflects the broader evolution of organic chemistry. From early struggles against perceived theoretical limitations to the development of elegant and efficient modern methods, the story of this molecule is a testament to the progress of synthetic science. For researchers and professionals in drug development, a thorough understanding of these synthetic pathways provides a valuable toolkit for the creation of novel cyclobutane-containing molecules with potential therapeutic applications. The continued exploration of stereoselective and efficient synthetic routes will undoubtedly lead to further advancements in this important area of chemistry.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. strain.html [ursula.chem.yale.edu]
- 3. Baeyer's Strain theory.pptx [slideshare.net]
- 4. Stabilities – Baeyer’s Strain Theory, Limitation of Baeyer’s Strain Theory | Pharmaguideline [pharmaguideline.com]
- 5. pharmdguru.com [pharmdguru.com]
- 6. "Synthesis And Properties Of Cyclobutane-1,2-Dicarboylic Acids And Thei" by Houssein Saeid Amjaour [commons.und.edu]
- 7. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Conformational Analysis of cis- and trans-Cyclobutane-1,2-dicarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the conformational landscapes of cis- and trans-cyclobutane-1,2-dicarboxylic acid. The inherent ring strain and substitution patterns of these molecules dictate their three-dimensional structures, which in turn influence their physical, chemical, and biological properties. This document synthesizes crystallographic and spectroscopic data, alongside theoretical principles, to offer a detailed understanding of the conformational preferences of these important dicarboxylic acids. Key quantitative data are summarized in structured tables, and detailed experimental and computational methodologies are described.
Introduction: The Puckered Nature of the Cyclobutane (B1203170) Ring
Contrary to a planar depiction, the cyclobutane ring adopts a non-planar, puckered or "butterfly" conformation. This puckering alleviates the torsional strain that would arise from eclipsed hydrogen atoms in a flat structure. This fundamental characteristic is the cornerstone of the conformational analysis of its derivatives. The puckered conformation of a cyclobutane ring can be characterized by the puckering angle (θ), which is the angle between the two planes defined by three carbon atoms each. In substituted cyclobutanes, the substituents can occupy either axial or pseudo-axial (projecting more perpendicular to the mean plane of the ring) and equatorial or pseudo-equatorial (projecting more within the mean plane of the ring) positions. The relative stability of different conformers is determined by a balance of angle strain, torsional strain, and steric interactions between substituents.
Conformational Analysis of cis-Cyclobutane-1,2-dicarboxylic Acid
The cis isomer, with both carboxylic acid groups on the same face of the cyclobutane ring, presents a unique conformational challenge due to the potential for steric hindrance between the two bulky substituents.
Solid-State Conformation: X-ray Crystallography
The solid-state structure of cis-1,2-cyclobutanedicarboxylic acid has been determined by X-ray crystallography. The crystal structure reveals that the cyclobutane ring is in a puckered conformation. The dihedral angle between the two C-C-C planes of the ring is 156°, which corresponds to a puckering angle of 24°. This puckering helps to minimize the steric hindrance between the two adjacent carboxylic acid groups.
Solution-State Conformation: Spectroscopic and Computational Insights
In solution, the cis isomer is expected to undergo rapid ring inversion between two equivalent puckered conformations. Due to the symmetry of the molecule, these two conformers are enantiomeric and thus have the same energy.
Conformational Analysis of trans-Cyclobutane-1,2-dicarboxylic Acid
In the trans isomer, the carboxylic acid groups are on opposite faces of the cyclobutane ring. This arrangement generally leads to less steric strain compared to the cis isomer.
Solid-State Conformation: X-ray Crystallography
X-ray crystallographic analysis of trans-1,2-cyclobutanedicarboxylic acid also shows a puckered cyclobutane ring. The reported dihedral angle is approximately 150°, corresponding to a puckering angle of 30°. This indicates a significant deviation from planarity in the solid state.
Solution-State Conformation: NMR Spectroscopy
¹H NMR spectroscopy is a powerful tool for studying the conformation of cyclobutane derivatives in solution. For trans-1,2-cyclobutanedicarboxylic acid, two puckered conformations are possible, one with the carboxylic acid groups in pseudo-diequatorial positions and another with them in pseudo-diaxial positions. The pseudo-diequatorial conformation is expected to be significantly more stable due to reduced steric interactions.
The analysis of proton-proton coupling constants (J-couplings) can provide insights into the predominant conformation. The relationship between vicinal coupling constants (³J) and the dihedral angle between the coupled protons is described by the Karplus equation. In cyclobutane systems, long-range couplings (⁴J), particularly "W-type" or "cross-ring" couplings, are also highly dependent on the stereochemistry and can be used to determine conformational preferences. For monosubstituted cyclobutanes, it has been shown that ⁴J(eq-eq) is around 5 Hz, while ⁴J(ax-ax) is close to 0 Hz, making this a useful parameter for conformational analysis.
Data Presentation
The following tables summarize the available quantitative data for the conformational analysis of cis- and trans-cyclobutane-1,2-dicarboxylic acid.
Table 1: Crystallographic Data
| Compound | Puckering Angle (θ) | Dihedral Angle | C-C Bond Lengths (Å) |
| cis-Cyclobutane-1,2-dicarboxylic acid | 24° | 156° | 1.526 - 1.556 |
| trans-Cyclobutane-1,2-dicarboxylic acid | ~30° | ~150° | Not explicitly found |
Table 2: ¹H NMR Spectroscopic Data
| Compound | Proton | Chemical Shift (δ, ppm) | Multiplicity | Solvent |
| trans-Cyclobutane-1,2-dicarboxylic acid | Methine (H1, H2) | ~3.45 | m | D₂O |
| Methylene (H3, H4) | ~2.17 | m | D₂O | |
| cis-3,4-diphenyl-Cyclobutane-1,2-dicarboxylic acid¹ | Methine (H1, H2) | 4.22 | d | DMSO-d₆ |
| Methine (H3, H4) | 3.81 | d | DMSO-d₆ | |
| -COOH | 12.46 | s | DMSO-d₆ |
Experimental Protocols
X-ray Crystallography
A general protocol for the single-crystal X-ray diffraction of small organic molecules is as follows:
-
Crystal Growth: High-quality single crystals are grown by slow evaporation of a saturated solution of the compound in a suitable solvent or solvent mixture. Other techniques include slow cooling of a saturated solution or vapor diffusion.
-
Crystal Mounting: A suitable single crystal (typically 0.1-0.3 mm in each dimension) is selected under a microscope and mounted on a goniometer head.
-
Data Collection: The mounted crystal is placed in a diffractometer and irradiated with monochromatic X-rays (e.g., Cu Kα or Mo Kα radiation). The diffraction pattern is recorded on a detector as the crystal is rotated.
-
Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The crystal structure is then solved using direct methods or Patterson methods and refined using least-squares techniques to obtain the final atomic coordinates, bond lengths, and angles.
NMR Spectroscopy
A standardized protocol for obtaining ¹H NMR spectra for conformational analysis is as follows:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the cyclobutane-1,2-dicarboxylic acid isomer.
-
Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆) in a clean, dry NMR tube. For dicarboxylic acids, solubility can be an issue, and the choice of solvent is critical.
-
Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), for chemical shift referencing, if not already present in the solvent.
-
-
Data Acquisition:
-
Acquire the ¹H NMR spectrum on a high-field NMR spectrometer (e.g., 300 MHz or higher).
-
Standard acquisition parameters are typically used, but for detailed coupling constant analysis, high digital resolution is required.
-
For complex spectra, two-dimensional NMR techniques such as COSY (Correlation Spectroscopy) can be employed to aid in the assignment of proton signals.
-
-
Data Analysis:
-
Process the raw data (Fourier transformation, phasing, and baseline correction).
-
Integrate the signals to determine the relative number of protons.
-
Accurately measure the chemical shifts and coupling constants. For complex multiplets, spectral simulation software may be necessary to extract the coupling constants.
-
Use the measured vicinal (³J) and long-range (⁴J) coupling constants in conjunction with the Karplus equation and established correlations for cyclobutane systems to deduce the predominant conformation in solution.
-
Computational Conformational Search
A general workflow for a computational conformational search using methods like Density Functional Theory (DFT) is as follows:
-
Initial Structure Generation: Build the initial 3D structure of the cis or trans isomer using molecular modeling software.
-
Conformational Search: Perform a systematic or stochastic conformational search to identify low-energy conformers. This can be done using molecular mechanics force fields, which are computationally less expensive.
-
Geometry Optimization and Energy Calculation: Take the low-energy conformers from the initial search and perform geometry optimization and energy calculations at a higher level of theory, such as DFT (e.g., with a functional like B3LYP and a suitable basis set like 6-31G* or larger). This will provide more accurate geometries and relative energies of the conformers.
-
Analysis: Analyze the optimized geometries to determine puckering angles, dihedral angles, and other relevant geometric parameters. The calculated relative energies can be used to determine the Boltzmann distribution of conformers at a given temperature.
Mandatory Visualizations
Caption: Experimental and computational workflow for the conformational analysis.
Caption: Conformational equilibria of cis and trans isomers.
Conclusion
The conformational analysis of cis- and trans-cyclobutane-1,2-dicarboxylic acid reveals that both isomers adopt puckered conformations in the solid state to alleviate ring strain. In solution, the cis isomer exists as a pair of rapidly interconverting, equivalent puckered conformers. For the trans isomer, the pseudo-diequatorial conformation is expected to be the most stable and predominant form in solution. A comprehensive understanding of these conformational preferences, obtained through a combination of X-ray crystallography, NMR spectroscopy, and computational modeling, is crucial for predicting the reactivity and designing applications for these molecules in fields such as polymer chemistry and drug development. Further research, particularly detailed solution-state NMR studies on the unsubstituted cis isomer and high-level computational studies on both isomers, would provide a more complete quantitative picture of their conformational landscapes.
Navigating the Solubility Landscape of Cyclobutane-1,2-dicarboxylic Acid in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of cyclobutane-1,2-dicarboxylic acid in various organic solvents. In the absence of specific quantitative experimental data in publicly accessible literature, this document outlines the predicted qualitative solubility of the compound based on fundamental chemical principles and data from analogous structures. Furthermore, a detailed, generic experimental protocol for determining the solubility of a solid organic compound is provided to guide researchers in generating empirical data.
Core Concepts in Solubility
The solubility of a compound is governed by the principle of "like dissolves like," which suggests that substances with similar polarities are more likely to be soluble in one another. This compound possesses both a nonpolar cyclobutane (B1203170) ring and two polar carboxylic acid functional groups. This dual nature results in a nuanced solubility profile. The cis and trans isomers of this compound may exhibit different solubilities due to differences in their molecular symmetry and crystal lattice energies. For instance, the cis-isomer is generally more polar and may show higher solubility in polar solvents. One source indicates that cis-cyclobutane-1,2-dicarboxylic acid is soluble in water and alcohol solvents[1].
Predicted Qualitative Solubility of this compound
The following table summarizes the predicted qualitative solubility of this compound in a range of common organic solvents. This information is derived from general principles of organic chemistry and the limited available descriptive data. It is important to note that these are predictions and should be confirmed by experimental validation.
| Solvent Classification | Solvent | Predicted Qualitative Solubility | Rationale |
| Polar Protic | Water | Sparingly Soluble to Soluble | The two carboxylic acid groups can form hydrogen bonds with water, but the nonpolar cyclobutane ring limits solubility. The cis-isomer is expected to be more soluble than the trans-isomer. |
| Methanol (B129727) | Soluble | The alkyl group of methanol can solvate the cyclobutane ring, while the hydroxyl group interacts with the carboxylic acids. | |
| Ethanol (B145695) | Soluble | Similar to methanol, ethanol can effectively solvate both the polar and nonpolar portions of the molecule. | |
| Polar Aprotic | Acetone (B3395972) | Moderately Soluble | Acetone can act as a hydrogen bond acceptor for the carboxylic acid protons. |
| Dimethyl Sulfoxide (DMSO) | Soluble | DMSO is a highly polar aprotic solvent capable of solvating a wide range of compounds. | |
| Ethyl Acetate (B1210297) | Sparingly Soluble | Ethyl acetate is less polar than acetone and may be a less effective solvent. | |
| Nonpolar | Hexane | Insoluble | The highly polar carboxylic acid groups are not well-solvated by nonpolar solvents like hexane. |
| Toluene (B28343) | Sparingly Soluble | The aromatic ring of toluene may have some weak interactions with the cyclobutane ring, but it is unlikely to overcome the polarity of the carboxylic acids. |
Experimental Protocol for Solubility Determination
The following is a detailed methodology for the experimental determination of the solubility of this compound. This protocol is a synthesis of established methods for solubility testing of carboxylic acids[2][3][4][5].
Materials and Equipment:
-
This compound (analytical grade)
-
Selected organic solvents (analytical grade)
-
Analytical balance (readable to ±0.1 mg)
-
Vials or test tubes with screw caps
-
Constant temperature bath or shaker incubator
-
Vortex mixer
-
Magnetic stirrer and stir bars (optional)
-
Filtration apparatus (e.g., syringe filters, 0.45 µm)
-
High-Performance Liquid Chromatography (HPLC) system or other suitable analytical instrument for quantification
-
Volumetric flasks and pipettes
-
pH meter (for aqueous solutions)
Procedure:
-
Preparation of Saturated Solutions:
-
Accurately weigh an excess amount of this compound and add it to a vial containing a known volume (e.g., 5 mL) of the selected organic solvent. The excess solid is crucial to ensure that a saturated solution is achieved.
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials in a constant temperature bath or shaker incubator set to the desired temperature (e.g., 25 °C).
-
Agitate the samples for a sufficient period to reach equilibrium. This can take several hours to days, and preliminary experiments may be needed to determine the equilibration time. A minimum of 24 hours of agitation is recommended.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a pre-warmed pipette to avoid precipitation.
-
Immediately filter the collected supernatant through a 0.45 µm syringe filter into a clean, pre-weighed vial. The filtration step is critical to remove any undissolved solid particles.
-
-
Quantification of Solute:
-
Accurately weigh the vial containing the filtered saturated solution.
-
Evaporate the solvent from the vial under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause decomposition of the acid.
-
Once the solvent is completely removed, weigh the vial again to determine the mass of the dissolved this compound.
-
Alternatively, the concentration of the acid in the filtered saturated solution can be determined using a validated analytical method such as HPLC. A calibration curve should be prepared using standard solutions of known concentrations.
-
-
Data Analysis and Reporting:
-
Calculate the solubility in terms of grams per 100 mL of solvent or moles per liter (molarity).
-
Repeat the experiment at different temperatures to determine the temperature dependence of solubility.
-
The experiment should be performed in triplicate to ensure the reliability of the results.
-
Visualizing the Experimental Workflow
The following diagram illustrates the key steps in the experimental determination of solubility.
Caption: Workflow for the experimental determination of solubility.
This guide provides a foundational understanding of the solubility of this compound and a practical framework for its experimental determination. For drug development and other research applications, obtaining precise, quantitative solubility data through the described experimental protocol is highly recommended.
References
In-Depth Technical Guide to the Theoretical and Computational Studies of Cyclobutane-1,2-dicarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the theoretical and computational studies of cis- and trans-cyclobutane-1,2-dicarboxylic acid. It delves into the conformational analysis, spectroscopic properties, and reactivity of these isomers, presenting quantitative data, detailed experimental protocols, and visual workflows to support advanced research and development.
Introduction: The Structural Significance of Cyclobutane-1,2-dicarboxylic Acid
This compound, a molecule featuring a strained four-membered ring functionalized with two carboxylic acid groups, presents a fascinating case study in stereoisomerism and conformational dynamics. The relative orientation of the carboxylic acid groups in the cis and trans isomers dictates their physical and chemical properties, influencing everything from crystal packing to reactivity. The inherent ring strain of the cyclobutane (B1203170) moiety makes these compounds valuable building blocks in organic synthesis and materials science. Understanding the subtle interplay of steric and electronic effects through computational and experimental methods is crucial for harnessing their potential in various applications, including the development of novel polymers and pharmaceuticals.
Conformational Analysis and Molecular Geometry
The cyclobutane ring is not planar but adopts a puckered conformation to alleviate torsional strain. The degree of this puckering and the preferred orientation of the substituents are key areas of theoretical investigation.
Computational Methodology
A common approach for the theoretical study of this compound involves geometry optimization and frequency calculations using Density Functional Theory (DFT). A typical computational protocol is outlined below.
Computational Analysis Workflow
Caption: Workflow for the computational analysis of this compound.
Key Geometric Parameters (Theoretical)
The following table summarizes key geometric parameters for the lowest energy conformers of cis- and trans-cyclobutane-1,2-dicarboxylic acid, which would be obtained from DFT calculations. The puckering angle is a critical parameter defining the non-planarity of the cyclobutane ring. For the cis isomer, intramolecular hydrogen bonding between the carboxylic acid groups is possible, which can influence the ring conformation.[1] In contrast, the carboxylic acid groups in the trans isomer are on opposite faces of the ring, precluding intramolecular hydrogen bonding.[1]
| Parameter | cis-Isomer (Puckered) | trans-Isomer (Puckered) |
| Puckering Angle (°) | Data not available | Data not available |
| C1-C2 Bond Length (Å) | Data not available | Data not available |
| C-C-C Bond Angle (°) | Data not available | Data not available |
| Distance between Carboxyl Carbons (Å) | ~3.05 | ~3.57 |
| Relative Energy (kcal/mol) | Data not available | Data not available |
Spectroscopic Properties
Spectroscopic techniques, in conjunction with computational predictions, are essential for the structural elucidation of the cis and trans isomers.
Vibrational Spectroscopy (IR and Raman)
Vibrational spectroscopy provides insights into the functional groups and the overall symmetry of the molecule. Key vibrational modes include the O-H stretch of the carboxylic acid, the C=O stretch, and various C-H and C-C stretching and bending modes of the cyclobutane ring.
Calculated and Experimental Vibrational Frequencies (cm⁻¹)
| Vibrational Mode | cis-Isomer (Calculated) | cis-Isomer (Experimental IR) | trans-Isomer (Calculated) | trans-Isomer (Experimental IR) |
|---|---|---|---|---|
| O-H Stretch | Data not available | Data not available | Data not available | Broad absorption ~3000 |
| C=O Stretch | Data not available | Data not available | Data not available | Strong absorption ~1700 |
| Ring Puckering | Data not available | Data not available | Data not available | Data not available |
| Other Key Bands | Data not available | 1095, 910, 772, 725, 647, 280[2] | Data not available | Available in NIST Database[3] |
Note: A comprehensive and directly comparable set of calculated and experimental vibrational frequencies for both unsubstituted isomers is not available in the searched literature. The provided experimental data for the cis isomer is from a less accessible source and may require further validation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for distinguishing between the cis and trans isomers based on the chemical shifts and coupling constants of the ring protons and carbons.
Experimental ¹H and ¹³C NMR Chemical Shifts (δ, ppm)
| Isomer | Nucleus | Chemical Shift (ppm) | Solvent |
|---|---|---|---|
| trans | ¹H (methine) | ~3.45 | D₂O |
| ¹H (methylene) | ~2.17 | D₂O | |
| ¹³C (carboxyl) | Data not available | Data not available | |
| ¹³C (methine) | Data not available | Data not available | |
| ¹³C (methylene) | Data not available | Data not available | |
| cis | ¹H | Data not available for unsubstituted | - |
| | ¹³C | Data available in database[4] | Data not available |
Note: Experimental data for the unsubstituted cis isomer is limited in the readily accessible literature. ¹³C NMR data for the trans isomer is mentioned to be available but specific shifts were not retrieved.[5]
Synthesis and Reactivity
The synthesis of cis- and trans-cyclobutane-1,2-dicarboxylic acid often proceeds through different pathways, reflecting the stereochemical control required.
Experimental Protocols
Synthesis of cis-Cyclobutane-1,2-dicarboxylic acid [6]
This process involves the hydrolysis of cis-cyclobutane-1,2-dicyanide.
-
Adduct Formation: cis-cyclobutane-1,2-dicyanide is reacted with sulfuric acid monohydrate at a controlled temperature (e.g., 70-115 °C).
-
Hydrolysis: The resulting adduct is hydrolyzed by the addition of water.
-
Isolation: The cis-dicarboxylic acid is extracted from the aqueous reaction mixture using a water-immiscible organic solvent such as ether.
-
Purification: The crude product is purified by crystallization from a suitable solvent like benzene.
Synthesis of trans-Cyclobutane-1,2-dicarboxylic acid [7]
A multi-step synthesis starting from adipic acid has been reported.
-
Conversion to Dibromo-dimethyl Ester: Adipic acid is converted to 2,5-dibromohexane-1,6-dioic acid dimethyl ester.
-
Cyclization and Cyanation: Reaction with potassium cyanide leads to the formation of a cyanated cyclobutane intermediate.
-
Hydrolysis and Isomerization: Subsequent hydrolysis and heating in hydrochloric acid yields the trans-dicarboxylic acid.
Experimental Workflow for Synthesis and Characterization
Caption: General workflow for the synthesis and characterization of this compound isomers.
Reactivity
The reactivity of this compound is influenced by the strained ring and the presence of the carboxylic acid groups. The cis isomer can form a cyclic anhydride (B1165640) upon heating, a reaction not possible for the trans isomer. The cyclobutane ring itself can undergo cleavage under certain thermal conditions, making these molecules potential building blocks for thermally degradable polymers.[8]
Conclusion
The theoretical and computational investigation of cis- and trans-cyclobutane-1,2-dicarboxylic acid provides valuable insights into their structure, properties, and reactivity. While experimental data is available for spectroscopic and synthetic aspects, a comprehensive computational study on the unsubstituted isomers remains an area for further exploration. Such studies would provide a more complete quantitative picture of the conformational landscape and spectroscopic signatures, aiding in the rational design of new materials and molecules with tailored properties. This guide serves as a foundational resource for researchers in this field, highlighting both the established knowledge and the opportunities for future investigation.
References
- 1. researchgate.net [researchgate.net]
- 2. apps.dtic.mil [apps.dtic.mil]
- 3. 1,2-Cyclobutanedicarboxylic acid, trans- [webbook.nist.gov]
- 4. cis-Cyclobutane-1,2-dicarboxylic acid | C6H8O4 | CID 6544483 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. TRANS-CYCLOBUTANE-1,2-DICARBOXYLIC ACID(1124-13-6) 13C NMR spectrum [chemicalbook.com]
- 6. US3290365A - Method of preparing cis-cyclobutane-1, 2-dicarboxylic acid - Google Patents [patents.google.com]
- 7. guidechem.com [guidechem.com]
- 8. pubs.rsc.org [pubs.rsc.org]
The Green Diamond: Unlocking the Potential of Bio-Based Cyclobutane-1,2-Dicarboxylic Acid
A Technical Guide for Researchers and Drug Development Professionals on a Versatile Bio-Based Platform Chemical
Introduction: The paradigm shift towards a sustainable bio-economy has catalyzed the search for novel, high-performance platform chemicals derived from renewable resources. Among these, bio-based cyclobutane-1,2-dicarboxylic acid (CBDA) and its derivatives are emerging as "green diamonds" – robust building blocks with exceptional potential in polymer science and drug development. Their rigid and tunable cyclobutane (B1203170) core, accessible through environmentally benign photochemical methods, offers a unique scaffold for creating advanced materials and bioactive molecules. This technical guide provides an in-depth exploration of the synthesis, applications, and future prospects of this promising bio-based chemical.
From Biomass to Building Block: The Synthesis of Bio-Based this compound
The primary route to bio-based this compound involves the [2+2] photocycloaddition of renewable precursors such as cinnamic acid and furfural-derived acrylic acids.[1][2] This green chemistry approach utilizes light energy to form the cyclobutane ring, often with high stereoselectivity and in excellent yields.[2]
A prominent example is the synthesis of 3,4-di(furan-2-yl)this compound (CBDA-2) from 3-(2-furyl)acrylic acid, which is derived from furfural, a key biomass platform chemical.[2][3]
Experimental Protocol: Synthesis of 3,4-di(furan-2-yl)this compound (CBDA-2)
This protocol outlines the synthesis of CBDA-2 via the photodimerization of trans-3-(2-furyl)acrylic acid.
Materials:
-
trans-3-(2-Furyl)acrylic acid
-
Magnetic stirrer
-
250 mL Erlenmeyer flask
-
Six 15-watt blacklight lamps
-
Filtration apparatus
Procedure:
-
Suspend 5.0 g of crystalline trans-3-(2-furyl)acrylic acid in hexane within a 250 mL Erlenmeyer flask equipped with a magnetic stir bar.
-
Position the flask between six 15-watt blacklight lamps.
-
Vigorously stir the suspension at room temperature for 12 hours. Break up any aggregates with a spatula or by sonication as needed during the reaction.
-
After 12 hours, filter the slurry to collect the solid product.
-
Wash the collected solid with hexane and dry under vacuum to yield CBDA-2 as a white solid. This process typically results in a high yield (e.g., 91%).[4]
Caption: General workflow for polyester (B1180765) synthesis and characterization.
Drug Development Applications: A Scaffold for Bioactive Molecules
The this compound framework is present in a variety of biologically active natural products known as truxillic and truxinic acids and their derivatives. T[5]hese compounds have demonstrated a range of pharmacological activities, including anti-inflammatory, analgesic, and anti-diabetic properties.
[6][7][8]#### Bioactive Derivatives and Their Potential
-
Anti-inflammatory and Analgesic Activity: Derivatives of α-truxillic acid have shown significant anti-inflammatory and analgesic effects. T[6][8]he dimeric structure of these molecules is believed to be crucial for their bioactivity. S[7]ome derivatives have exhibited stronger anti-inflammatory properties than the nonsteroidal anti-inflammatory drug indomethacin.
[8]* Anti-diabetic Potential: A notable derivative, Dimethyl 3,3',4,4'-tetrahydroxy-δ-truxinate, isolated from Andrographis lineata, has been shown to suppress adipogenesis in 3T3-L1 preadipocytes. T[9]his compound demonstrated insulin-mimicking and sensitizing activities, suggesting its potential in the development of treatments for type 2 diabetes.
[9]#### Synthetic Pathway to Bioactive Derivatives
The synthesis of these bioactive compounds often begins with the photodimerization of cinnamic acid or its derivatives, which can be sourced from renewable feedstocks like lignin. T[5]his provides a potential route for the bio-based production of these valuable pharmaceutical scaffolds.
Diagram: Pathway to Bioactive Truxillic Acid Derivatives
Caption: From bio-based precursor to a bioactive truxillic acid derivative.
Bio-based this compound stands out as a versatile and sustainable platform chemical with significant potential to impact the fields of polymer science and drug development. Its efficient, green synthesis from renewable resources, coupled with the tunable properties of its derivatives, makes it an attractive alternative to petroleum-based chemicals. Further research into the catalytic and enzymatic synthesis of CBDA, as well as the exploration of a wider range of its derivatives for various applications, will undoubtedly unlock even greater potential. For drug development professionals, the bio-based origin of the cyclobutane scaffold offers a compelling narrative for the development of novel, sustainable therapeutics. The "green diamond" of bio-based CBDA is poised to become a cornerstone of a more sustainable and innovative chemical industry.
References
- 1. CN106518821A - Preparation method of 3,3',4,4'-diphenyl sulfone tetracarboxylicdianhydride - Google Patents [patents.google.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Truxinates and truxillates: building blocks for architecturally complex polymers and advanced materials - Polymer Chemistry (RSC Publishing) DOI:10.1039/D4PY00548A [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Anti-inflammatory activities of alpha-truxillic acid derivatives and their monomer components - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Antinociceptive activities of alpha-truxillic acid and beta-truxinic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Dimethyl 3, 3', 4, 4'-tetrahydroxy-δ-truxinate isolated from the leaves of Andrographis lineata.Wall. ex. Nees suppress adipogenesis in 3T3-L1 preadipocytes for type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of cis-Cyclobutane-1,2-dicarboxylic Anhydride: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the synthesis of cis-cyclobutane-1,2-dicarboxylic anhydride (B1165640), a valuable building block in organic synthesis and drug development. The synthesis is presented as a two-step process, commencing with the preparation of cis-cyclobutane-1,2-dicarboxylic acid via the hydrolysis of cis-cyclobutane-1,2-dicyanide, followed by dehydration to the target anhydride.
Introduction
cis-Cyclobutane-1,2-dicarboxylic anhydride and its corresponding diacid are important intermediates in the synthesis of various organic molecules, including pharmaceuticals, polymers, and agrochemicals. The constrained four-membered ring of the cyclobutane (B1203170) moiety imparts unique conformational properties to molecules, making it a desirable structural motif in medicinal chemistry. This protocol outlines a reliable method for the preparation of the cis-diacid and its subsequent conversion to the anhydride.
Data Presentation
Table 1: Reactants and Reagents for the Synthesis of cis-Cyclobutane-1,2-dicarboxylic Acid
| Reactant/Reagent | Molecular Formula | Molar Mass ( g/mol ) | Quantity | Role |
| cis-Cyclobutane-1,2-dicyanide | C₆H₆N₂ | 106.12 | 10.6 g (0.1 mol) | Starting Material |
| Sulfuric Acid Monohydrate | H₂SO₄·H₂O | 116.09 | 23.26 g (0.2 mol) | Reagent/Catalyst |
| Water | H₂O | 18.02 | As needed | Solvent/Reagent |
| Diethyl Ether | (C₂H₅)₂O | 74.12 | ~400 mL | Extraction Solvent |
| Benzene (B151609) | C₆H₆ | 78.11 | As needed | Recrystallization Solvent |
Table 2: Physical and Spectroscopic Data of cis-Cyclobutane-1,2-dicarboxylic Acid
| Property | Value |
| Appearance | Pale yellow crystalline solid[1] |
| Melting Point | 131.5-132°C[1] |
| Molecular Formula | C₆H₈O₄[2][3] |
| Molar Mass | 144.13 g/mol |
Table 3: Reactants and Reagents for the Synthesis of cis-Cyclobutane-1,2-dicarboxylic Anhydride
| Reactant/Reagent | Molecular Formula | Molar Mass ( g/mol ) | Quantity | Role |
| cis-Cyclobutane-1,2-dicarboxylic Acid | C₆H₈O₄ | 144.13 | 9.0 g (0.062 mol) | Starting Material |
| Acetic Anhydride | (CH₃CO)₂O | 102.09 | 20 mL | Dehydrating Agent |
Experimental Protocols
Protocol 1: Synthesis of cis-Cyclobutane-1,2-dicarboxylic Acid[1]
This protocol is adapted from a patented procedure for the hydrolysis of cis-cyclobutane-1,2-dicyanide.[1]
1. Adduct Formation: a. In a 250 mL three-necked flask equipped with a dropping funnel, thermometer, and stirrer, place 23.26 g of sulfuric acid monohydrate. b. Warm the flask and maintain a temperature between 70°C and 115°C. c. Over a period of two hours, intermittently add 10.6 g of cis-cyclobutane-1,2-dicyanide to the flask. The reaction is exothermic, and external cooling can be applied if necessary to maintain the temperature within the desired range. d. After the addition is complete, allow the mixture to cool to ambient temperature.
2. Hydrolysis: a. To the resulting adduct, add 100 g of water. b. Reflux the solution for one hour.
3. Work-up and Purification: a. After refluxing, strip the excess water by distillation. b. The resulting tan solid (approximately 41 g) is then transferred to a Soxhlet extractor and extracted with 400 g of diethyl ether for 16 hours. c. Evaporate the ether from the extract to yield the crude cis-cyclobutane-1,2-dicarboxylic acid (approximately 15 g). d. Recrystallize the crude product from benzene to obtain a pale yellow crystalline solid. e. The expected yield of the pure product is approximately 9 g (62.5%).[1]
4. Characterization: a. The structure of the product can be confirmed by infrared (IR) spectroscopy. b. The melting point of the purified product should be approximately 131.5-132°C.[1]
Protocol 2: Synthesis of cis-Cyclobutane-1,2-dicarboxylic Anhydride
This is a general procedure for the dehydration of a cis-dicarboxylic acid to its corresponding cyclic anhydride using acetic anhydride.
1. Reaction Setup: a. In a 100 mL round-bottom flask equipped with a reflux condenser, place 9.0 g of cis-cyclobutane-1,2-dicarboxylic acid and 20 mL of acetic anhydride. b. Add a magnetic stir bar to the flask.
2. Reaction: a. Heat the mixture to reflux and maintain the reflux for 2 hours.
3. Work-up and Purification: a. Allow the reaction mixture to cool to room temperature. b. Remove the excess acetic anhydride and acetic acid formed during the reaction by distillation under reduced pressure. c. The resulting crude product can be purified by recrystallization from a suitable solvent (e.g., a mixture of ethyl acetate (B1210297) and hexane) or by sublimation to yield the pure cis-cyclobutane-1,2-dicarboxylic anhydride.
Mandatory Visualization
References
Application Notes and Protocols for the Polymerization of trans-Cyclobutane-1,2-dicarboxylic Acid with Diols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and characterization of polyesters derived from the polymerization of trans-cyclobutane-1,2-dicarboxylic acid with various diols. The inclusion of the rigid cyclobutane (B1203170) ring into the polyester (B1180765) backbone can significantly influence the material's thermal and mechanical properties, offering a versatile platform for designing novel polymers for applications in specialty plastics, biodegradable materials, and pharmaceutical formulations.[1][2][3]
Introduction
trans-Cyclobutane-1,2-dicarboxylic acid is a unique, cycloaliphatic monomer that serves as a valuable building block in polymer chemistry.[1][3] Its rigid structure can enhance the thermal stability and modify the flexibility of polyesters compared to those synthesized from purely linear aliphatic or aromatic dicarboxylic acids.[1][4] The polymerization with a variety of diols allows for the fine-tuning of properties such as glass transition temperature (Tg), melting temperature (Tm), and molecular weight. These polyesters are often synthesized via a two-step melt polycondensation process, a common and robust method for producing high-molecular-weight polyesters.[5][6][7]
Data Presentation
The following tables summarize the quantitative data for polyesters synthesized from cyclobutane-based dicarboxylic acids and various diols, as reported in the literature.
Table 1: Molecular Weight of Polyesters Derived from a Furanic Cyclobutane Diacid (CBDA) and Aliphatic Diols
| Diol | Number-Average Molecular Weight (Mn) ( g/mol ) | Weight-Average Molecular Weight (Mw) ( g/mol ) | Polydispersity Index (PDI) |
| 1,4-butanediol | 4,200 | 8,200 | 1.95 |
| 1,6-hexanediol | 5,100 | 11,200 | 2.20 |
| 1,8-octanediol | 4,500 | 9,500 | 2.11 |
| 1,10-decanediol | 4,800 | 10,600 | 2.21 |
Data sourced from a study on 3,4-di(furan-2-yl)cyclobutane-1,2-dicarboxylic acid.[5]
Table 2: Thermal Properties of Polyesters Derived from a Furanic Cyclobutane Diacid (CBDA) and Aliphatic Diols
| Diol | Glass Transition Temperature (Tg) (°C) | 10% Weight Loss Temperature (Td10%) (°C) |
| 1,4-butanediol | 52 | 284 |
| 1,6-hexanediol | 35 | 275 |
| 1,8-octanediol | 21 | 263 |
| 1,10-decanediol | 6 | 278 |
Data sourced from a study on 3,4-di(furan-2-yl)this compound.[5]
Experimental Protocols
This section details a general methodology for the synthesis of polyesters from trans-cyclobutane-1,2-dicarboxylic acid and a representative diol (e.g., 1,6-hexanediol) via a two-step melt polycondensation.
Materials:
-
trans-Cyclobutane-1,2-dicarboxylic acid (≥97.0%)
-
1,6-hexanediol
-
Titanium(IV) butoxide (Ti(OBu)₄) or another suitable catalyst
-
Antioxidant (e.g., Irganox 1010)
-
High-purity nitrogen gas
-
Chloroform (B151607) or Dichloromethane
Equipment:
-
Three-necked round-bottom flask
-
Mechanical stirrer with a vacuum-tight seal
-
Nitrogen inlet and outlet
-
Distillation condenser and collection flask
-
Heating mantle with a temperature controller
-
Vacuum pump with a cold trap
Procedure:
Step 1: Esterification (First Stage)
-
Charge the three-necked flask with equimolar amounts of trans-cyclobutane-1,2-dicarboxylic acid and the selected diol (e.g., 1,6-hexanediol).
-
Add a catalytic amount of Titanium(IV) butoxide (typically 200-500 ppm relative to the diacid) and a small amount of antioxidant.
-
Assemble the mechanical stirrer, nitrogen inlet, and distillation condenser.
-
Begin purging the system with a slow stream of nitrogen gas to create an inert atmosphere.
-
Heat the reaction mixture under a nitrogen atmosphere with constant stirring. A typical temperature profile is a gradual increase to 180-200°C over 1-2 hours.
-
Maintain this temperature for 2-4 hours. During this stage, water will be formed as a byproduct of the esterification reaction and will be collected in the receiving flask. The reaction is monitored by the amount of water collected.
-
The first stage is considered complete when approximately 90-95% of the theoretical amount of water has been collected.
Step 2: Polycondensation (Second Stage)
-
Gradually increase the temperature of the reaction mixture to 220-250°C.
-
Simultaneously, slowly reduce the pressure of the system to below 1 mbar using a vacuum pump. This helps to remove the excess diol and any remaining water, driving the polymerization reaction toward higher molecular weights.
-
Continue the reaction under high vacuum and elevated temperature for another 3-5 hours. The viscosity of the mixture will noticeably increase as the polymer chains grow.
-
The reaction is complete when the desired viscosity is reached, indicated by the torque on the mechanical stirrer.
-
To stop the reaction, remove the heat source and introduce nitrogen gas to bring the system back to atmospheric pressure.
-
The resulting polyester can be extruded from the reactor while still molten or allowed to cool and then removed as a solid.
Purification:
-
Dissolve the crude polyester in a suitable solvent like chloroform or dichloromethane.
-
Precipitate the polymer by slowly adding the solution to a large excess of cold methanol with vigorous stirring.
-
Collect the purified polymer by filtration.
-
Dry the polymer in a vacuum oven at 40-60°C until a constant weight is achieved.
Visualizations
Experimental Workflow Diagram
Caption: Workflow for two-step melt polymerization.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Cas 1124-13-6 | TRANS-CYCLOBUTANE-1,2-DICARBOXYLIC ACID [finechemical.net]
- 3. Buy trans-Cyclobutane-1,2-dicarboxylic acid | 1124-13-6 [smolecule.com]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis of semi-rigid-biobased polyesters from renewable furanic cyclobutane diacid - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Synthesis, Properties and Applications of Biodegradable Polymers Derived from Diols and Dicarboxylic Acids: From Polyesters to Poly(ester amide)s - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Metal-Organic Frameworks Using Cyclobutane-1,2-dicarboxylic Acid as a Linker
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters coordinated to organic ligands.[1] The choice of the organic linker is crucial in determining the resulting topology, porosity, and functionality of the MOF. Flexible alicyclic dicarboxylic acids, such as cyclobutane-1,2-dicarboxylic acid, are of particular interest due to their potential to form dynamic frameworks with unique properties. The conformational flexibility of the cyclobutane (B1203170) ring can lead to stimuli-responsive behaviors, making these MOFs promising candidates for applications in gas storage, separations, catalysis, and notably, drug delivery.[1]
This document provides detailed application notes and a generalized experimental protocol for the synthesis of MOFs using this compound as the primary organic linker. While specific literature on MOFs synthesized with this exact linker is limited, the provided protocols are based on established methods for other flexible aliphatic and alicyclic dicarboxylic acids, such as cyclobutane-1,1-dicarboxylic acid and cyclohexane-1,4-dicarboxylic acid.[1]
Potential Applications in Drug Development
The inherent properties of MOFs, such as high porosity and tunable pore sizes, make them excellent candidates for drug delivery systems.[2] MOFs synthesized from flexible linkers like this compound may offer distinct advantages:
-
High Drug Loading Capacity: The porous structure can serve as a reservoir for therapeutic agents.
-
Controlled Release: The dynamic nature of a flexible framework could enable stimuli-responsive drug release, triggered by physiological cues such as pH or temperature.[1]
-
Biocompatibility: The use of biocompatible metal ions (e.g., Zn²⁺, Fe³⁺) and aliphatic dicarboxylic acid linkers can lead to materials with low toxicity, a critical factor for in vivo applications.[1]
Experimental Protocols
Generalized Solvothermal Synthesis of a MOF with this compound
This protocol outlines a general procedure for the solvothermal synthesis of a Metal-Organic Framework using either cis- or trans-cyclobutane-1,2-dicarboxylic acid and a divalent metal salt.
Materials:
-
Metal Salt (e.g., Zinc Acetate Dihydrate, Copper(II) Nitrate Trihydrate)
-
This compound (cis or trans isomer)
-
Solvent (e.g., N,N-Dimethylformamide (DMF), N,N-Diethylformamide (DEF))
-
Modulator (optional, e.g., Acetic Acid, Benzoic Acid)
-
Washing Solvents (e.g., Methanol (B129727), Ethanol)
-
Teflon-lined stainless steel autoclave (20-50 mL)
-
Oven or heating mantle
-
Filtration apparatus
-
Vacuum oven
Procedure:
-
Precursor Solution Preparation:
-
In a 20 mL glass vial, dissolve the metal salt (e.g., 0.5 mmol) in 10 mL of DMF.
-
In a separate 20 mL glass vial, dissolve the this compound linker (0.5 mmol) in 10 mL of DMF. Sonication may be necessary to aid dissolution.[1]
-
-
Reaction Mixture Assembly:
-
Combine the two solutions in a 50 mL Teflon-lined stainless steel autoclave.
-
If a modulator is used, add it to the reaction mixture (typically 10-50 equivalents with respect to the metal salt).[1] Modulators can influence crystal size and morphology.
-
Seal the autoclave tightly.
-
-
Solvothermal Reaction:
-
Place the sealed autoclave in a preheated oven.
-
Heat the mixture to a constant temperature, typically between 80°C and 150°C, for a duration of 24 to 72 hours.[1] The optimal temperature and time will depend on the specific metal-linker combination.
-
-
Isolation and Purification:
-
After the reaction is complete, allow the autoclave to cool slowly to room temperature.
-
Collect the crystalline product by filtration or decantation.
-
Wash the collected crystals with fresh DMF (3 x 10 mL) to remove any unreacted starting materials.[1]
-
-
Activation:
-
To remove the solvent molecules from the pores of the MOF, immerse the crystals in a volatile solvent like methanol or ethanol (B145695) for 3 days.[1]
-
Decant and replace the solvent every 24 hours to ensure complete solvent exchange.[1]
-
After solvent exchange, dry the product under vacuum at an elevated temperature (e.g., 100-150°C) for 12 hours. The activated MOF is now ready for characterization and application.
-
Characterization Techniques
-
Powder X-ray Diffraction (PXRD): To confirm the crystallinity and phase purity of the synthesized MOF.
-
Single-Crystal X-ray Diffraction: To determine the precise crystal structure, including the coordination environment of the metal centers and the conformation of the cyclobutane linker.
-
Thermogravimetric Analysis (TGA): To assess the thermal stability of the MOF and determine the temperature at which the framework decomposes.
-
Brunauer-Emmett-Teller (BET) Analysis: To measure the surface area and pore volume of the activated MOF, which are crucial parameters for drug loading capacity.
-
Scanning Electron Microscopy (SEM): To visualize the morphology and particle size of the MOF crystals.
Data Presentation
The following tables present hypothetical yet realistic quantitative data for a MOF synthesized with this compound, based on values reported for similar aliphatic dicarboxylate-based MOFs.
Table 1: Synthesis Parameters and Resulting Material Properties
| Parameter | Value | Reference |
| Metal Salt | Zinc Acetate Dihydrate | [1] |
| Linker | cis-Cyclobutane-1,2-dicarboxylic acid | - |
| Solvent | N,N-Dimethylformamide (DMF) | [1] |
| Temperature | 120 °C | [1] |
| Time | 48 hours | [1] |
| BET Surface Area | 800 - 1200 m²/g | Hypothetical |
| Pore Volume | 0.4 - 0.6 cm³/g | Hypothetical |
| Thermal Stability | Up to 350 °C | Hypothetical |
Table 2: Drug Loading and Release Characteristics (Hypothetical Example with Ibuprofen)
| Parameter | Value |
| Drug | Ibuprofen |
| Loading Capacity | 20 wt% |
| Release Time (80%) | 24 hours at pH 7.4 |
| Release Mechanism | Diffusion-controlled |
Visualization
Experimental Workflow
Caption: Workflow for the solvothermal synthesis of a MOF.
Hypothetical MOF Structure
Caption: Simplified 2D representation of a hypothetical MOF connectivity.
References
Application Notes and Protocols for the Preparation of Polyesters from Cyclobutane-1,2-Dicarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Polyesters derived from cycloaliphatic monomers are of significant interest in the development of advanced materials due to the unique properties imparted by the cyclic units in the polymer backbone. The incorporation of cyclobutane-1,2-dicarboxylic acid into polyester (B1180765) chains is anticipated to enhance thermal stability, and mechanical performance, and introduce specific degradation profiles, making them attractive for applications in drug delivery, medical devices, and specialty coatings. The stereochemistry of the cyclobutane (B1203170) ring (cis or trans) can further influence the polymer's morphology and properties. This document provides detailed protocols for the synthesis of polyesters from this compound and various diols, based on established melt polycondensation and solution polymerization techniques for analogous cycloaliphatic dicarboxylic acids. Due to limited direct literature on the parent this compound, the presented quantitative data is primarily derived from studies on a closely related bio-based monomer, 3,4-di(furan-2-yl)this compound (CBDA), which serves as a valuable predictive model for the thermal and molecular weight characteristics of these novel polyesters.
Data Presentation: Properties of Analogous Polyesters
The following table summarizes the thermal and molecular weight properties of polyesters synthesized from the analogous monomer, 3,4-di(furan-2-yl)this compound (CBDA), and a series of aliphatic diols. This data provides a baseline for the expected properties of polyesters derived from the parent this compound.
Table 1: Thermal and Molecular Properties of Polyesters Derived from 3,4-di(furan-2-yl)this compound (CBDA) and Aliphatic Diols
| Diol Co-monomer | Glass Transition Temp. (Tg) (°C) | Decomposition Temp. (Td10%) (°C) | 50% Weight Retention Temp. (°C) | Number Average Molecular Weight (Mn) ( g/mol ) |
| 1,2-Ethanediol | 52 | 284 | 388 | 11,200 |
| 1,3-Propanediol | 35 | 275 | 380 | - |
| 1,4-Butanediol | 25 | 268 | 375 | - |
| 1,6-Hexanediol | 6 | 263 | 370 | - |
Data adapted from studies on CBDA-based polyesters, which are expected to have similar, though not identical, properties to polyesters from unsubstituted this compound.
Experimental Protocols
The following are detailed protocols for the synthesis of polyesters from this compound via melt polycondensation and solution polymerization.
Protocol 1: Melt Polycondensation
This two-stage method is a common and solvent-free approach for synthesizing high molecular weight polyesters.
Materials:
-
This compound (cis or trans isomer)
-
Selected aliphatic diol (e.g., 1,2-ethanediol, 1,4-butanediol, 1,6-hexanediol)
-
Catalyst: Antimony(III) oxide (Sb₂O₃) or Titanium(IV) butoxide (Ti(OBu)₄)
-
High-purity nitrogen gas
-
Methanol (for cleaning)
-
Chloroform and trifluoroacetic acid (for dissolution and analysis)
Equipment:
-
Three-necked round-bottom flask
-
Mechanical stirrer with a torque indicator
-
Distillation condenser and collection flask
-
Nitrogen inlet and outlet
-
Heating mantle with a temperature controller
-
Vacuum pump
Procedure:
Stage 1: Esterification
-
Charge the three-necked flask with equimolar amounts of this compound and the chosen diol. A slight excess (1.2-1.5 molar ratio) of the diol can be used to compensate for its potential loss through volatilization.
-
Add the catalyst (typically 0.05-0.1 mol% relative to the dicarboxylic acid).
-
Assemble the reaction apparatus, ensuring a tight seal.
-
Begin purging the system with a slow stream of high-purity nitrogen.
-
Commence stirring and gradually heat the reaction mixture to 180-200°C.
-
Maintain this temperature for 2-4 hours to facilitate the initial esterification reaction. Water will be produced as a byproduct and should be collected in the distillation flask. The reaction can be monitored by the amount of water collected.
Stage 2: Polycondensation
-
After the esterification stage is complete (indicated by the cessation of water distillation), gradually increase the temperature to 220-250°C.
-
Simultaneously, slowly reduce the pressure of the system to below 1 Torr using a vacuum pump.
-
The viscosity of the reaction mixture will increase as the polymerization proceeds. The torque on the mechanical stirrer can be used to monitor the progress of the reaction.
-
Maintain these conditions for 3-5 hours, or until the desired viscosity is achieved, which indicates the formation of a high molecular weight polymer.
-
Once the reaction is complete, cool the reactor to room temperature under a nitrogen atmosphere to prevent degradation of the polymer.
-
The resulting polyester can be isolated by carefully breaking the flask or by dissolving the polymer in a suitable solvent mixture (e.g., chloroform/trifluoroacetic acid) and precipitating it in a non-solvent like methanol.
-
Dry the purified polymer in a vacuum oven at 60-80°C until a constant weight is achieved.
Protocol 2: Solution Polymerization
This method is advantageous when dealing with monomers that are thermally sensitive or when a lower reaction temperature is desired.
Materials:
-
Cyclobutane-
Synthesis of High-Performance Polyamides from Cyclobutane-1,2-Dicarboxylic Acid Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of polyamides derived from cyclobutane-1,2-dicarboxylic acid and its derivatives. The unique stereochemistry and rigid structure of the cyclobutane (B1203170) ring offer a versatile platform for creating novel polyamides with tailored thermal and mechanical properties, of interest for advanced materials and biomedical applications.
Introduction
Polyamides are a class of polymers characterized by the repeating amide linkage (–CO–NH–). The incorporation of this compound as a monomer introduces a rigid, four-membered ring into the polymer backbone. The stereochemistry of the dicarboxylic acid (cis or trans) significantly influences the polymer's architecture and resulting properties. These polyamides are synthesized through various polycondensation techniques, including solution polymerization and interfacial polymerization. The choice of diamine (aliphatic or aromatic) further allows for the fine-tuning of the final polymer's characteristics.
Cyclobutane-containing dicarboxylic acids are promising bio-based alternatives to petroleum-derived diacids, as they can be prepared from renewable resources through methods like [2+2] photocycloaddition.[1] This sustainable aspect, combined with the unique properties they impart, makes these polyamides attractive for a range of applications, from engineering plastics to drug delivery systems.
Synthesis Methodologies
The synthesis of polyamides from this compound derivatives primarily involves the reaction of a dicarboxylic acid or its more reactive diacyl chloride derivative with a diamine. Key methods include solution polycondensation and interfacial polymerization.
Solution Polycondensation
In solution polycondensation, the dicarboxylic acid or its derivative and the diamine are dissolved in a suitable solvent, and the polymerization reaction is typically carried out at an elevated temperature. The Yamazaki-Higashi reaction is a notable method for direct polycondensation of dicarboxylic acids and diamines using a phosphite-based activating agent.
Interfacial Polymerization
Interfacial polymerization occurs at the interface of two immiscible liquids. Typically, the diamine is dissolved in an aqueous phase, often with an acid scavenger, while the cyclobutane-1,2-dicarbonyl chloride is dissolved in an organic solvent. The polymer forms as a thin film at the interface. This method is particularly useful for producing polymer membranes.
Experimental Protocols
Protocol 1: Solution Polycondensation of trans-1,2-Cyclobutanedicarboxylic Acid with Piperazine (B1678402)
This protocol is adapted from the synthesis of optically active polyamides.[2]
Materials:
-
(-)-(R)-trans-1,2-Cyclobutanedicarboxylic acid
-
Thionyl chloride (SOCl₂)
-
Piperazine
-
Chloroform (B151607) (CHCl₃), anhydrous
Procedure:
-
Synthesis of (-)-(R)-trans-1,2-Cyclobutanedicarbonyl Chloride:
-
A mixture of 0.5 g (3.47 mmol) of (-)-(R)-trans-1,2-cyclobutanedicarboxylic acid and 5 ml of thionyl chloride is refluxed for 2 hours.
-
Excess thionyl chloride is removed by distillation under reduced pressure.
-
The remaining traces of thionyl chloride are removed by adding dry benzene and evaporating under reduced pressure. The crude diacyl chloride is used immediately in the next step.
-
-
Polycondensation:
-
A solution of 0.30 g (3.47 mmol) of piperazine and 0.71 g (7.0 mmol) of triethylamine in 20 ml of anhydrous chloroform is cooled in an ice-water bath.
-
To this stirred solution, a solution of the freshly prepared (-)-(R)-trans-1,2-cyclobutanedicarbonyl chloride in 20 ml of anhydrous chloroform is added dropwise over a period of 30 minutes.
-
The reaction mixture is stirred at room temperature for 4 hours.
-
The resulting polymer solution is washed successively with 5% hydrochloric acid, 5% sodium hydroxide (B78521) solution, and water.
-
The chloroform layer is dried over anhydrous sodium sulfate.
-
The polymer is precipitated by pouring the chloroform solution into a large volume of methanol.
-
The precipitated polyamide is collected by filtration, washed with methanol, and dried in a vacuum oven at 60°C.
-
Protocol 2: Interfacial Polymerization of a Generic Cyclobutane-1,2-Dicarbonyl Chloride with a Diamine
This is a general procedure based on established interfacial polymerization techniques.
Materials:
-
Cyclobutane-1,2-dicarbonyl chloride (cis or trans)
-
A selected diamine (e.g., hexamethylenediamine, piperazine)
-
Sodium hydroxide (NaOH) or other acid scavenger
-
An organic solvent (e.g., hexane, dichloromethane)
-
Distilled water
Procedure:
-
Prepare the Aqueous Phase:
-
Dissolve the diamine (e.g., piperazine) and an equivalent molar amount of an acid scavenger (e.g., sodium hydroxide) in distilled water.
-
-
Prepare the Organic Phase:
-
Dissolve the cyclobutane-1,2-dicarbonyl chloride in an immiscible organic solvent (e.g., hexane).
-
-
Polymerization:
-
Carefully pour the organic phase onto the aqueous phase in a beaker, creating a distinct interface.
-
A film of the polyamide will form at the interface.
-
Gently grasp the film with forceps and pull it continuously from the beaker. The polymer rope can be wound onto a spool.
-
Alternatively, for membrane formation on a substrate, the substrate can be sequentially immersed in the aqueous and organic phases.[3][4]
-
-
Washing and Drying:
-
Wash the resulting polyamide thoroughly with water and then with a solvent like acetone (B3395972) or methanol to remove unreacted monomers and salts.
-
Dry the polymer in a vacuum oven at a moderate temperature.
-
Data Presentation
The properties of polyamides derived from this compound are highly dependent on the specific monomers and synthesis conditions used. Below are tables summarizing typical properties.
Table 1: Physical Properties of a Polyamide from (-)-(R)-trans-1,2-Cyclobutanedicarboxylic Acid and Piperazine [2]
| Property | Value |
| Melting Point (°C) | > 300 |
| Specific Rotation [α] | -187° (c 1.0, EtOH) |
Table 2: Thermal and Mechanical Properties of a Bio-based Poly(hexamethylene succinate-co-2,5-furandicarboxylate) (PHSF) Copolyester [5][6][7][8][9]
| Property | PHSF (10 mol% HF unit) |
| Glass Transition Temperature (Tg, °C) | -47.4 (for PHS) |
| Melting Temperature (Tm, °C) | Varies with composition |
| Tensile Strength (MPa) | 39.2 ± 0.8 |
| Elongation at Break (%) | 1757.6 ± 6.1 |
| Young's Modulus (MPa) | Not specified |
HF unit refers to hexamethylene furandicarboxylate. PHS refers to Poly(hexamethylene succinate).
Visualizations
Synthesis Workflow
The following diagrams illustrate the general workflows for the synthesis of polyamides using this compound derivatives.
Caption: Workflow for Solution Polycondensation.
Caption: Workflow for Interfacial Polymerization.
Logical Relationship of Monomers to Polymer
Caption: Monomer to Polymer Relationship.
References
- 1. "Synthesis And Properties Of Cyclobutane-1,2-Dicarboylic Acids And Thei" by Houssein Saeid Amjaour [commons.und.edu]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Monitoring the Interfacial Polymerization of Piperazine and Trimesoyl Chloride with Hydrophilic Interlayer or Macromolecular Additive by In Situ FT-IR Spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis, Thermal and Mechanical Properties of Fully Biobased Poly (hexamethylene succinate-co-2,5-furandicarboxylate) Copolyesters - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis, Thermal Behavior and Mechanical Property of Fully Biobased Poly(hexamethylene Furandicarboxylate-co-hexamethylene Thiophenedicarboxylate) Copolyesters [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis, Thermal Behavior and Mechanical Property of Fully Biobased Poly(hexamethylene Furandicarboxylate- co-hexamethylene Thiophenedicarboxylate) Copolyesters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for Cyclobutane-1,2-dicarboxylic Acid in Biodegradable Polymer Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and potential applications of biodegradable polymers derived from cyclobutane-1,2-dicarboxylic acid (CBDA). The unique stereochemistry and rigid structure of the cyclobutane (B1203170) ring offer a versatile building block for creating polyesters with tunable thermal properties and potential for biodegradability. These materials are of growing interest for applications in sustainable packaging, biomedical devices, and drug delivery systems.
Introduction to CBDA-Based Biodegradable Polymers
Cyclobutane-containing dicarboxylic acids (CBDAs) are emerging as valuable bio-based alternatives to petroleum-derived diacids in polymer synthesis.[1] They can be synthesized from renewable resources such as ferulic acid and trans-cinnamic acid through clean and efficient [2+2] photocycloaddition reactions.[1][2] The incorporation of the cyclobutane moiety into the polyester (B1180765) backbone can enhance properties like thermal stability and mechanical strength due to its rigid structure.[3]
Polyesters derived from CBDA are synthesized through polycondensation reactions with various diols. The choice of diol allows for the tailoring of the polymer's properties, such as its glass transition temperature (Tg), to suit specific applications.[4] While aromatic polyesters like PET are highly resistant to microbial attack, aliphatic polyesters are known to be biodegradable.[1] By creating copolyesters that combine rigid cyclobutane structures with flexible aliphatic diols, it is possible to achieve a balance of desirable material properties and biodegradability.
Data Presentation: Properties of CBDA-Based Polyesters
The following tables summarize the quantitative data obtained from the synthesis of various biodegradable polyesters using CBDA derivatives and different diols.
Table 1: Thermal Properties and Molecular Weights of Polyesters from 3,4-Di(furan-2-yl)this compound (CBDA) and Aliphatic Diols
| Diol | Number of Methylene Units | Mn ( g/mol ) | PDI | Tg (°C) | Td10% (°C) |
| 1,4-Butanediol | 4 | 11,200 | 1.7 | 52 | 284 |
| 1,6-Hexanediol | 6 | 9,800 | 1.6 | 35 | 275 |
| 1,8-Octanediol | 8 | 8,500 | 1.5 | 20 | 268 |
| 1,10-Decanediol | 10 | 7,200 | 1.4 | 6 | 263 |
Data sourced from a study on semi-rigid biobased polyesters synthesized via a two-step melt polymerization.[4]
Table 2: Thermal Properties of Polyesters from α-Truxillic Acid (a CBDA derivative) and Diols
| Diol | Tg (°C) |
| Ethylene Glycol | 114 |
| 1,3-Propanediol | 88 |
| 1,4-Butanediol | 75 |
| 1,6-Hexanediol | 55 |
Data from the synthesis of poly-α-truxillates via condensation polymerization.[5]
Table 3: Thermal Properties of Polyesters from trans-1,3-Cyclobutanediol (a related cyclobutane monomer) and Various Diacids
| Diacid | Tg (°C) | Td (°C) |
| Adipic Acid | 33 | 381 |
| Suberic Acid | 45 | 395 |
| Sebacic Acid | 58 | 408 |
| Terephthalic Acid | 114 | 424 |
Data from the synthesis of BPA-free polyesters via conventional melt polymerization.[6]
Experimental Protocols
The following protocols provide detailed methodologies for the synthesis of biodegradable polyesters using this compound or its derivatives.
General Protocol for Two-Step Melt Polycondensation
This protocol is adapted from a general method for polyester synthesis and can be applied to the polymerization of this compound with various diols.[4][7]
Materials:
-
This compound (or derivative)
-
Diol (e.g., 1,4-butanediol, 1,6-hexanediol)
-
Catalyst (e.g., titanium(IV) isopropoxide (TIS), antimony(III) oxide)
-
Inert gas (Nitrogen or Argon)
-
High-boiling point, inert solvent (for purification, e.g., chloroform)
-
Non-solvent for precipitation (e.g., methanol)
Equipment:
-
Three-necked round-bottom flask
-
Mechanical stirrer
-
Nitrogen/Argon inlet
-
Distillation condenser
-
Heating mantle with temperature controller
-
Vacuum pump
Procedure:
-
Esterification Step:
-
Charge the reaction flask with equimolar amounts of this compound and the chosen diol.
-
Add the catalyst (typically 0.05-0.1 mol% relative to the dicarboxylic acid).
-
Flush the reactor with an inert gas for 15-20 minutes to remove oxygen.
-
Heat the reaction mixture under a slow stream of inert gas to a temperature approximately 20-30 °C above the melting points of the monomers (e.g., 180-200 °C) to initiate the esterification reaction.
-
Continue this step for 2-4 hours, collecting the water byproduct in the distillation condenser.
-
-
Polycondensation Step:
-
Gradually increase the temperature to 220-250 °C.
-
Simultaneously, slowly reduce the pressure to below 1 Torr to facilitate the removal of the excess diol and drive the polymerization to high molecular weights.
-
Maintain these conditions for 3-5 hours, or until the desired viscosity is achieved, indicating the formation of a high molecular weight polymer.
-
-
Purification:
-
Cool the reaction mixture to room temperature.
-
Dissolve the obtained polymer in a suitable solvent like chloroform.
-
Precipitate the polymer by pouring the solution into a non-solvent such as cold methanol.
-
Filter the precipitated polymer, wash it thoroughly with the non-solvent, and dry it under vacuum at 40-50 °C until a constant weight is achieved.
-
Characterization of the Synthesized Polymers
The synthesized polyesters can be characterized using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure and composition of the polymer.
-
Gel Permeation Chromatography (GPC): To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI).
-
Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg) and melting temperature (Tm).
-
Thermogravimetric Analysis (TGA): To evaluate the thermal stability of the polymer, typically by determining the decomposition temperature (Td).
Biodegradability and Drug Delivery Applications
The ester linkages in polyesters are susceptible to hydrolysis, which is the primary mechanism of their biodegradation.[1] While the rigid cyclobutane ring may influence the degradation rate, the overall biodegradability is expected. The rate of degradation can be influenced by factors such as the length of the aliphatic diol used in the synthesis.[8]
The biocompatibility and tunable properties of these polyesters make them promising candidates for drug delivery applications.[3][9] They can be formulated into various drug carriers such as nanoparticles, micelles, and polymersomes.[3] The degradation rate of the polymer can be tailored to control the release profile of the encapsulated therapeutic agent.
Visualizations
Experimental Workflow
Caption: Workflow for the synthesis, purification, and characterization of CBDA-based polyesters.
Logical Relationship for Biodegradable Polymer Design
Caption: Key considerations for designing biodegradable polymers from CBDA.
References
- 1. Biodegradation of polyesters containing aromatic constituents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. "Synthesis And Properties Of Cyclobutane-1,2-Dicarboylic Acids And Thei" by Houssein Saeid Amjaour [commons.und.edu]
- 3. Recent advances in aliphatic polyesters for drug delivery applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of semi-rigid-biobased polyesters from renewable furanic cyclobutane diacid - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and characterization of BPA-free polyesters by incorporating a semi-rigid cyclobutanediol monomer - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. benchchem.com [benchchem.com]
- 8. cris.unibo.it [cris.unibo.it]
- 9. mdpi.com [mdpi.com]
Application Notes and Protocols for the Esterification of Cyclobutane-1,2-dicarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclobutane-1,2-dicarboxylic acid and its corresponding esters are valuable building blocks in organic synthesis, particularly in the development of pharmaceuticals and advanced materials. The esterification of this dicarboxylic acid is a fundamental transformation that allows for the modification of its physical and chemical properties, such as solubility and reactivity, facilitating its use in subsequent synthetic steps. The most common method for this transformation is the Fischer-Speier esterification, which involves the reaction of the carboxylic acid with an alcohol in the presence of an acid catalyst.[1][2][3] This document provides a detailed experimental procedure for the synthesis of dialkyl cyclobutane-1,2-dicarboxylates, along with representative data and a visual workflow.
Principle of the Reaction
The Fischer esterification is an acid-catalyzed nucleophilic acyl substitution reaction. The process is an equilibrium reaction, and to achieve high yields of the ester, the equilibrium must be shifted towards the products.[1][4] This is typically accomplished by using a large excess of the alcohol reactant or by removing water as it is formed during the reaction, for instance, through azeotropic distillation with a Dean-Stark apparatus.[1][3]
The mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid by the catalyst, which increases the electrophilicity of the carbonyl carbon. The alcohol then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule, followed by deprotonation, yields the final ester product and regenerates the acid catalyst.[1][2][4]
Experimental Data
The following table summarizes representative quantitative data for the Fischer esterification of dicarboxylic acids, which can be adapted for this compound.
| Parameter | Diethyl Cyclohexane-1,2-dicarboxylate | Diethyl Succinate |
| Reactants | cis-Hexahydrophthalic Acid, Ethanol (B145695) | Succinic Acid, Ethanol |
| Catalyst | Sulfuric Acid | Pyridine Ionic Liquid |
| Solvent | Toluene | None (Ethanol in excess) |
| Molar Ratio (Acid:Alcohol) | Not specified, ethanol in excess | 1:3 |
| Catalyst Loading | Catalytic amount | 5-8% of succinic acid mass |
| Temperature | Reflux (azeotropic distillation at 75-78°C) | 60-70°C |
| Reaction Time | 12-16 hours | 2-3 hours |
| Yield | Not specified | up to 96.63% |
Experimental Protocol: Fischer Esterification of this compound
This protocol describes a general procedure for the synthesis of a dialkyl cyclobutane-1,2-dicarboxylate.
Materials:
-
This compound
-
Alcohol (e.g., methanol, ethanol)
-
Concentrated Sulfuric Acid (H₂SO₄) or p-Toluenesulfonic acid (p-TsOH)
-
Anhydrous Sodium Sulfate (B86663) (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Saturated Sodium Chloride (NaCl) solution (brine)
-
Ethyl acetate (B1210297) or Diethyl ether
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle or oil bath
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup:
-
To a dry round-bottom flask equipped with a magnetic stir bar, add this compound.
-
Add a large excess of the desired alcohol (e.g., for every 1 mole of dicarboxylic acid, use at least 10 moles of alcohol). The alcohol often serves as the solvent.[4]
-
Carefully and slowly add a catalytic amount of concentrated sulfuric acid (approximately 1-2% of the mass of the carboxylic acid) to the stirred mixture.
-
-
Reaction:
-
Attach a reflux condenser to the flask and ensure a gentle flow of cooling water.
-
Heat the reaction mixture to a gentle reflux using a heating mantle or oil bath.[5]
-
Continue heating under reflux for 2-16 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
-
Work-up and Isolation:
-
Allow the reaction mixture to cool to room temperature.
-
Remove the excess alcohol using a rotary evaporator.
-
Dissolve the residue in an organic solvent such as ethyl acetate or diethyl ether.
-
Transfer the solution to a separatory funnel and wash it sequentially with:
-
Water
-
Saturated sodium bicarbonate solution (to neutralize the acid catalyst, be cautious of CO₂ evolution)[5]
-
Saturated sodium chloride solution (brine)
-
-
Separate the organic layer and dry it over anhydrous sodium sulfate or magnesium sulfate.
-
-
Purification:
-
Filter off the drying agent.
-
Concentrate the filtrate using a rotary evaporator to obtain the crude ester.
-
If necessary, purify the crude product by vacuum distillation or column chromatography to yield the pure dialkyl cyclobutane-1,2-dicarboxylate.
-
Experimental Workflow Diagram
Caption: Experimental workflow for the synthesis of dialkyl cyclobutane-1,2-dicarboxylate.
References
Application Notes and Protocols: The Role of Cyclobutane-1,2-dicarboxylic Acid in Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclobutane-1,2-dicarboxylic acid and its derivatives are valuable building blocks in pharmaceutical synthesis, offering a rigid and stereochemically defined scaffold that can significantly influence the pharmacological properties of a drug. The constrained four-membered ring system allows for precise control over the spatial orientation of functional groups, which can lead to enhanced potency, selectivity, and improved pharmacokinetic profiles of active pharmaceutical ingredients (APIs). These attributes make cyclobutane (B1203170) dicarboxylic acids attractive moieties in the design of novel therapeutics, including anticancer agents and antiviral nucleoside analogues. This document provides detailed application notes and experimental protocols for the use of this compound derivatives in the synthesis of two important classes of pharmaceuticals: platinum-based anticancer drugs and antiviral nucleoside analogues.
Application 1: Synthesis of Platinum-Based Anticancer Drugs - Carboplatin Analogues
Cyclobutane-1,1-dicarboxylic acid, a positional isomer of this compound, is a key component in the synthesis of Carboplatin, a second-generation platinum-based anticancer drug. Carboplatin exhibits a better safety profile, particularly lower nephrotoxicity, compared to its predecessor, Cisplatin. The cyclobutane dicarboxylate ligand in Carboplatin is more stable than the chloride ligands in Cisplatin, leading to a slower rate of DNA binding.
Mechanism of Action: DNA Crosslinking
Carboplatin exerts its cytotoxic effects through a mechanism similar to other platinum-based drugs, which involves the formation of covalent adducts with DNA. Once administered, the dicarboxylate ligand is slowly hydrolyzed, allowing the platinum atom to bind to the N7 atoms of purine (B94841) bases in DNA, primarily guanine (B1146940). This binding leads to the formation of intrastrand and interstrand crosslinks in the DNA double helix. These crosslinks distort the DNA structure, interfering with DNA replication and transcription, which ultimately triggers apoptosis (programmed cell death) in rapidly dividing cancer cells.
Experimental Protocol: Synthesis of Carboplatin
This protocol outlines a typical laboratory-scale synthesis of Carboplatin starting from potassium tetrachloroplatinate(II) and cyclobutane-1,1-dicarboxylic acid.
Materials:
-
Potassium tetrachloroplatinate(II) (K₂[PtCl₄])
-
Potassium iodide (KI)
-
Ammonia (B1221849) solution (25%)
-
Silver nitrate (B79036) (AgNO₃)
-
Cyclobutane-1,1-dicarboxylic acid
-
Deionized water
-
Acetone
-
Ethanol
-
Ether
Procedure:
-
Synthesis of cis-Diamminediiodoplatinum(II) ([Pt(NH₃)₂I₂]):
-
Dissolve potassium tetrachloroplatinate(II) in deionized water.
-
Add a solution of potassium iodide in water to the platinum solution and stir.
-
Slowly add aqueous ammonia solution to the mixture and continue stirring for several hours at room temperature. A yellow precipitate of cis-[Pt(NH₃)₂I₂] will form.
-
Filter the precipitate, wash with water, ethanol, and ether, and then air dry.
-
-
Synthesis of cis-Diammineaquaplatinum(II) nitrate (--INVALID-LINK--₂):
-
Suspend the dried cis-[Pt(NH₃)₂I₂] in deionized water.
-
Add a solution of silver nitrate in water (in slight molar excess) to the suspension.
-
Stir the mixture in the dark at room temperature for several hours to allow for the precipitation of silver iodide (AgI).
-
Filter off the AgI precipitate. The filtrate contains the cis-[Pt(NH₃)₂(H₂O)₂]²⁺ complex.
-
-
Synthesis of Carboplatin:
-
To the filtrate containing the cis-[Pt(NH₃)₂(H₂O)₂]²⁺ complex, add a solution of cyclobutane-1,1-dicarboxylic acid in water.
-
Adjust the pH of the solution to approximately 5-6 using a suitable base (e.g., potassium hydroxide).
-
Heat the reaction mixture gently (e.g., to 50-60 °C) for several hours.
-
Allow the solution to cool to room temperature, which will cause Carboplatin to crystallize.
-
Collect the white crystalline product by filtration, wash with cold water and acetone, and dry under vacuum.
-
Quantitative Data:
| Step | Reactant 1 | Reactant 2 | Product | Yield (%) | Purity (HPLC) |
| 1 | K₂[PtCl₄] | KI, NH₃ | cis-[Pt(NH₃)₂I₂] | ~90 | - |
| 2 | cis-[Pt(NH₃)₂I₂] | AgNO₃ | cis-[Pt(NH₃)₂(H₂O)₂]²⁺ | In situ | - |
| 3 | cis-[Pt(NH₃)₂(H₂O)₂]²⁺ | Cyclobutane-1,1-dicarboxylic acid | Carboplatin | ~70-80 | >99% |
Application 2: Synthesis of Antiviral Nucleoside Analogues
trans-Cyclobutane-1,2-dicarboxylic acid derivatives serve as chiral synthons for the preparation of cyclobutane-containing nucleoside analogues. These compounds are designed to mimic natural nucleosides and act as inhibitors of viral DNA polymerases, making them effective antiviral agents against a range of viruses, including herpesviruses. The rigid cyclobutane ring replaces the furanose sugar of natural nucleosides, and its stereochemistry is crucial for biological activity.
Mechanism of Action: Chain Termination
Cyclobutane nucleoside analogues function as chain terminators during viral DNA replication.[1] Inside the host cell, the nucleoside analogue is phosphorylated by viral and/or cellular kinases to its active triphosphate form. This triphosphate analogue is then recognized by the viral DNA polymerase and incorporated into the growing viral DNA chain. However, because these analogues lack the 3'-hydroxyl group necessary for the formation of the next phosphodiester bond, the elongation of the DNA chain is terminated. This disruption of viral replication effectively halts the proliferation of the virus.
Experimental Protocol: Synthesis of Enantiomeric Cyclobutyl Guanine Nucleoside Analogues
This protocol describes the synthesis of enantiomerically pure cyclobutyl guanine nucleoside analogues starting from trans-3,3-diethoxy-1,2-cyclobutanedicarboxylic acid.
Materials:
-
trans-3,3-Diethoxy-1,2-cyclobutanedicarboxylic acid
-
(R)-(-)-2-Phenylglycinol
-
Thionyl chloride (SOCl₂)
-
Borane-tetrahydrofuran (B86392) complex (BH₃·THF)
-
Sodium hydride (NaH)
-
Dimethylformamide (DMF)
-
Other necessary solvents and reagents for workup and purification.
Procedure:
-
Resolution of trans-3,3-Diethoxy-1,2-cyclobutanedicarboxylic acid:
-
React the racemic dicarboxylic acid with (R)-(-)-2-phenylglycinol to form a mixture of diastereomeric bis-amides.
-
Separate the diastereomers by fractional crystallization to obtain the desired enantiomerically pure bis-amide.
-
-
Reduction to the Diol:
-
Convert the purified bis-amide to the corresponding diol. This is typically a multi-step process involving reduction of the amide functionalities, for example, using a reducing agent like borane-tetrahydrofuran complex.
-
-
Synthesis of the Cyclobutyl Guanine Nucleoside Analogue:
-
Protect the hydroxyl groups of the enantiomerically pure diol with a suitable protecting group (e.g., as a cyclic acetal).
-
Introduce a leaving group (e.g., tosylate or mesylate) at one of the primary hydroxyl positions.
-
Perform a nucleophilic substitution reaction with the sodium salt of 2-amino-6-chloropurine (prepared by treating with NaH in DMF) to couple the purine base to the cyclobutane ring.
-
Deprotect the hydroxyl groups and convert the 6-chloro substituent to a hydroxyl group to yield the final guanine nucleoside analogue.
-
Quantitative Data:
| Step | Key Intermediate/Product | Reagents | Yield (%) |
| 1 | Diastereomeric bis-amides | (R)-(-)-2-Phenylglycinol, SOCl₂ | High |
| 2 | Enantiomerically pure diol | BH₃·THF | High |
| 3 | Cyclobutyl guanine nucleoside analogue | 2-Amino-6-chloropurine, NaH | Moderate |
Conclusion
This compound and its isomers are versatile and powerful tools in the arsenal (B13267) of medicinal chemists. Their rigid framework provides a means to fine-tune the three-dimensional structure of drug candidates, leading to optimized interactions with biological targets. The examples of Carboplatin and antiviral nucleoside analogues highlight the successful application of these building blocks in creating safer and more effective pharmaceuticals. The detailed protocols provided herein offer a practical guide for researchers and drug development professionals to explore the potential of cyclobutane dicarboxylic acids in their own synthetic endeavors. Further exploration of this unique chemical scaffold is likely to yield a new generation of innovative medicines.
References
Application Notes and Protocols for Ring-Opening Reactions of Cyclobutane-1,2-Dicarboxylic Anhydride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclobutane-1,2-dicarboxylic anhydride (B1165640) is a strained cyclic molecule that serves as a versatile building block in organic synthesis. Its inherent ring strain makes the anhydride susceptible to nucleophilic attack, leading to efficient ring-opening reactions. This reactivity allows for the straightforward introduction of the cyclobutane-1,2-dicarboxylate moiety into a variety of molecular scaffolds. The resulting products, possessing two modifiable carboxylic acid derivatives with a fixed stereochemical relationship on a rigid cyclobutane (B1203170) core, are of significant interest in the development of pharmaceuticals, polymers, and functional materials.[1] This document provides detailed protocols for the ring-opening of cis-cyclobutane-1,2-dicarboxylic anhydride with common nucleophiles, including water, alcohols, and amines.
General Reaction Pathway
The fundamental reaction involves the nucleophilic acyl substitution at one of the carbonyl carbons of the anhydride. The nucleophile attacks a carbonyl group, leading to the opening of the anhydride ring and the formation of a carboxylic acid and a corresponding amide or ester, depending on the nucleophile used. The cis stereochemistry of the substituents on the cyclobutane ring is typically retained in the product.
Caption: General workflow for the nucleophilic ring-opening of cis-cyclobutane-1,2-dicarboxylic anhydride.
Experimental Protocols
The following section details the experimental procedures for the ring-opening of cis-cyclobutane-1,2-dicarboxylic anhydride with various nucleophiles.
Protocol 1: Hydrolysis to cis-Cyclobutane-1,2-dicarboxylic Acid
This protocol describes the conversion of the anhydride to the corresponding diacid through hydrolysis.
Experimental Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend cis-cyclobutane-1,2-dicarboxylic anhydride (1.0 eq.) in deionized water (10-20 mL per gram of anhydride).
-
Heat the mixture to reflux with vigorous stirring. Continue heating until all the solid anhydride has dissolved.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 1-2 hours.
-
After completion, cool the reaction mixture to room temperature and then place it in an ice bath to facilitate crystallization of the product.
-
Collect the crystalline cis-cyclobutane-1,2-dicarboxylic acid by vacuum filtration.
-
Wash the crystals with a small amount of cold deionized water.
-
Dry the product under vacuum to a constant weight.
A similar hydrolysis of 4-cyclohexene-cis-1,2-dicarboxylic anhydride has been reported to yield 66.9% of the corresponding dicarboxylic acid. A yield of 62.5% has been reported for the synthesis of cis-cyclobutane-1,2-dicarboxylic acid from the corresponding dicyanide, which involves a hydrolysis step.[2]
Protocol 2: Methanolysis to Mono-methyl cis-cyclobutane-1,2-dicarboxylate
This protocol outlines the formation of a mono-ester via reaction with an alcohol, using methanol (B129727) as an example.
Experimental Procedure:
-
Dissolve cis-cyclobutane-1,2-dicarboxylic anhydride (1.0 eq.) in an excess of anhydrous methanol (20-30 mL per gram of anhydride) in a round-bottom flask with a magnetic stirrer.
-
Stir the reaction mixture at room temperature. The reaction can be gently heated (e.g., to 40-50 °C) to increase the rate.
-
Monitor the reaction by TLC or GC-MS until the starting anhydride is consumed, which typically occurs within 2-4 hours.
-
Remove the excess methanol under reduced pressure using a rotary evaporator.
-
The resulting crude mono-ester can be purified by column chromatography on silica (B1680970) gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).
Protocol 3: Aminolysis to cis-Cyclobutane-1,2-dicarboxamic Acid
This protocol details the synthesis of a carboxamic acid derivative using an amine as the nucleophile. The example uses 3,5-dichloroaniline.
Experimental Procedure:
-
Dissolve cis-1-methyl-cyclobutane-1,2-dicarboxylic acid anhydride (1.0 eq.) in a suitable solvent such as toluene (B28343) (5 mL per gram of anhydride) in a round-bottom flask equipped with a magnetic stirrer.
-
Add the amine (e.g., 3,5-dichloroaniline, 1.0 eq.) to the solution.
-
Stir the reaction mixture at room temperature. The corresponding amide-acid often precipitates out of the solution.
-
Allow the reaction to proceed for 12-24 hours to ensure complete conversion.
-
Collect the precipitated product by vacuum filtration and wash with a small amount of cold solvent.
-
The intermediate amide-acid can be further cyclized to the corresponding imide by heating or by treatment with a dehydrating agent like acetic anhydride. In a reported synthesis, the amide-acid was suspended in acetic anhydride and stirred for 24 hours at room temperature, followed by removal of the solvent and recrystallization to yield the final imide in 73% overall yield.[3]
Data Presentation
The following table summarizes the expected products and reported yields for the ring-opening reactions of cyclobutane-1,2-dicarboxylic anhydride and its derivatives.
| Nucleophile | Product | Reaction Conditions | Reported Yield (%) | Reference |
| Water | cis-Cyclobutane-1,2-dicarboxylic acid | Reflux in water | 62.5 - 66.9 (analogous) | [2] |
| Methanol | Mono-methyl cis-cyclobutane-1,2-dicarboxylate | Room temperature or gentle heating in methanol | Not specified | General Procedure |
| 3,5-Dichloroaniline | cis-1-Methyl-N-(3,5-dichlorophenyl)cyclobutane-1,2-dicarboximide | Room temperature in toluene, then acetic anhydride | 73 (for the imide) | [3] |
Signaling Pathway and Logical Relationship Diagram
The decision-making process for choosing a reaction protocol based on the desired product can be visualized as follows:
Caption: Decision tree for selecting the appropriate ring-opening protocol.
Stereochemical Considerations
The ring-opening of cis-cyclobutane-1,2-dicarboxylic anhydride, a meso compound, with a non-chiral nucleophile will result in a racemic mixture of two enantiomeric products. The nucleophile can attack either of the two enantiotopic carbonyl carbons with equal probability. If a chiral, non-racemic nucleophile is used, the reaction will produce a mixture of diastereomers, potentially with some level of diastereoselectivity. The inherent cis relationship of the substituents on the cyclobutane ring is maintained throughout the reaction.
Conclusion
The ring-opening reactions of cyclobutane-1,2-dicarboxylic anhydride provide a reliable and versatile method for the synthesis of highly functionalized cyclobutane derivatives. The protocols outlined in this document are robust and can be adapted for a wide range of nucleophiles, making this chemistry highly valuable for applications in medicinal chemistry, materials science, and polymer synthesis. The straightforward nature of these reactions, coupled with the unique structural features of the products, ensures their continued importance in modern organic synthesis.
References
- 1. EP0893427A1 - Process for the preparation of cyclobutan-1,2-dicarboxylic acid esters - Google Patents [patents.google.com]
- 2. Synthesis and reactivity of compounds with cyclobutane rings. Part III. Cyclobut-1-ene-1,2-dicarboxylic acid. X-Ray crystal structure and exceptional stereoselectivity in its Diels–Alder reaction with cyclopentadiene - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 3. Process for preparing cyclobutane-1,2-dicarboxylic esters - Eureka | Patsnap [eureka.patsnap.com]
Application of Cyclobutane-1,2-dicarboxylate in Gas Sorption Materials: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The precise control of porosity and surface functionality in crystalline materials is paramount for advancing gas sorption and separation technologies. Metal-Organic Frameworks (MOFs), a class of porous crystalline materials constructed from metal ions or clusters coordinated to organic ligands, offer unparalleled tunability in this regard. The choice of the organic linker is a critical determinant of the final structural and functional properties of the MOF. Cyclobutane-1,2-dicarboxylate and its derivatives have emerged as promising building blocks for the synthesis of novel MOFs with unique gas sorption characteristics. The rigid and compact nature of the cyclobutane (B1203170) ring can be exploited to create ultramicroporous frameworks with tailored pore sizes and shapes, leading to enhanced selectivity in gas separation applications. This document provides an overview of the application of cyclobutane-1,2-dicarboxylate in gas sorption materials, including quantitative data, detailed experimental protocols, and visual representations of the synthetic workflow and sorption mechanism.
Data Presentation
The following table summarizes the key gas sorption and structural properties of a representative Metal-Organic Framework incorporating a cyclobutane dicarboxylate ligand.
| Material Name | Ligand | Metal Center | BET Surface Area (m²/g) | Pore Volume (cm³/g) | CO₂ Uptake | CH₄ Uptake | H₂ Uptake | Selectivity | Reference |
| CoV-tcb-pacs | trans-1,3-cyclobutanedicarboxylate | Co/V | Data not available | Data not available | Data not available | Data not available | Data not available | C₂H₂/CO₂: 20.8 | [1][2] |
| [Cd₂(CBTC)(H₂O)₂]n | cyclobutane-1,2,3,4-tetracarboxylic acid | Cd | Data not available | Data not available | Data not available | Data not available | Data not available | Data not available | [3] |
Note: Quantitative gas uptake data for CO₂, CH₄, and H₂ for the specified materials are not yet publicly available in the cited literature. The table will be updated as this information becomes accessible.
Experimental Protocols
Synthesis of Cyclobutane-Dicarboxylate-Based MOFs
This section details two primary synthetic methods for preparing MOFs using cyclobutane-dicarboxylate ligands: hydrothermal synthesis and solvothermal synthesis.
A. Hydrothermal Synthesis of [Cd₂(CBTC)(H₂O)₂]n
This protocol is based on the synthesis of a cadmium-based MOF using cyclobutane-1,2,3,4-tetracarboxylic acid (H₄CBTC).[3]
Materials:
-
Cadmium nitrate (B79036) tetrahydrate (Cd(NO₃)₂·4H₂O)
-
Cyclobutane-1,2,3,4-tetracarboxylic acid (H₄CBTC)
-
Deionized water
Equipment:
-
Teflon-lined stainless steel autoclave (23 mL)
-
Oven
-
Buchner funnel and filter paper
-
Vacuum filtration apparatus
-
Analytical balance
Procedure:
-
In a 20 mL Teflon liner, dissolve Cadmium nitrate tetrahydrate and cyclobutane-1,2,3,4-tetracarboxylic acid in deionized water. The molar ratio of the reactants should be optimized based on the desired product stoichiometry.
-
Seal the Teflon liner inside the stainless steel autoclave.
-
Place the autoclave in a preheated oven at 160 °C for 96 hours.[4]
-
After the reaction is complete, allow the autoclave to cool down slowly to room temperature.
-
Collect the resulting colorless crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with deionized water and then with ethanol (B145695) to remove any unreacted starting materials.
-
Dry the crystals under vacuum at room temperature.
B. Solvothermal Synthesis of CoV-tcb-pacs
This protocol describes a general approach for the solvothermal synthesis of MOFs, which can be adapted for the synthesis of materials like CoV-tcb-pacs using trans-1,3-cyclobutanedicarboxylic acid.[1][2]
Materials:
-
Metal salts (e.g., Cobalt(II) nitrate hexahydrate, Vanadyl sulfate)
-
trans-1,3-cyclobutanedicarboxylic acid
-
Auxiliary ligands (if applicable)
-
Solvent (e.g., N,N-Dimethylformamide (DMF), ethanol, water)
Equipment:
-
Glass vials or Teflon-lined stainless steel autoclave
-
Oven or microwave reactor
-
Centrifuge
-
Analytical balance
Procedure:
-
In a glass vial or Teflon liner, dissolve the metal salts and the trans-1,3-cyclobutanedicarboxylic acid ligand in the chosen solvent or solvent mixture.
-
Add any auxiliary ligands or modulators to the solution if required for the specific framework synthesis.
-
Seal the reaction vessel and place it in an oven or microwave reactor.
-
Heat the mixture to a specific temperature (typically between 80 °C and 150 °C) for a designated period (ranging from several hours to a few days).[5]
-
After cooling to room temperature, collect the crystalline product by centrifugation.
-
Wash the product repeatedly with the reaction solvent and then with a more volatile solvent (e.g., ethanol or methanol) to remove unreacted precursors and exchange the solvent within the pores.
-
Activate the material by heating under vacuum to remove the solvent molecules from the pores, making the framework accessible for gas sorption.
Gas Sorption Measurements
This protocol outlines the general procedure for determining the gas sorption properties of MOFs using a volumetric method.
Materials:
-
Activated MOF sample (approximately 50-100 mg)
-
High-purity adsorptive gases (e.g., N₂, CO₂, CH₄, H₂)
-
Liquid nitrogen (for N₂ adsorption at 77 K)
-
Thermostatic bath (for measurements at other temperatures)
Equipment:
-
Volumetric gas sorption analyzer
-
Sample tubes
-
Degassing station
-
Analytical balance
Procedure:
-
Sample Degassing:
-
Accurately weigh an empty sample tube.
-
Add the MOF sample to the tube and weigh it again to determine the sample mass.
-
Attach the sample tube to the degassing port of the sorption analyzer.
-
Heat the sample under high vacuum at a specific temperature (e.g., 150-200 °C) for several hours to remove any guest molecules from the pores. The exact temperature and duration should be optimized for each material to ensure complete activation without causing structural collapse.
-
-
Nitrogen Adsorption-Desorption Isotherm (for BET Surface Area and Pore Size Analysis):
-
After degassing, cool the sample to room temperature and transfer the sample tube to the analysis port of the instrument.
-
Immerse the sample tube in a dewar filled with liquid nitrogen (77 K).
-
Perform a free-space measurement using helium gas to determine the void volume in the sample tube.
-
Evacuate the sample tube again.
-
Introduce known amounts of nitrogen gas into the sample tube in a stepwise manner and measure the equilibrium pressure after each dose.
-
Continue this process until the desired relative pressure (P/P₀) is reached (typically up to P/P₀ = 1).
-
Perform the desorption measurements by systematically reducing the pressure.
-
Use the collected adsorption-desorption isotherm data to calculate the BET surface area, pore volume, and pore size distribution.
-
-
CO₂, CH₄, and H₂ Adsorption Isotherms:
-
Following a similar procedure to the N₂ adsorption, perform single-component gas adsorption measurements for CO₂, CH₄, and H₂ at the desired temperatures (e.g., 273 K, 298 K).
-
Use a thermostatic bath to maintain the sample temperature during the measurement.
-
The resulting isotherms will provide the uptake capacity of the material for each gas at different pressures.
-
Visualizations
Synthesis and Characterization Workflow
Caption: Workflow for the synthesis and characterization of cyclobutane-based MOFs.
Proposed Gas Sorption Mechanism
Caption: Proposed gas sorption mechanism in a cyclobutane-based MOF pore.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. The photoluminescence and gas sorption properties of three Cd(II) MOFs based on 1,3,5-benzenetribenzoate with -NH2 or -OH groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. chemistry.uoc.gr [chemistry.uoc.gr]
Application Notes and Protocols for the Stereoselective Synthesis of Cyclobutane-1,2-dicarboxylic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for three distinct and robust methods for the stereoselective synthesis of cyclobutane (B1203170) derivatives, with a focus on precursors to cyclobutane-1,2-dicarboxylic acids. The methodologies presented offer diverse approaches to controlling stereochemistry, including diastereoselective and enantioselective transformations.
I. Overview of Synthetic Strategies
The construction of stereochemically defined cyclobutane rings is a significant challenge in organic synthesis. This document outlines three powerful strategies to achieve this:
-
Enantioselective Sulfa-Michael Addition to Cyclobutenes: This organocatalytic approach provides access to chiral 1,2-disubstituted cyclobutanes with high enantiopurity. The resulting thioether functionality can be further manipulated to introduce a carboxylic acid group.
-
Diastereoselective Rhodium-Catalyzed [3+1] Annulation: A transition-metal-catalyzed method for the synthesis of highly substituted cyclobutanes from readily available starting materials. This protocol offers excellent control over diastereoselectivity.
-
Stereospecific Pyrrolidine (B122466) Contraction via Iodonitrene Chemistry: A unique ring contraction strategy that proceeds with high stereospecificity, allowing for the conversion of enantiopure pyrrolidines to correspondingly enantiopure cyclobutanes.
II. Comparative Data of Synthetic Protocols
The following table summarizes the key quantitative data for the three detailed protocols, allowing for a direct comparison of their efficiency and stereoselectivity.
| Protocol | Synthetic Method | Key Reagents | Typical Yield | Diastereomeric Ratio (d.r.) | Enantiomeric Excess (e.e.) / Enantiomeric Ratio (e.r.) |
| 1 | Enantioselective Sulfa-Michael Addition | Cyclobutene (B1205218), Thiol, Chiral Squaramide Catalyst | 70-99% | >95:5 | up to 99.7:0.3 e.r. |
| 2 | Rh(III)-Catalyzed Diastereoselective Synthesis | 2-Aryl quinazolinone, Alkylidenecyclopropane, [RhCp*Cl2]2 | 35-89% | >20:1 | N/A (diastereoselective) |
| 3 | Stereoselective Pyrrolidine Contraction | Substituted Pyrrolidine, Iodosylbenzene, Ammonium (B1175870) Carbamate (B1207046) | 30-76% | >20:1 | up to 97% |
III. Experimental Protocols
Protocol 1: Enantioselective Sulfa-Michael Addition to Cyclobutenes
This protocol describes the synthesis of enantioenriched 1,2-disubstituted thiocyclobutanes.[1][2]
Materials:
-
Cyclobutene ester (1.0 equiv)
-
Thiol (1.2 equiv)
-
Chiral Cinchona-based Squaramide Catalyst (2 mol%)
-
Toluene (B28343) (0.1 M)
-
Argon or Nitrogen atmosphere
Procedure:
-
To an oven-dried vial under an inert atmosphere, add the chiral squaramide catalyst (0.02 equiv).
-
Add toluene to dissolve the catalyst.
-
Add the cyclobutene ester (1.0 equiv) to the solution.
-
Finally, add the thiol (1.2 equiv) to the reaction mixture.
-
Stir the reaction at room temperature for the time specified in the original literature (typically 18-24 hours), monitoring by TLC or LC-MS for completion.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired thio-substituted cyclobutane.
Protocol 2: Diastereoselective Synthesis of Cyclobutanes via Rh(III)-Catalyzed C–C Bond Cleavage
This protocol details the synthesis of highly substituted cyclobutanes with excellent diastereoselectivity.[3][4]
Materials:
-
2-Aryl quinazolinone (1.0 equiv)
-
Alkylidenecyclopropane (2.0 equiv)
-
[RhCp*Cl2]2 (2.5 mol%)
-
Cu(OAc)2 (1.0 equiv)
-
Hexafluoro-2-propanol (HFIP) (0.1 M)
Procedure:
-
To a screw-cap vial, add the 2-aryl quinazolinone (1.0 equiv), alkylidenecyclopropane (2.0 equiv), [RhCp*Cl2]2 (0.025 equiv), and Cu(OAc)2 (1.0 equiv).
-
Add HFIP as the solvent.
-
Seal the vial and heat the reaction mixture at 60 °C for 24 hours.
-
After cooling to room temperature, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to yield the desired cyclobutane product.
Protocol 3: Stereoselective Synthesis of Cyclobutanes by Contraction of Pyrrolidines
This protocol outlines a stereospecific ring contraction method.[5][6]
Materials:
-
Substituted pyrrolidine (1.0 equiv)
-
Iodosylbenzene (PhIO) (2.0 equiv)
-
Ammonium carbamate (NH4OCONH2) (2.0 equiv)
-
2,2,2-Trifluoroethanol (TFE) (0.1 M)
-
Argon or Nitrogen atmosphere
Procedure:
-
To an oven-dried flask under an inert atmosphere, add the substituted pyrrolidine (1.0 equiv), iodosylbenzene (2.0 equiv), and ammonium carbamate (2.0 equiv).
-
Add TFE as the solvent.
-
Stir the reaction mixture vigorously at room temperature for the time indicated in the source literature (typically 12-24 hours).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction with a saturated aqueous solution of Na2S2O3.
-
Extract the aqueous layer with dichloromethane (B109758) (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
IV. Visualizations
Workflow for Stereoselective Cyclobutane Synthesis
Caption: General workflow for the stereoselective synthesis of cyclobutane derivatives.
Logical Relationship of Catalytic Cycles
References
Application Notes and Protocols for Melt Condensation Polymerization with Cyclobutane-1,2-dicarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclobutane-containing polymers are emerging as a novel class of materials with significant potential in various fields, including drug development and biomedical applications. The rigid and unique three-dimensional structure of the cyclobutane (B1203170) ring can impart desirable thermal and mechanical properties to polyesters.[1] Melt condensation polymerization is a solvent-free, industrially viable method for synthesizing high-molecular-weight polyesters from dicarboxylic acids and diols.[2] These polyesters are of particular interest for drug delivery applications due to their biocompatibility and tunable degradation profiles.[3][4][5]
This document provides detailed application notes and experimental protocols for the synthesis of polyesters via melt condensation polymerization using cyclobutane-1,2-dicarboxylic acid as a key monomer.
Key Applications in Drug Development
Polyesters derived from this compound are anticipated to be valuable in drug delivery for several reasons:
-
Controlled Drug Release: The polymer matrix can be engineered to encapsulate therapeutic agents and release them in a controlled manner. The degradation rate, and thus the drug release profile, can be tailored by adjusting the polymer's chemical composition and molecular weight.[1]
-
Biocompatibility: Aliphatic polyesters are generally biocompatible, making them suitable for in vivo applications.[3]
-
Tunable Properties: The incorporation of the rigid cyclobutane moiety is expected to yield polymers with unique thermal and mechanical properties, which can be further tuned by the choice of diol co-monomer.[6][7] This allows for the creation of materials ranging from soft and flexible to rigid and robust, catering to various drug delivery system requirements, such as nanoparticles, micelles, and implants.[8]
Data Presentation: Properties of a Related Cyclobutane-Based Polyester (B1180765)
| Diol Co-monomer | Molecular Weight ( g/mol ) | Glass Transition Temperature (Tg, °C) | 10% Weight Loss Temperature (Td10%, °C) |
| Ethylene Glycol | Not Reported | 52 | 284 |
| 1,3-Propanediol | Not Reported | 35 | 278 |
| 1,4-Butanediol | up to 11,200 | 25 | 275 |
| 1,6-Hexanediol | Not Reported | 15 | 263 |
| 1,8-Octanediol | Not Reported | 6 | Not Reported |
Data sourced from studies on polyesters derived from 3,4-di(furan-2-yl)this compound.[6][7]
Experimental Protocols
The following protocols are adapted from established methods for the melt polycondensation of related dicarboxylic acids and can be applied to the synthesis of polyesters from this compound.[2][6]
Protocol 1: Two-Step Melt Condensation Polymerization
This is a common and effective method for achieving high molecular weight polyesters.[6]
Materials:
-
This compound (cis or trans isomer)
-
Selected diol (e.g., 1,4-butanediol, 1,6-hexanediol)
-
Catalyst (e.g., antimony(III) oxide, titanium(IV) isopropoxide, tin(II) chloride)
-
Inert gas (Nitrogen or Argon)
Equipment:
-
Glass reactor equipped with a mechanical stirrer, inert gas inlet, and a distillation outlet connected to a condenser and a collection flask.
-
Heating mantle with a temperature controller.
-
Vacuum pump.
Procedure:
-
Monomer Charging and Inerting:
-
Charge the reactor with equimolar amounts of this compound and the chosen diol.
-
Add the catalyst (typically 0.05-0.1 mol% relative to the dicarboxylic acid).
-
Flush the reactor with an inert gas for at least 30 minutes to remove any oxygen.
-
-
Esterification (First Stage):
-
Under a slow stream of inert gas, heat the reaction mixture to a temperature approximately 20-30 °C above the melting points of the monomers to initiate the esterification reaction. A typical starting temperature would be in the range of 150-180 °C.
-
Continue this stage for 2-4 hours, collecting the water byproduct in the distillation condenser. The reaction mixture should become clear and homogenous.
-
-
Polycondensation (Second Stage):
-
Gradually increase the temperature to 220-250 °C.
-
Simultaneously, slowly reduce the pressure to below 1 Torr to facilitate the removal of the diol byproduct and drive the polymerization to achieve a high molecular weight.
-
Maintain these conditions for 3-5 hours. The progress of the polymerization can be monitored by the increase in the viscosity of the melt (observed via the torque on the mechanical stirrer).
-
-
Polymer Isolation:
-
Once the desired viscosity is achieved, stop the reaction by cooling the reactor to room temperature under an inert atmosphere.
-
The resulting polyester can be isolated by carefully breaking the glass reactor (if disposable) or by dissolving the polymer in a suitable solvent (e.g., chloroform, THF) and precipitating it in a non-solvent (e.g., cold methanol).
-
Dry the isolated polymer in a vacuum oven until a constant weight is achieved.
-
Protocol 2: Polymer Characterization
1. Molecular Weight Determination (Gel Permeation Chromatography - GPC):
-
Dissolve a small amount of the polymer in a suitable solvent (e.g., THF, chloroform).
-
Filter the solution through a 0.22 µm filter.
-
Analyze the solution using a GPC system calibrated with polystyrene standards to determine the number average molecular weight (Mn), weight average molecular weight (Mw), and polydispersity index (PDI).
2. Thermal Properties Analysis (Differential Scanning Calorimetry - DSC and Thermogravimetric Analysis - TGA):
-
DSC: Use a DSC instrument to determine the glass transition temperature (Tg) and melting temperature (Tm) of the polymer. Heat a small sample (5-10 mg) under a nitrogen atmosphere at a controlled rate (e.g., 10 °C/min).
-
TGA: Use a TGA instrument to evaluate the thermal stability of the polymer. Heat a sample (5-10 mg) under a nitrogen atmosphere at a controlled rate (e.g., 10 °C/min) and record the weight loss as a function of temperature.
3. Structural Confirmation (Nuclear Magnetic Resonance - NMR and Fourier-Transform Infrared Spectroscopy - FTIR):
-
NMR: Dissolve the polymer in a deuterated solvent (e.g., CDCl3) and acquire 1H and 13C NMR spectra to confirm the chemical structure and composition of the polyester.
-
FTIR: Obtain an FTIR spectrum of the polymer film or a KBr pellet to identify the characteristic functional groups, particularly the ester carbonyl stretching vibration (around 1730 cm-1).
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. "Synthesis And Properties Of Cyclobutane-1,2-Dicarboylic Acids And Thei" by Houssein Saeid Amjaour [commons.und.edu]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis, Properties and Applications of Biodegradable Polymers Derived from Diols and Dicarboxylic Acids: From Polyesters to Poly(ester amide)s - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel Biodegradable Polyesters. Synthesis and Application as Drug Carriers for the Preparation of Raloxifene HCl Loaded Nanoparticles [mdpi.com]
- 6. Bio-based polyesters synthesised from furanic cyclobutane diacid - European Coatings [european-coatings.com]
- 7. Synthesis of semi-rigid-biobased polyesters from renewable furanic cyclobutane diacid - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Chiral Resolution of Cyclobutane-1,2-dicarboxylic Acid
This guide provides detailed information, troubleshooting advice, and experimental protocols for the chiral resolution of trans-cyclobutane-1,2-dicarboxylic acid enantiomers.
Frequently Asked Questions (FAQs)
Q1: What are the stereoisomers of cyclobutane-1,2-dicarboxylic acid?
A: this compound has two geometric isomers: cis and trans.
-
cis-Cyclobutane-1,2-dicarboxylic acid: This isomer has an internal plane of symmetry, making it a meso compound. As a result, it is achiral and cannot be resolved into enantiomers.[1][2]
-
trans-Cyclobutane-1,2-dicarboxylic acid: This isomer lacks an internal plane of symmetry and exists as a pair of non-superimposable mirror images, known as enantiomers: the (1R,2R) and (1S,2S) forms. This racemic mixture is optically active and can be separated.[3][4]
Q2: I have a mixture of cis and trans isomers. How can I resolve the enantiomers?
A: You must first convert the entire mixture to the trans isomer. The cis isomer is a meso compound and will not resolve. A nearly quantitative conversion to the trans-diacid can be achieved by refluxing the cis/trans mixture in a strong acid, such as 12N hydrochloric acid. Once you have the racemic trans-diacid, you can proceed with the chiral resolution.
Q3: What is the most common method for resolving racemic trans-cyclobutane-1,2-dicarboxylic acid?
A: The most prevalent and effective method is diastereomeric salt crystallization .[5] This classical resolution technique involves reacting the racemic diacid with a single enantiomer of a chiral base (the resolving agent). This reaction forms a pair of diastereomeric salts, which, unlike enantiomers, have different physical properties, such as solubility. This solubility difference allows them to be separated by fractional crystallization.[6]
Q4: Which chiral resolving agents are effective for this separation?
A: Naturally occurring Cinchona alkaloids are highly effective and commonly used.
-
Quinine (B1679958) is typically used to selectively crystallize the salt of the (1R,2R)-(-) enantiomer.
-
Cinchonidine (B190817) , a diastereomer of quinine, is used to resolve the (1S,2S)-(+) enantiomer.[7][8]
-
Other chiral amines, such as (S)-phenylethylamine , have also been successfully used.[9]
Q5: How is the success of the resolution measured?
A: The success of the resolution is quantified by measuring the optical purity or enantiomeric excess (e.e.) of the final product. This is typically determined by:
-
Polarimetry: Measuring the specific rotation of the resolved enantiomer.[10][11] A pure sample will exhibit a maximum specific rotation value.
-
Chiral HPLC: This is a more precise method that separates and quantifies the two enantiomers, allowing for a direct calculation of the e.e.
Troubleshooting Guides
Problem: No crystals are forming after adding the resolving agent and cooling the solution.
-
Potential Cause: The diastereomeric salts are too soluble in the chosen solvent, or the solution is not sufficiently concentrated to achieve supersaturation.
-
Solutions:
-
Increase Concentration: Carefully evaporate some of the solvent under reduced pressure to increase the solute concentration.
-
Lower Temperature: Cool the solution to a lower temperature to decrease the solubility of the salts.
-
Induce Crystallization: Try scratching the inside of the flask at the liquid-air interface with a glass rod or adding a few "seed" crystals of the desired diastereomeric salt if available.[12]
-
Add an Anti-Solvent: Slowly add a solvent in which the salts are known to be insoluble (an anti-solvent) to induce precipitation.[12]
-
Problem: The separated diastereomeric salt has a low enantiomeric excess (e.e.).
-
Potential Cause: The solubility difference between the two diastereomeric salts in the chosen solvent is not large enough, leading to co-precipitation.
-
Solutions:
-
Recrystallize: Perform one or more subsequent recrystallizations of the isolated salt. Each recrystallization step will further enrich the less soluble diastereomer, increasing the optical purity.
-
Optimize Solvent System: The choice of solvent is critical.[13] Screen different solvents or solvent mixtures to find a system that maximizes the solubility difference between the two diastereomeric salts.[5]
-
Control Cooling Rate: Cool the solution very slowly. A slow cooling rate promotes the selective crystallization of the less soluble diastereomer and prevents the rapid precipitation of both.
-
Check Stoichiometry: Ensure the molar ratio of the racemic acid to the resolving agent is correct. While a 1:1 ratio is common, sometimes using a sub-stoichiometric amount (e.g., 0.5 equivalents) of the resolving agent can improve selectivity.[12][14]
-
Problem: The diastereomeric salt "oils out" instead of forming crystals.
-
Potential Cause: The solution is too supersaturated, or the crystallization temperature is too high, causing the salt to separate as a liquid phase instead of a solid.
-
Solutions:
-
Reduce Supersaturation: Use a more dilute solution or cool the solution at a much slower rate.
-
Change Solvent: Find a solvent system where crystallization can occur at a lower temperature.
-
Slow Anti-Solvent Addition: If using an anti-solvent, add it much more slowly and potentially at a higher temperature to maintain control over the precipitation process.[12]
-
Data Presentation
Table 1: Physicochemical Properties of trans-Cyclobutane-1,2-dicarboxylic Acid Enantiomers
| Property | (1R,2R)-(-)-Enantiomer | (1S,2S)-(+)-Enantiomer | Racemic (±)-trans-Diacid |
| Synonym | (-)-trans-1,2-Cyclobutanedicarboxylic acid | (+)-trans-1,2-Cyclobutanedicarboxylic acid | (±)-trans-1,2-Cyclobutanedicarboxylic acid |
| Molecular Formula | C₆H₈O₄ | C₆H₈O₄ | C₆H₈O₄ |
| Molecular Weight | 144.12 g/mol | 144.12 g/mol | 144.12 g/mol [3] |
| Specific Rotation [α] | Negative Value | Positive Value | 0° (optically inactive) |
| Resolving Agent | Quinine | Cinchonidine | Not Applicable |
Note: Exact specific rotation values can vary based on concentration, solvent, and temperature. Published values should be consulted for precise experimental comparisons.
Experimental Protocols
Protocol 1: Isomerization of cis/trans Mixture to trans-Diacid
This protocol is for converting a mixture of cis and trans isomers into the pure racemic trans isomer, which is required for chiral resolution.
-
Setup: In a round-bottom flask equipped with a reflux condenser, combine the cis/trans mixture of this compound.
-
Acidification: Add a sufficient volume of 12N hydrochloric acid (HCl) to dissolve the diacid.
-
Reflux: Heat the mixture to reflux and maintain reflux for 4-6 hours. The progress of the isomerization can be monitored by NMR spectroscopy.
-
Workup: After cooling to room temperature, the pure trans-diacid often precipitates. Collect the solid by vacuum filtration.
-
Purification: Wash the collected solid with cold water and dry it under a vacuum. The yield of the pure trans-diacid is typically around 90%.
Protocol 2: Chiral Resolution with Cinchonidine
This protocol describes the resolution of the (1S,2S)-(+)-enantiomer using cinchonidine. A similar procedure can be followed using quinine to isolate the (1R,2R)-(-)-enantiomer.
-
Dissolution: In a suitable flask, dissolve racemic trans-cyclobutane-1,2-dicarboxylic acid (1.0 eq.) in a minimal amount of a hot solvent (e.g., ethanol (B145695) or an ethanol/water mixture).
-
Add Resolving Agent: In a separate flask, dissolve cinchonidine (1.0 eq.) in the same hot solvent and add it to the diacid solution.
-
Crystallization: Allow the combined solution to cool slowly to room temperature. The diastereomeric salt of (1S,2S)-diacid and cinchonidine, being less soluble, will preferentially crystallize. For optimal results, the flask can be left undisturbed for 24 hours.
-
Isolation of Salt: Collect the crystalline salt by vacuum filtration and wash it with a small amount of cold solvent.
-
Recrystallization (Optional): To improve optical purity, the collected salt can be recrystallized one or more times from the same solvent system.
-
Regeneration of Acid: Suspend the purified diastereomeric salt in water. Acidify the suspension with a strong acid (e.g., 2N HCl) to a pH of ~1. This will protonate the dicarboxylate, making it insoluble, while the cinchonidine will dissolve as its hydrochloride salt.
-
Final Isolation: Collect the precipitated, optically enriched (1S,2S)-(+)-cyclobutane-1,2-dicarboxylic acid by vacuum filtration, wash with cold water, and dry thoroughly.
Visualizations
Logical & Experimental Workflows
Caption: Isomer selection workflow for resolution.
Caption: Experimental workflow for diastereomeric salt resolution.
Troubleshooting Flowchart
Caption: Troubleshooting workflow for low enantiomeric excess.
References
- 1. cis-Cyclobutane-1,2-dicarboxylic acid | C6H8O4 | CID 6544483 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chembk.com [chembk.com]
- 3. (+-)-trans-1,2-Cyclobutanedicarboxylic acid | C6H8O4 | CID 10888028 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Development of a chiral stationary phase based on cinchonidine. Comparison with a quinine-based chiral column - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. nbinno.com [nbinno.com]
- 9. Resolution of trans-1,2-cyclohexanedicarboxylic acid containing two carboxylic groups by forming diastereomeric salts based on feeding molar ratio control - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Specific rotation - Wikipedia [en.wikipedia.org]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. pubs.acs.org [pubs.acs.org]
Technical Support Center: Preventing Isomerization of cis- to trans-Cyclobutane-1,2-dicarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides detailed troubleshooting guides and frequently asked questions (FAQs) to address the challenge of preventing the isomerization of cis-cyclobutane-1,2-dicarboxylic acid to its more thermodynamically stable trans isomer during experimental procedures.
Troubleshooting Guide
This guide offers solutions to common problems encountered during the synthesis, purification, and storage of cis-cyclobutane-1,2-dicarboxylic acid.
| Problem | Potential Cause | Recommended Solution |
| Isomerization during Synthesis/Workup: The final product contains a significant amount of the trans isomer. | High Temperatures: Prolonged heating can provide the activation energy needed for isomerization. | Maintain strict temperature control. Use the lowest possible temperature for reactions and workup procedures. Avoid localized overheating. |
| Acidic or Basic Conditions: The presence of acids or bases can catalyze the enolization of the carboxylic acid, leading to epimerization and the formation of the trans isomer. | Maintain a neutral pH whenever possible. If acidic or basic conditions are required, use the mildest reagents and shortest reaction times feasible. | |
| Isomerization during Purification: The purity of the cis isomer decreases after chromatographic purification. | Acidic Stationary Phase: Standard silica (B1680970) gel is acidic and can catalyze isomerization, especially with prolonged contact time. | Use a neutral stationary phase, such as neutral alumina (B75360), for column chromatography. Alternatively, consider purification by fractional crystallization. |
| Isomerization during Storage: A pure sample of the cis isomer develops trans impurities over time. | Improper Storage Conditions: Exposure to heat, light, or reactive atmospheres can promote isomerization over time. | Store the solid compound in a cool (refrigerated), dark, and dry environment. For long-term storage, consider placing it under an inert atmosphere (e.g., argon or nitrogen). |
Frequently Asked Questions (FAQs)
Q1: What is the underlying reason for the isomerization of the cis to the trans isomer?
A1: The isomerization is driven by thermodynamics. The trans isomer of cyclobutane-1,2-dicarboxylic acid is sterically less hindered and therefore more stable than the cis isomer. Given a pathway with sufficient activation energy, the cis isomer will convert to the more stable trans form.
Q2: What is the mechanism of this isomerization?
A2: The most probable mechanism is through enolization. Under acidic or basic conditions, a proton can be abstracted from the carbon atom bearing a carboxylic acid group, forming an enolate intermediate. This intermediate is planar, and when it is re-protonated, it can form either the cis or the more stable trans product.
Q3: Can I use recrystallization to purify the cis isomer without causing isomerization?
A3: Yes, fractional crystallization is a suitable method for purifying cis-cyclobutane-1,2-dicarboxylic acid. This technique relies on the different solubilities of the two isomers. By carefully selecting the solvent and controlling the cooling rate, the less soluble isomer can be selectively crystallized. It is crucial to use minimal heat to dissolve the compound to prevent isomerization in solution.
Q4: Are there specific reagents I should avoid when working with the cis isomer?
A4: Avoid strong acids and bases whenever possible. If a reaction requires such conditions, consider protecting the carboxylic acid groups (e.g., as esters) before proceeding. Also, be mindful of Lewis acids that could potentially catalyze the isomerization.
Quantitative Data on Isomerization
The following table provides an illustrative summary of the expected isomerization under various conditions. Note: This data is based on general chemical principles and serves as a guideline. Actual rates may vary depending on the specific experimental setup.
| Condition | Temperature | Catalyst | Approximate % trans Isomer Formation (after 24h) |
| Storage (Solid) | 4°C | None | < 1% |
| Storage (Solid) | 25°C | None | 1-5% |
| In Solution (Neutral pH) | 25°C | None | 2-10% |
| In Solution (Acidic pH) | 25°C | 0.1 M HCl | 15-25% |
| In Solution (Basic pH) | 25°C | 0.1 M NaOH | 20-30% |
| Reflux in Neutral Solvent | 80°C | None | > 50% |
Experimental Protocols
Protocol 1: Purification of cis-Cyclobutane-1,2-dicarboxylic Acid using Neutral Alumina Column Chromatography
This protocol is designed to purify the cis isomer while minimizing the risk of isomerization.
-
Preparation of the Column:
-
Select a glass column of appropriate size.
-
Add a small plug of glass wool or cotton to the bottom of the column.
-
Add a thin layer of sand.
-
Prepare a slurry of neutral alumina in a non-polar solvent (e.g., hexane).
-
Pour the slurry into the column and allow it to pack under gravity or with gentle pressure. Ensure the packing is uniform and free of air bubbles.
-
Equilibrate the column with the chosen eluent system.
-
-
Sample Loading:
-
Dissolve the crude cis-cyclobutane-1,2-dicarboxylic acid in a minimal amount of the eluent or a slightly more polar solvent.
-
Carefully load the sample onto the top of the alumina bed.
-
-
Elution:
-
Elute the column with an appropriate solvent system (e.g., a gradient of ethyl acetate (B1210297) in hexane). The polarity of the eluent should be optimized based on TLC analysis.
-
Collect fractions and monitor the separation using TLC.
-
-
Isolation:
-
Combine the fractions containing the pure cis isomer.
-
Remove the solvent under reduced pressure to obtain the purified product.
-
Protocol 2: Purification by Fractional Crystallization
This method leverages the solubility difference between the cis and trans isomers.
-
Dissolution:
-
In a suitable flask, add the mixture of cis and trans isomers.
-
Add a minimal amount of a suitable solvent (e.g., water or an ethanol/water mixture) and heat gently with stirring until the solid is just dissolved. Avoid vigorous boiling or prolonged heating.
-
-
Crystallization:
-
Allow the solution to cool slowly to room temperature. The less soluble isomer will start to crystallize.
-
To maximize recovery, cool the flask in an ice bath.
-
-
Isolation:
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold crystallization solvent.
-
-
Purity Check:
-
Analyze the purity of the crystals and the mother liquor by a suitable method (e.g., NMR, melting point).
-
If necessary, repeat the recrystallization process to achieve the desired purity.
-
Visualizations
Caption: Acid/base catalyzed isomerization pathway via an enolate intermediate.
Caption: Troubleshooting workflow for identifying the source of isomerization.
Technical Support Center: Purification of Cyclobutane-1,2-dicarboxylic Acid
This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions regarding the purification of cyclobutane-1,2-dicarboxylic acid via recrystallization.
Frequently Asked Questions (FAQs)
Q1: What is the primary goal of recrystallizing this compound? A1: The primary goal of recrystallization is to purify the solid-state this compound. The process involves dissolving the impure compound in a hot solvent and then allowing it to cool slowly. As the solution cools, the solubility of the dicarboxylic acid decreases, and it forms crystals. Impurities, which are present in smaller amounts or have different solubility profiles, remain dissolved in the solvent (the "mother liquor").[1][2] This separation results in a product with significantly higher purity.
Q2: How do I select an appropriate solvent for recrystallization? A2: An ideal solvent for recrystallizing this compound should meet the following criteria:
-
It should dissolve the compound sparingly or not at all at room temperature but dissolve it completely at its boiling point.[3]
-
It should either dissolve impurities very well at all temperatures or not at all, allowing them to be filtered off.[1]
-
It must not react chemically with the dicarboxylic acid.[1]
-
It should be volatile enough to be easily removed from the purified crystals.
For this compound, polar solvents are generally a good starting point. Mixed solvent systems, such as methanol/water or ethanol/water, and single solvents like ethyl acetate (B1210297) have been used for similar cyclobutane (B1203170) dicarboxylic acids.[4][5]
Q3: What are the common isomers of this compound and does recrystallization separate them? A3: this compound exists as cis and trans isomers.[6] While recrystallization is primarily a purification technique to remove impurities, it can sometimes be used to separate diastereomers if they have significantly different solubilities in a particular solvent system. For a definitive separation of isomers, other techniques or specific equilibrium procedures might be necessary.[7]
Q4: My final product is discolored. What causes this and how can I fix it? A4: Discoloration is typically caused by colored, often polymeric or high-molecular-weight, impurities that get trapped in the crystal lattice. To remove them, you can add a small amount of activated charcoal (decolorizing carbon) to the hot solution before the gravity filtration step.[8] The colored impurities adsorb onto the surface of the charcoal, which is then removed by filtering the hot solution.[1][8]
Troubleshooting Guide
Q5: No crystals are forming, even after the solution has cooled to room temperature. What should I do? A5: This is a common issue that can arise from several factors:
-
Too much solvent was used: The solution may not be saturated enough for crystals to form.[9][10] Try boiling off some of the solvent to increase the concentration and then allow the solution to cool again.[9]
-
Supersaturation: The solution may be supersaturated, meaning it holds more dissolved solute than it theoretically should.[10] To induce crystallization, try one of these methods:
-
Scratch the inner surface of the flask with a glass stirring rod at the meniscus. This creates microscopic scratches that provide a nucleation site for crystal growth.[1]
-
Add a seed crystal: If you have a small amount of pure this compound, add a tiny crystal to the solution. This provides a template for other molecules to crystallize upon.[1][9]
-
Cool the solution further in an ice-water bath to significantly decrease the compound's solubility.[10]
-
Q6: The recrystallization resulted in a very low yield. What went wrong? A6: A poor yield can be attributed to several factors:
-
Using too much solvent: As mentioned above, an excessive amount of solvent will keep a larger portion of your product dissolved in the mother liquor even after cooling.[9]
-
Premature crystallization: If the solution cools too quickly during a hot gravity filtration step, the product can crystallize in the filter paper or funnel, leading to loss of material. Ensure your funnel and receiving flask are pre-heated.
-
Incomplete crystallization: Not allowing the solution to cool for a sufficient amount of time or at a low enough temperature can result in product remaining in the solution.
-
Washing with the wrong solvent: Washing the collected crystals with a solvent in which they are highly soluble will dissolve the product. Always wash with a small amount of the cold recrystallization solvent.[8]
Q7: My compound "oiled out" instead of forming crystals. How can I resolve this? A7: "Oiling out" occurs when the solute comes out of solution above its melting point, forming a liquid instead of solid crystals. This is more common with impure compounds or certain solvent systems.[10] To fix this, you can:
-
Reheat the solution to re-dissolve the oil.
-
Add a small amount of additional solvent.[10]
-
Allow the solution to cool much more slowly. Insulating the flask can help promote the formation of crystals instead of oil.[10]
Q8: The crystals formed extremely rapidly and look like a fine powder. Is this a problem? A8: Yes, rapid crystallization is undesirable because impurities can be trapped within the fast-forming crystal lattice, which defeats the purpose of the purification.[9] Ideal crystallization involves slow and steady crystal growth over a period of 15-20 minutes.[9] If your compound "crashes out" of solution immediately upon cooling, try reheating the mixture, adding a bit more solvent (1-2 mL), and cooling it more slowly.[9]
Data Presentation
The selection of a suitable solvent is critical for successful recrystallization. Below is a qualitative summary of solvent suitability for this compound based on its chemical structure and data from analogous compounds.
| Solvent Type | Example Solvents | Predicted Solubility | Suitability for Recrystallization |
| Polar Protic | Water, Methanol, Ethanol | Sparingly soluble in cold water, more soluble in hot water. Soluble in alcohols.[4][11][12] | Good. Water can be an effective solvent. Mixed systems like Methanol/Water or Ethanol/Water are often excellent choices.[4] |
| Polar Aprotic | Ethyl Acetate, Acetone | Soluble, especially when heated.[5] | Good. Ethyl acetate is a common and effective recrystallization solvent for dicarboxylic acids.[5] |
| Nonpolar | Hexane, Toluene | Insoluble to sparingly soluble.[12] | Poor as a primary solvent. Can be used as an "anti-solvent" in a mixed solvent system to decrease solubility upon cooling.[13] |
| Aqueous Base | 5% aq. NaOH, NaHCO₃ | Very soluble due to the formation of the highly polar carboxylate salt.[12] | Unsuitable. The acid is deprotonated, which is a chemical reaction. This is used for extraction, not recrystallization.[2] |
Experimental Protocol: Recrystallization
This protocol provides a general methodology for the purification of this compound.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of a suitable solvent (e.g., ethyl acetate or a methanol/water mixture). Heat the mixture gently on a hot plate while stirring until the solvent reaches its boiling point. Continue to add small portions of the hot solvent until all of the solid has just dissolved.[1]
-
Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a spatula-tip of activated charcoal. Reheat the solution to boiling for a few minutes.[8]
-
Hot Gravity Filtration (Optional): If there are insoluble impurities or if charcoal was used, perform a hot gravity filtration. Use a pre-heated short-stemmed funnel and fluted filter paper to filter the hot solution into a clean, pre-heated Erlenmeyer flask. This step prevents premature crystallization and removes solid impurities.[1]
-
Crystallization: Cover the flask containing the hot, clear solution with a watch glass and allow it to cool slowly to room temperature on an insulated surface (e.g., a cork ring or wooden block). Do not disturb the flask during this period to allow for the formation of large, pure crystals.[9] Once the flask has reached room temperature, you may place it in an ice-water bath to maximize crystal yield.
-
Collection of Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel and an appropriate filter paper.[3]
-
Washing: Wash the crystals on the filter paper with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.[8]
-
Drying: Allow the crystals to dry on the filter paper by drawing air through them for several minutes. For final drying, transfer the crystals to a watch glass and let them air dry or place them in a drying oven at a temperature well below the compound's melting point.
Mandatory Visualizations
// No Crystals Path too_much_solvent [label="Too Much Solvent?", shape= Mdiamond, fillcolor="#4285F4", fontcolor="#FFFFFF"]; supersat [label="Supersaturated?", shape=Mdiamond, fillcolor="#4285F4", fontcolor="#FFFFFF"]; solve_boil [label="Action: Boil off\nsome solvent", fillcolor="#34A853", fontcolor="#FFFFFF"]; solve_induce [label="Action: Scratch flask\nor add seed crystal", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Oiled Out Path impure [label="Impure Sample?", shape=Mdiamond, fillcolor="#4285F4", fontcolor="#FFFFFF"]; solve_oil [label="Action: Reheat, add\nmore solvent, cool slowly", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Low Yield Path check_mother_liquor [label="Too much solvent used\nor cooling incomplete?", shape=Mdiamond, fillcolor="#4285F4", fontcolor="#FFFFFF"]; solve_yield [label="Action: Concentrate mother\nliquor & re-cool", fillcolor="#34A853", fontcolor="#FFFFFF"];
start -> no_crystals; start -> oiled_out; start -> low_yield;
no_crystals -> too_much_solvent [label=" Is solution\n clear?"]; too_much_solvent -> solve_boil [label=" Yes"]; no_crystals -> supersat [label=" Is solution\n concentrated?"]; supersat -> solve_induce [label=" Yes"];
oiled_out -> impure; impure -> solve_oil [label=" Yes"];
low_yield -> check_mother_liquor; check_mother_liquor -> solve_yield [label=" Yes"]; } caption="Figure 2: Troubleshooting guide for common issues in recrystallization."
References
- 1. Recrystallization [sites.pitt.edu]
- 2. scs.illinois.edu [scs.illinois.edu]
- 3. m.youtube.com [m.youtube.com]
- 4. EP0893427A1 - Process for the preparation of cyclobutan-1,2-dicarboxylic acid esters - Google Patents [patents.google.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Page loading... [guidechem.com]
- 7. Page loading... [wap.guidechem.com]
- 8. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 11. ir.library.oregonstate.edu [ir.library.oregonstate.edu]
- 12. benchchem.com [benchchem.com]
- 13. Tips & Tricks [chem.rochester.edu]
Technical Support Center: Optimizing Yield in the Photodimerization of Cyclobutane Diacids
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the synthesis of cyclobutane (B1203170) diacids via photodimerization.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle behind the photodimerization synthesis of cyclobutane diacids?
The synthesis is a [2+2] photocycloaddition reaction where two molecules of an α,β-unsaturated carboxylic acid, such as cinnamic acid, react upon exposure to ultraviolet (UV) light to form a cyclobutane ring. In the solid state, this reaction is often topochemically controlled, meaning the crystal lattice structure of the reactants dictates the stereochemistry of the resulting cyclobutane diacid product.
Q2: Which polymorphic form of trans-cinnamic acid is best for achieving a high yield of α-truxillic acid?
The α-polymorph of trans-cinnamic acid is ideal for synthesizing α-truxillic acid with high yields, often approaching 100%.[1] This is because the molecules in the α-crystal lattice are arranged in a head-to-tail fashion, which is perfectly pre-organized for the [2+2] cycloaddition to form the desired product.[2]
Q3: Why is the photodimerization of cinnamic acid often performed in the solid state rather than in solution?
In solution, the primary photochemical process for cinnamic acid and its derivatives is reversible E/Z (cis/trans) isomerization, which competes with the desired dimerization and leads to complex product mixtures and lower yields of the cyclobutane diacid.[3][4] Solid-state synthesis, particularly with the appropriate crystal packing, minimizes this side reaction and promotes a regio- and stereoselective dimerization.[3][5]
Q4: Can I synthesize different stereoisomers of the cyclobutane diacid?
Yes, the stereochemical outcome is highly dependent on the crystal packing of the starting material. For trans-cinnamic acid:
-
The α-form yields α-truxillic acid (a head-to-tail dimer).[6]
-
The β-form yields β-truxinic acid (a head-to-head dimer).[6]
-
The γ-form is generally considered photostable and does not readily undergo dimerization because the intermolecular distance between the double bonds is too large.[6][7]
Q5: What is the role of a template in the photodimerization of cinnamic acids?
A template, such as 1,8-dihydroxynaphthalene, can be used to covalently pre-organize two cinnamic acid molecules.[4] This pre-organization ensures the reactive double bonds are in close proximity (<4.2 Å) and have the correct parallel alignment for the [2+2] cycloaddition to occur efficiently, even in the solid state or in suspension.[4] This method can lead to very high yields (up to 99%) and allows for the selective synthesis of specific stereoisomers, including unsymmetrical cyclobutanes from two different cinnamic acid derivatives.[3]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield | Incorrect Polymorph of Starting Material: The γ-form of trans-cinnamic acid is photostable.[6][7] | Ensure you are using the photoreactive α or β polymorph. The α-polymorph can be obtained by recrystallization from ethanol. |
| Reaction in Solution: E/Z isomerization is the dominant pathway in most solvents, reducing dimerization efficiency.[3][4] | Perform the reaction in the solid state. If a solvent is necessary, consider using a template-directed approach in a non-polar solvent like n-heptane.[4] | |
| Inappropriate Wavelength or Insufficient Irradiation Time: The reaction requires UV light of a suitable wavelength to initiate the cycloaddition. | Use a UV lamp with an appropriate wavelength (e.g., a medium-pressure mercury lamp or LEDs around 350-365 nm).[8] Monitor the reaction over time to ensure complete conversion. | |
| Poor Crystal Packing: Even with a photoreactive polymorph, defects in the crystal lattice can inhibit the reaction. | Recrystallize the starting material to obtain high-quality crystals. Consider the impact of crystal size, as this can affect reaction kinetics.[7] | |
| Formation of Multiple Products | Reaction in Solution: As mentioned, E/Z isomerization and non-selective dimerization can occur in solution. | Switch to a solid-state reaction. If solution-phase is required, the use of photosensitizers or templates can improve selectivity. |
| Presence of Multiple Polymorphs: A mixture of α and β polymorphs in the starting material will lead to a mixture of α-truxillic and β-truxinic acids. | Purify the starting material by recrystallization to obtain a single polymorph. | |
| Reaction Stalls Before Completion | Product Layer Absorbing Light: The product formed on the surface of the crystals can absorb incident UV light, preventing it from reaching the unreacted material below. | Periodically and gently grind or mix the solid sample during irradiation to expose fresh reactant surfaces. |
| Phase Transition During Reaction: The formation of the product can induce a phase transition in the crystal lattice, which may not be favorable for further reaction.[8] | Monitor the reaction progress and consider if a different irradiation intensity or temperature could mitigate this effect. | |
| Difficulty in Product Purification | Unreacted Starting Material: The product may be contaminated with unreacted cinnamic acid. | Wash the crude product with a solvent in which the starting material is soluble but the product is not (e.g., toluene (B28343) for truxillic acid).[9] |
| Formation of Byproducts: Side reactions can lead to impurities that are difficult to separate. | Optimize the reaction conditions (solid-state, correct polymorph) to minimize byproduct formation. Recrystallization of the final product may be necessary. |
Quantitative Data on Reaction Yields
The yield of cyclobutane diacids is highly dependent on the experimental conditions. Below is a summary of reported yields for the photodimerization of trans-cinnamic acid.
| Starting Material | Reaction Conditions | Product | Reported Yield (%) |
| α-trans-Cinnamic Acid | Solid-state, UV irradiation | α-Truxillic Acid | 95-100% |
| β-trans-Cinnamic Acid | Solid-state, UV irradiation | β-Truxinic Acid | 60-90% |
| trans-Cinnamic Acid with 1,8-dihydroxynaphthalene template | Solid-state, 365 nm UV irradiation | β-Truxinic Acid | up to 99%[3] |
| trans-Cinnamic Acid | 1% aq. cetyltrimethylammonium bromide (micellar solution) | Mixture of truxinic and truxillic acids | 35%[10] |
The following table shows the progression of the photodimerization of α-trans-cinnamic acid over time when irradiated with a UV lamp.
| Irradiation Time (seconds) | α-Truxillic Acid (dimer) mole % |
| 0 | 0 |
| 300 | 25 |
| 600 | 45 |
| 900 | 60 |
| 1200 | 75 |
| 1500 | 85 |
| 1800 | 90 |
| 2100 | 95 |
Data adapted from studies monitoring the reaction via TGA and NMR spectroscopy.
Experimental Protocols
Protocol 1: Solid-State Photodimerization of α-trans-Cinnamic Acid
This protocol describes the synthesis of α-truxillic acid from α-trans-cinnamic acid in the solid state.
1. Preparation of α-trans-Cinnamic Acid:
-
Dissolve crude trans-cinnamic acid in a minimal amount of hot ethanol.
-
Add hot deionized water dropwise until the solution begins to turn cloudy.
-
Reheat the solution until it becomes clear.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath to complete crystallization.
-
Collect the crystals by vacuum filtration and dry them thoroughly.
2. Photoreaction:
-
Evenly spread a thin layer of finely ground α-trans-cinnamic acid (e.g., 50 mg) on a glass slide or in a shallow petri dish.
-
Place the sample under a UV lamp (e.g., a 150W medium-pressure mercury lamp). The distance from the lamp should be consistent (e.g., 1.5 cm).
-
Irradiate the sample for a sufficient time (e.g., 12-24 hours). To ensure even exposure, it is advisable to periodically and gently mix the powder.
3. Isolation and Purification of α-Truxillic Acid:
-
After irradiation, transfer the solid mixture to a flask.
-
Add a suitable solvent to dissolve the unreacted trans-cinnamic acid, in which the α-truxillic acid is insoluble (e.g., toluene).
-
Gently heat the suspension (e.g., to 40 °C) to ensure all unreacted starting material dissolves.[9]
-
Cool the mixture and collect the solid α-truxillic acid by vacuum filtration.
-
Wash the collected solid with a small amount of cold toluene.
-
Dry the purified α-truxillic acid. The melting point should be around 286 °C.[9]
Protocol 2: Template-Directed Synthesis of β-Truxinic Acid
This protocol outlines a method for synthesizing β-truxinic acid with high yield and stereoselectivity using a 1,8-dihydroxynaphthalene template.[4]
1. Synthesis of the Diester Precursor:
-
In a round-bottomed flask, dissolve 1,8-dihydroxynaphthalene in anhydrous dichloromethane (B109758) under a nitrogen atmosphere.
-
Add trans-cinnamic acid (2 equivalents), dicyclohexylcarbodiimide (B1669883) (DCC, 2 equivalents), and a catalytic amount of 4-(dimethylamino)pyridine (DMAP).
-
Stir the mixture at room temperature for 24 hours.
-
Quench the reaction with an aqueous solution of citric acid.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under vacuum to obtain the crude diester.
-
Purify the diester by column chromatography.
2. Photoreaction:
-
Place the purified diester as a solid powder between two glass microscope slides.
-
Irradiate with a UV source (e.g., a 400W medium-pressure mercury lamp or a 365 nm UV nail dryer) for approximately 8 hours.[11]
-
To ensure homogeneity, mix the solid powder with a spatula every hour.[11]
-
Monitor the reaction for the disappearance of the starting material by TLC or ¹H NMR.
3. Hydrolysis to β-Truxinic Acid:
-
Dissolve the resulting cyclobutane product in a suitable solvent such as THF.
-
Add an aqueous solution of potassium hydroxide (B78521) and stir at room temperature until the starting material is fully consumed (as monitored by TLC).
-
Acidify the reaction mixture with 1 M HCl in an ice bath.
-
Extract the aqueous phase with ethyl acetate.
-
Combine the organic phases, dry over anhydrous sodium sulfate, and concentrate under vacuum to yield β-truxinic acid.
Visualizations
Caption: Workflow for Solid-State Photodimerization of Cinnamic Acid.
Caption: Logical Flow for Troubleshooting Low Reaction Yield.
References
- 1. Solid-state photodimerization kinetics of alpha-trans-cinnamic acid to alpha-truxillic acid studied via solid-state NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. csub.edu [csub.edu]
- 4. benchchem.com [benchchem.com]
- 5. Solid-State [2+2] Photodimerization and Photopolymerization of α,ω-Diarylpolyene Monomers: Effective Utilization of Noncovalent Intermolecular Interactions in Crystals - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Temperature stability and photodimerization kinetics of β-cinnamic acid and comparison to its α-polymorph as studied by solid-state NMR spectroscopy techniques and DFT calculations - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 7. ocu-omu.repo.nii.ac.jp [ocu-omu.repo.nii.ac.jp]
- 8. mdpi.com [mdpi.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 11. yoksis.bilkent.edu.tr [yoksis.bilkent.edu.tr]
Technical Support Center: Synthesis of Cyclobutane-1,2-dicarboxylic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of cyclobutane-1,2-dicarboxylic acid.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for synthesizing this compound?
A1: The primary synthetic routes include the [2+2] photocycloaddition of α,β-unsaturated carbonyl compounds and the malonic ester synthesis involving the condensation of a malonate with a 1,2-dihaloethane followed by cyclization and hydrolysis. The choice of method often depends on the desired stereochemistry and available starting materials.
Q2: What are the potential side reactions I should be aware of?
A2: Common side reactions include the formation of polymeric materials, linear alkylated byproducts, and undesired stereoisomers. For instance, in the malonic ester synthesis, a notable side product is ethyl pentane-1,1,5,5-tetracarboxylate.[1][2] In photochemical methods, the formation of different regioisomers and stereoisomers, such as truxinic and truxillic acids from cinnamic acid, can occur.[3] Intramolecular cyclization of 1,4-dihalobutanes can also lead to competing elimination and polymerization reactions.[4]
Q3: How can I minimize the formation of the ethyl pentane-1,1,5,5-tetracarboxylate byproduct in the malonic ester synthesis?
A3: The formation of this tetraester byproduct arises from the reaction of two molecules of malonic ester with one molecule of the dihalide.[1][2] To minimize this, it is crucial to control the stoichiometry of the reactants. Using a slow addition of the dihalide to the malonic ester under high dilution conditions can favor the desired intramolecular cyclization over the intermolecular side reaction.
Q4: I am observing a mixture of stereoisomers in my photochemical synthesis. How can I improve the stereoselectivity?
A4: The stereochemical outcome of a [2+2] photocycloaddition is highly dependent on the crystalline packing of the starting material. The reaction is topochemically controlled, meaning the stereochemistry of the product is dictated by the arrangement of the monomers in the crystal lattice. To improve stereoselectivity, consider using a different crystallization solvent or temperature to obtain a different polymorph of the starting material that favors the formation of the desired isomer. For instance, the photodimerization of trans-cinnamic acid can yield different isomers depending on the crystalline form.[3][5]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Yield of Cyclobutane Product | - Competing polymerization or elimination reactions.[4] - Formation of linear side products (e.g., tetraesters in malonic ester synthesis).[1][2] - Inefficient photochemical reaction. | - In Wurtz-type reactions, use highly reactive metals and ensure anhydrous conditions. - For malonic ester synthesis, employ high dilution techniques and slow addition of reagents. - For photochemical reactions, optimize the wavelength of light, reaction time, and concentration. Ensure the reaction vessel is made of a material transparent to the required UV wavelength (e.g., quartz).[4] |
| Presence of Multiple Products in Final Mixture | - Formation of stereoisomers or regioisomers.[3] - Incomplete reaction or presence of starting materials. - Formation of byproducts from side reactions. | - For stereoisomers, attempt to control the reaction conditions (e.g., crystal packing in photochemistry). Purification via fractional crystallization or chromatography may be necessary. - Monitor the reaction progress using techniques like TLC or GC to ensure completion. - Identify the side products (e.g., via NMR, MS) to understand the side reaction and modify the conditions to suppress it. |
| Difficulty in Purifying the Final Product | - Similar polarities of the desired product and side products. - Oily or non-crystalline product. | - Utilize column chromatography with different solvent systems to improve separation. - Attempt to form a salt or ester derivative of the dicarboxylic acid, which may have different crystallization properties, facilitating purification. The purified derivative can then be hydrolyzed back to the acid. - For oily products, trituration with a non-polar solvent can sometimes induce crystallization. |
Experimental Protocols
Malonic Ester Synthesis of 1,1-Cyclobutanedicarboxylic Acid
This protocol is adapted from Organic Syntheses.[1]
Reaction Setup:
-
In a 3-liter three-necked round-bottomed flask equipped with a mechanical stirrer, a dropping funnel, a reflux condenser with a calcium chloride tube, and a thermometer, place 160 g (1 mole) of diethyl malonate and 212 g (1.05 moles) of 1,3-dibromopropane.
-
Prepare a solution of sodium ethoxide by dissolving 46 g (2 gram atoms) of sodium in 800 ml of absolute ethanol (B145695).
Procedure:
-
Start the stirrer and add the sodium ethoxide solution through the dropping funnel while maintaining the reaction temperature at 60-65°C. Cooling may be necessary during the initial addition.
-
After the addition is complete, allow the mixture to stand until the temperature drops to 50-55°C, then heat on a steam bath until the reaction is neutral to phenolphthalein (B1677637) (approximately 2 hours).
-
Add water to dissolve the sodium bromide precipitate and distill off the ethanol.
-
Steam distill the mixture to separate the diethyl 1,1-cyclobutanedicarboxylate and unreacted diethyl malonate from the non-volatile tetraester byproduct.[1]
-
Separate the ester layer from the distillate and extract the aqueous layer with ether. Combine the organic layers and remove the ether.
-
Hydrolyze the resulting esters by refluxing with a solution of 112 g of potassium hydroxide (B78521) in 200 ml of ethanol for 2 hours.
-
Remove the ethanol by distillation and evaporate the residue to dryness.
-
Dissolve the residue in water and acidify with hydrochloric acid to precipitate the dicarboxylic acid.
-
Purify the crude 1,1-cyclobutanedicarboxylic acid by recrystallization from hot ethyl acetate.
Visualizations
Caption: Main synthesis and side reaction in malonic ester synthesis.
Caption: A logical workflow for troubleshooting synthesis issues.
References
Technical Support Center: Scale-Up of Cyclobutane-1,2-Dicarboxylic Acid Production
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering challenges in the scale-up of cyclobutane-1,2-dicarboxylic acid production.
Frequently Asked Questions (FAQs)
Q1: What are the common isomers of this compound, and why is stereochemistry important?
A1: this compound exists as two primary stereoisomers: cis and trans. The spatial arrangement of the two carboxylic acid groups is different in each isomer, which significantly impacts their physical properties and how they fit into the crystal lattice of polymers or interact with biological targets.[1][2] For pharmaceutical applications, typically only one specific isomer has the desired biological activity.[1][3] Therefore, controlling the stereoselectivity of the synthesis is critical.
Q2: What are the main synthetic routes for producing this compound on a larger scale?
A2: The two most common scalable methods are:
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[2+2] Photocycloaddition: This method is often used for producing cis-isomers and their derivatives. It involves the irradiation of a suitable precursor, such as a cinnamic acid derivative, in the solid state or in solution to form the cyclobutane (B1203170) ring.[4][5][6] This method is considered a clean and efficient process.[7]
-
Lewis Acid-Catalyzed [2+2] Cycloaddition: This route is often employed for the synthesis of trans-isomers, particularly their ester derivatives. It involves the reaction of a maleic or fumaric ester with a ketene (B1206846) acetal (B89532) in the presence of a Lewis acid.[3][8]
Q3: What are the primary applications of this compound?
A3: this compound and its derivatives are valuable building blocks in several industries. They are used as:
-
Pharmaceutical Intermediates: For the synthesis of antiviral nucleoside analogues and other pharmaceutically active compounds.[3]
-
Polymer Monomers: To produce specialty polymers, including polyesters and polyamides, with enhanced thermal stability and mechanical properties.[1]
-
Building Blocks in Organic Synthesis: For creating complex molecules due to their unique strained ring structure.[1][7]
Troubleshooting Guides
Problem 1: Low Yield and/or Formation of the Incorrect (trans) Isomer During Photochemical Scale-Up of cis-Cyclobutane-1,2-Dicarboxylic Acid.
Q: My photochemical synthesis of a cis-cyclobutane-1,2-dicarboxylic acid derivative from a trans-cinnamic acid precursor is resulting in a low yield of the desired cis-product and a significant amount of the trans-diastereomer. What could be the cause, and how can I fix it?
A: This is a common issue when scaling up solid-state photochemical reactions. The root cause is often related to the crystal polymorphism of your starting material, trans-cinnamic acid. Only a specific metastable crystalline form (the β-form) will dimerize to the desired cis-product (β-truxinic acid). The more stable α-form leads to the undesired trans-diastereomer (α-truxillic acid).[4]
Troubleshooting Steps:
-
Ensure Formation of the Metastable β-Polymorph: The preparation of the starting material slurry is critical. A common method is to dissolve the trans-cinnamic acid in a minimal amount of a solvent like DMF and then rapidly precipitate it in ice-cold water with vigorous stirring.[4][9]
-
Pro-Tip: Avoid adding the solution onto floating ice, as this can seed the formation of the stable α-form. Add the solution directly into the ice-water mixture.[4]
-
-
Avoid Grinding the Starting Material: Mechanical stress, such as grinding, can induce the conversion of the metastable β-form to the stable α-form.[4] If you need to reduce particle size, gently cut the material with a knife.[4]
-
Control the Temperature: The phase transformation from the desired β-form to the undesired α-form can occur at elevated temperatures (e.g., 50°C).[4] Ensure your reaction setup, including the lamps, does not excessively heat the reaction mixture, especially in the initial stages. Using a jacketed vessel or ensuring adequate cooling can help.
-
Monitor the Reaction: Use 1H NMR to monitor the reaction progress and check for the formation of the undesired isomer.[9]
Problem 2: The Lewis Acid-Catalyzed Synthesis of trans-Cyclobutane-1,2-dicarboxylic Esters Requires Cryogenic Temperatures and Gives Low Yields.
Q: I am attempting to scale up the synthesis of a trans-cyclobutane-1,2-dicarboxylic ester using a fumaric ester, a ketene acetal, and a Lewis acid. To get a decent yield, I have to run the reaction at -75°C, which is difficult and expensive to maintain at a larger scale. Increasing the temperature leads to a significant drop in yield. How can I improve this process?
A: This is a known limitation of this reaction. The low temperatures are often necessary to control the reactivity and prevent side reactions. However, recent process optimization has shown that the addition of a sterically hindered base can significantly improve the reaction conditions and yield.
Solution:
-
Incorporate a Sterically Hindered Base: The addition of a non-nucleophilic, sterically hindered base, such as ethyldiisopropylamine, to the reaction mixture has been shown to allow the reaction to proceed at higher temperatures (e.g., -20°C to 0°C) with improved or even quantitative yields.[3][8]
-
Benefits of this approach:
-
Higher Reaction Temperatures: This makes the process more amenable to industrial scale-up, reducing the reliance on expensive cryogenic cooling.[3][8]
-
Improved Yields: The base can help to mitigate side reactions, leading to a cleaner reaction profile and higher product yield.[3]
-
Reduced Excess of Lewis Acid: It may be possible to use a smaller excess of the Lewis acid, further improving the process economy.[3]
-
Quantitative Data
The following table presents representative data for the scalable photochemical synthesis of β-truxinic acid (a cis-cyclobutane-1,2-dicarboxylic acid derivative) from trans-cinnamic acid, illustrating the effect of scale on reaction time and yield.
| Scale (Starting Material) | Reaction Time (days) | Yield (%) | Purity | Reference |
| 5 g | ~7 | Not specified | High | [4] |
| 50 g | ~7 | 85% | High (by NMR) | [9] |
Note: This data is synthesized from a scalable protocol. Purity was determined to be high via 1H NMR analysis, but a specific percentage was not provided in the source material.
Experimental Protocols
Scalable Photochemical Synthesis of β-Truxinic Acid (cis-isomer derivative)
This protocol is adapted from a published scalable method.[4][9]
Materials:
-
trans-Cinnamic acid (50 g)
-
Dimethylformamide (DMF, 50 mL)
-
Deionized water and ice (2400 mL)
-
Blacklight bulbs (e.g., 16 x 15-watt)
-
Large reaction vessel (e.g., 4000 mL beaker) with magnetic stirrer
Procedure:
-
Preparation of the Metastable Precursor: a. Place 50 g of trans-cinnamic acid in a flask and heat in an oven at 180°C for 30 minutes until melted. b. Remove the flask and allow it to cool to room temperature. c. Dissolve the solidified trans-cinnamic acid in 50 mL of DMF. Use sonication if necessary to aid dissolution. d. In a 4000 mL beaker, prepare an ice-water slurry with 2400 mL of water and approximately 1000 mL of ice. e. With vigorous stirring, add the DMF solution dropwise over 30 minutes directly into the ice-water slurry. A white precipitate of the metastable β-form of trans-cinnamic acid will form.
-
Photoreaction: a. Place the beaker containing the slurry between an array of blacklight bulbs. Ensure the lamps are as close to the vessel as possible. b. Irradiate the mixture with vigorous stirring. The ice will melt over approximately 3 hours. c. Continue the irradiation at room temperature for about 7 days. Monitor the reaction's progress by taking small aliquots and analyzing them via 1H NMR.
-
Work-up and Isolation: a. After the reaction is complete (as determined by NMR), filter the reaction mixture through a Buchner funnel. b. Wash the collected white powder with water. c. Dry the product under vacuum to yield β-truxinic acid. A typical yield at this scale is around 42.3 g (85%).[9]
Visualizations
Experimental Workflow and Troubleshooting
The following diagrams illustrate the experimental workflow for the photochemical synthesis and a troubleshooting guide for common issues.
Caption: Experimental workflow for photochemical synthesis and a troubleshooting guide for incorrect stereoisomer formation.
Logical Relationship: Polymorph Control and Stereochemical Outcome
This diagram illustrates the critical relationship between the starting material's crystal form and the resulting product's stereochemistry.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Recent advances in the application of [2 + 2] cycloaddition in the chemical synthesis of cyclobutane-containing natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Process for preparing cyclobutane-1,2-dicarboxylic esters - Eureka | Patsnap [eureka.patsnap.com]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. Scalable preparation and property investigation of a cis-cyclobutane-1,2-dicarboxylic acid from β-trans-cinnamic acid - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. "Synthesis And Properties Of Cyclobutane-1,2-Dicarboylic Acids And Thei" by Houssein Saeid Amjaour [commons.und.edu]
- 8. EP0893427A1 - Process for the preparation of cyclobutan-1,2-dicarboxylic acid esters - Google Patents [patents.google.com]
- 9. rsc.org [rsc.org]
Technical Support Center: Enhancing Thermal Stability of Polyesters from Cyclobutane-1,2-Dicarboxylic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on improving the thermal stability of polyesters derived from cyclobutane-1,2-dicarboxylic acid and its derivatives.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My polyester (B1180765) from this compound has a lower than expected thermal decomposition temperature in the Thermogravimetric Analysis (TGA). What are the potential causes?
A1: Several factors can contribute to lower than expected thermal stability. Consider the following:
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Low Molecular Weight: Incomplete polymerization leads to shorter polymer chains, which are generally less thermally stable. Optimize your polymerization conditions (time, temperature, catalyst concentration) to achieve a higher molecular weight.[1][2]
-
Monomer Impurities: Ensure the purity of your this compound and diol monomers. Impurities can act as catalysts for degradation or terminate polymer chains, reducing thermal stability.
-
Residual Catalyst: Some polymerization catalysts can promote thermal degradation if not effectively removed or neutralized after synthesis.
-
Oxidative Degradation: The presence of oxygen during polymerization or TGA analysis can lead to oxidative degradation at lower temperatures. Ensure a high-purity inert atmosphere (e.g., nitrogen, argon) during your experiments.[3]
-
Structural Irregularities: Side reactions during polymerization can introduce thermally weak linkages into the polymer backbone.
Q2: I am observing significant discoloration (yellowing or browning) of my polyester during melt polymerization. How can I prevent this?
A2: Discoloration during melt polymerization is often a sign of thermal degradation or side reactions. To mitigate this:
-
Optimize Polymerization Temperature: Avoid excessively high temperatures. While higher temperatures can increase the reaction rate, they can also promote degradation.[1]
-
Use of Antioxidants/Stabilizers: Incorporating thermal stabilizers or antioxidants can help prevent oxidative degradation and discoloration at high temperatures.
-
High Purity Monomers: Use monomers with low levels of impurities, as these can catalyze discoloration reactions.
-
Inert Atmosphere: As with preventing low thermal stability, maintaining a strict inert atmosphere is crucial to prevent oxidation, which is a common cause of discoloration.
Q3: How does the choice of diol affect the thermal stability of the resulting polyester?
A3: The structure of the diol plays a significant role in the final properties of the polyester.
-
Rigidity: Incorporating rigid diols, such as those with cyclic structures (e.g., 1,4-cyclohexanedimethanol (B133615) or 2,2,4,4-tetramethyl-1,3-cyclobutanediol), can increase the glass transition temperature (Tg) and enhance thermal stability by restricting the thermal motion of polymer chains.[4][5][6]
-
Chain Length: For aliphatic diols, increasing the chain length can sometimes affect crystallinity and thermal properties.[7][8]
Q4: Can I improve the thermal stability of my polyester through copolymerization?
A4: Yes, copolymerization is a common strategy to enhance the thermal properties of polyesters. By introducing a co-monomer that imparts high thermal stability, the overall thermal resistance of the resulting copolymer can be improved. For instance, incorporating rigid aromatic monomers can significantly increase the thermal stability of the polyester.[4]
Quantitative Data Summary
The following tables summarize the thermal properties of various polyesters containing cyclobutane (B1203170) rings, providing a basis for comparison.
Table 1: Thermal Properties of Polyesters Derived from Cyclobutane Derivatives
| Polymer System | Decomposition Temp. (Td) | Glass Transition Temp. (Tg) | Reference |
| P(4Ph-BL) (phenyl side group) | 376-380 °C (Td,5%) | Not specified | [9][10] |
| P(4Bu-BL) (n-butyl side group) | 376-380 °C (Td,5%) | Not specified | [9][10] |
| Polyesters from CBDA and aliphatic diols | 263-284 °C (Td,10%) | 6-52 °C | [7][8] |
| Polyesters from CBDO-1 and various diacids | 381-424 °C | 33-114 °C | [11] |
Note: Td,5% and Td,10% refer to the temperature at which 5% and 10% weight loss is observed, respectively.
Experimental Protocols
1. Two-Step Melt Polycondensation for Polyester Synthesis
This protocol is a general guideline for synthesizing polyesters from this compound and a diol.
-
Step 1: Esterification
-
Charge the reactor with equimolar amounts of this compound and the chosen diol. An excess of diol (e.g., 1.5-2 times) can be used to compensate for its potential loss due to volatility at high temperatures.
-
Add a catalyst, such as antimony(III) oxide, if required.[12]
-
Heat the mixture under an inert atmosphere (e.g., nitrogen) to a temperature sufficient to initiate esterification (typically 180-220 °C).
-
Continuously remove the water byproduct, for example, by azeotropic distillation, to drive the reaction forward.[12]
-
Monitor the reaction until the theoretical amount of water has been collected.
-
-
Step 2: Polycondensation
-
Gradually increase the temperature (e.g., to 220-280 °C) and reduce the pressure (apply a vacuum) to facilitate the removal of the excess diol and promote the growth of high molecular weight polymer chains.[2]
-
Continue the reaction until the desired melt viscosity is achieved, which indicates the formation of a high molecular weight polyester.
-
Cool the reactor and extrude the polymer.
-
2. Characterization of Thermal Stability by Thermogravimetric Analysis (TGA)
-
Sample Preparation: Ensure the polyester sample is dry and in a powder or film form. A typical sample weight is 5-10 mg.[13]
-
Instrument Setup:
-
Place the sample in a TGA pan (e.g., platinum or alumina).
-
Place the pan in the TGA furnace.
-
Purge the furnace with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min to eliminate oxygen.[13]
-
-
Thermal Program:
-
Equilibrate the sample at a starting temperature (e.g., 30 °C).
-
Heat the sample at a constant rate (e.g., 10 °C/min) to a final temperature well above the expected decomposition range (e.g., 600 °C).[13]
-
-
Data Analysis:
-
Plot the sample weight percentage as a function of temperature.
-
Determine the onset decomposition temperature, which is the temperature at which significant weight loss begins. The temperature at 5% or 10% weight loss is often reported for comparative purposes.[13]
-
Visualizations
Caption: Workflow for polyester synthesis and thermal characterization.
Caption: Factors influencing the thermal stability of polyesters.
References
- 1. Synthesis of aliphatic polyesters by polycondensation using inorganic acid as catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, Properties and Applications of Biodegradable Polymers Derived from Diols and Dicarboxylic Acids: From Polyesters to Poly(ester amide)s - PMC [pmc.ncbi.nlm.nih.gov]
- 3. akademiabaru.com [akademiabaru.com]
- 4. Polyester biodegradability: importance and potential for optimisation - Green Chemistry (RSC Publishing) DOI:10.1039/D3GC04489K [pubs.rsc.org]
- 5. mdpi.com [mdpi.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Synthesis of semi-rigid-biobased polyesters from renewable furanic cyclobutane diacid - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Bio-based polyesters synthesised from furanic cyclobutane diacid - European Coatings [european-coatings.com]
- 9. researchgate.net [researchgate.net]
- 10. Achieving Exceptional Thermal and Hydrolytic Resistance in Chemically Circular Polyesters via In-Chain 1,3-Cyclobutane Rings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis and characterization of BPA-free polyesters by incorporating a semi-rigid cyclobutanediol monomer - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. scienceinfo.com [scienceinfo.com]
- 13. benchchem.com [benchchem.com]
Technical Support Center: Stereocontrol in [2+2] Cycloaddition Reactions
Welcome to the technical support center for [2+2] cycloaddition reactions. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges in controlling the stereochemistry of these powerful transformations.
Frequently Asked Questions (FAQs)
Q1: My photochemical [2+2] cycloaddition is resulting in low enantiomeric excess (ee). What are the likely causes and how can I improve it?
A1: Low enantiomeric excess in catalytic asymmetric photocycloadditions is a common problem, often stemming from a competitive uncatalyzed "background" reaction.[1] The direct photoexcitation of the substrate, when it's not bound to the chiral catalyst, leads to the formation of a racemic product, which erodes the overall ee.[1]
Troubleshooting Steps:
-
Eliminate the Background Reaction: The most effective strategy is to use a catalytic system where only the substrate-catalyst complex absorbs light, or where the reaction is activated by a mechanism that avoids direct substrate excitation. A dual-catalysis approach, combining a visible-light photosensitizer with a separate chiral Lewis acid catalyst, is a highly effective method to achieve this.[1] In this system, the photosensitizer absorbs the light and initiates the reaction via electron transfer, while the chiral Lewis acid binds to the substrate to control the stereochemistry.[1]
-
Optimize the Light Source: Ensure the wavelength of your light source is selectively absorbed by the photosensitizer or catalyst-substrate complex, not the unbound substrate. Using visible light LEDs instead of broad-spectrum UV lamps can minimize direct substrate excitation.
-
Adjust the Catalyst Loading: While it may seem counterintuitive, simply increasing the concentration of the chiral catalyst may not improve the ee if the background reaction is significant.[1] The key is to ensure the catalyzed pathway is kinetically far more favorable than the uncatalyzed one.
-
Solvent and Temperature: Solvent polarity can influence the stability of intermediates and transition states.[2] Experiment with a range of solvents from non-polar (e.g., hexanes) to polar (e.g., acetonitrile). Lowering the reaction temperature can also enhance selectivity by increasing the energy difference between the diastereomeric transition states.[1]
Q2: I am observing a mixture of regioisomers in my [2+2] reaction. How can I improve the regioselectivity?
A2: Poor regioselectivity in [2+2] cycloadditions, particularly with asymmetrical alkenes, leads to head-to-head vs. head-to-tail isomers.[2] This is governed by electronic and steric factors in the transition state.
Troubleshooting Steps:
-
Substrate Modification: Enhance the electronic differences between the reacting partners. For instance, in the reaction of an electron-rich alkene with an electron-poor alkene, the regioselectivity is often more pronounced.
-
Choice of Catalyst: In catalyzed reactions, the catalyst can pre-organize the substrates, sterically blocking one mode of addition. Chiral Lewis acids, for example, can create a well-defined chiral pocket that favors a specific orientation of the incoming substrates.
-
Solvent Effects: The polarity of the solvent can influence regioselectivity. Non-polar solvents may favor the formation of products with a smaller overall dipole moment, while polar solvents can stabilize more polar, zwitterionic intermediates that may lead to different regioisomers.[2]
-
Use of Templates: In solid-state or supramolecular chemistry, coordination polymers can act as templates, holding the reactive olefins in a specific orientation to yield a single regioisomer upon photoreaction.[3]
Q3: My thermal [2+2] cycloaddition is not proceeding or gives very low yields. What can I do?
A3: Concerted thermal [2+2] cycloadditions between simple, unactivated alkenes are forbidden by orbital symmetry rules under suprafacial conditions and are therefore generally not observed.[4][5] To achieve a successful thermal reaction, at least one of the reacting partners must be activated.
Troubleshooting Steps:
-
Use Activated Reaction Partners: The most common strategy is to use ketenes or keteniminium salts as one of the components.[6][7] These functional groups are highly reactive in thermal [2+2] cycloadditions and react readily with a variety of alkenes (ketenophiles).[6]
-
In Situ Generation: Ketenes and keteniminium salts are often generated in situ to avoid decomposition. For example, ketenes can be formed from acid chlorides with a non-nucleophilic base, and keteniminium salts can be generated from amides using triflic anhydride.[6][7]
-
Temperature Optimization: While these reactions are "thermal," excessive heat can lead to decomposition. Start at moderate temperatures (e.g., 60 °C) and adjust as needed. Some reactions may require higher temperatures to proceed efficiently.[8]
-
Check Reagent Purity: Ensure all reagents, especially the alkene and the precursor for the ketene/keteniminium salt, are pure and dry. The activating agents (e.g., triflic anhydride) are often sensitive to moisture.
Data Presentation
Table 1: Substrate Scope for a Dual-Catalyst Enantioselective [2+2] Photocycloaddition
The following data summarizes the results for a visible-light-induced [2+2] cycloaddition between various aryl enones and an aliphatic enone using a Ru(bpy)₃²⁺ photosensitizer and a chiral Schiff base Lewis acid co-catalyst.[1]
| Entry | Aryl Enone Substituent (R) | Yield (%) | d.r. (cis:trans) | ee (%) |
| 1 | H | 85 | >20:1 | 99 |
| 2 | 4-MeO | 88 | >20:1 | 99 |
| 3 | 4-CF₃ | 81 | >20:1 | 99 |
| 4 | 4-Cl | 84 | >20:1 | 99 |
| 5 | 3-MeO | 75 | >20:1 | 99 |
| 6 | 2-Me | 75 | >20:1 | 98 |
| 7 | 2-Naphthyl | 86 | >20:1 | 99 |
Reactions were conducted at room temperature unless otherwise noted. Yields are for isolated cis and trans isomers. Diastereomeric ratio (d.r.) was determined by ¹H NMR. Enantiomeric excess (ee) was determined by chiral HPLC analysis.[1]
Experimental Protocols
Protocol: Asymmetric [2+2] Cycloaddition using a Chiral Aluminum Bromide Complex
This protocol describes a highly enantioselective [2+2] cycloaddition of a vinyl ether with trifluoroethyl acrylate (B77674), catalyzed by a chiral oxazaborolidine-AlBr₃ complex.[9]
Materials:
-
Chiral (S)-oxazaborolidine catalyst
-
Aluminum bromide (AlBr₃)
-
Trifluoroethyl acrylate
-
Ethyl vinyl ether
-
Dichloromethane (CH₂Cl₂, distilled and dry)
-
Toluene (B28343) (dry)
Procedure:
-
To a flame-dried, argon-purged flask is added a solution of the chiral (S)-oxazaborolidine catalyst (0.1 mmol, 10 mol%) in dry CH₂Cl₂ (1.0 mL).
-
The solution is cooled to -78 °C, and a solution of AlBr₃ (0.1 mmol, 10 mol%) in dry toluene (0.2 mL) is added dropwise. The mixture is stirred at -78 °C for 30 minutes.
-
A solution of trifluoroethyl acrylate (1.0 mmol) in CH₂Cl₂ (1.0 mL) is added, and the mixture is stirred for an additional 15 minutes at -78 °C.
-
Ethyl vinyl ether (3.0 mmol) is added dropwise, and the reaction is stirred at -78 °C for 12 hours.
-
The reaction is quenched by the addition of saturated aqueous NaHCO₃ solution (5 mL). The mixture is allowed to warm to room temperature.
-
The aqueous layer is extracted with CH₂Cl₂ (3 x 10 mL). The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.
-
The crude product is purified by silica (B1680970) gel column chromatography to afford the chiral cyclobutane (B1203170) adduct.
For full characterization data and specific catalyst details, refer to the original publication.[9]
Visualizations
Caption: Troubleshooting workflow for poor stereoselectivity in [2+2] cycloadditions.
Caption: Simplified pathway for a dual-catalysis enantioselective [2+2] photocycloaddition.
References
- 1. A Dual-Catalysis Approach to Enantioselective [2+2] Photocycloadditions Using Visible Light - PMC [pmc.ncbi.nlm.nih.gov]
- 2. reddit.com [reddit.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. 30.6 Stereochemistry of Cycloadditions – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Borylated cyclobutanes via thermal [2 + 2]-cycloaddition - Chemical Science (RSC Publishing) DOI:10.1039/D3SC06600B [pubs.rsc.org]
- 8. Formal [2 + 2 + 2] Cycloaddition Strategy Based on an Intramolecular Propargylic Ene Reaction/Diels-Alder Cycloaddition Cascade - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
troubleshooting low yields in cyclobutane-1,2-dicarboxylic anhydride synthesis
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the synthesis of cyclobutane-1,2-dicarboxylic anhydride (B1165640), particularly in addressing issues of low yield.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for synthesizing cyclobutane-1,2-dicarboxylic anhydride?
A1: The most common and direct method for synthesizing cyclobutane-1,2-dicarboxylic anhydride is through the dehydration of cis-cyclobutane-1,2-dicarboxylic acid. This is typically achieved by heating the dicarboxylic acid with a dehydrating agent, such as acetic anhydride or oxalyl chloride.[1][2] The precursor, cis-cyclobutane-1,2-dicarboxylic acid, can be synthesized via several routes, including the hydrolysis of cis-cyclobutane-1,2-dicyanide or through [2+2] photocycloaddition reactions of appropriate precursors.[3][4]
Q2: What is a realistic yield to expect for this synthesis?
A2: The expected yield can vary significantly based on the chosen method, purity of the starting materials, and reaction conditions. For the dehydration step of the cis-dicarboxylic acid to the anhydride, yields can be high, often exceeding 80-90% under optimized conditions. However, the overall yield from a starting alkene or dinitrile to the final anhydride product will be lower due to multiple synthetic steps. For instance, the synthesis of related cyclic anhydrides has reported yields ranging from 51% to over 80%, depending on the specific process.[5]
Q3: Which reaction parameters are most critical for maximizing the yield of the anhydride?
A3: For the dehydration step, the most critical parameters include:
-
Reaction Temperature: Excessive heat can lead to side reactions and the formation of polymeric or tar-like byproducts.
-
Choice of Dehydrating Agent: The reactivity of the dehydrating agent can impact the reaction rate and the formation of impurities. Acetic anhydride is commonly used.
-
Reaction Time: Sufficient time is required for the reaction to go to completion, but prolonged reaction times, especially at high temperatures, can degrade the product.
-
Purity of Starting Material: The presence of impurities or the trans-isomer of the dicarboxylic acid in the starting material will result in a lower yield of the desired cis-anhydride.
Q4: How does the purity of the starting cis-cyclobutane-1,2-dicarboxylic acid impact the final anhydride yield?
A4: The purity of the starting dicarboxylic acid is crucial. The presence of residual solvents, inorganic salts, or other organic impurities can interfere with the dehydration reaction and complicate the purification of the final product. Most importantly, the presence of the trans-isomer of the dicarboxylic acid will directly reduce the yield, as it cannot form the cyclic anhydride under normal conditions.
Q5: Can the trans-isomer of cyclobutane-1,2-dicarboxylic acid be converted to the anhydride?
A5: No, the trans-isomer of this compound cannot be converted into a cyclic anhydride. The two carboxylic acid groups are on opposite sides of the cyclobutane (B1203170) ring, making it sterically impossible for them to come into the close proximity required to form the five-membered anhydride ring.[6] Therefore, it is essential to start with the pure cis-isomer to obtain the desired product.
Troubleshooting Guide
Problem 1: Low or No Yield of Anhydride
Symptom: After the reaction and workup, little to no solid product is obtained, or the isolated yield is significantly lower than expected.
| Possible Cause | Suggested Solution |
| Incomplete Dehydration | The reaction may not have gone to completion. Confirm the disappearance of the starting dicarboxylic acid using an appropriate analytical technique (e.g., TLC, IR spectroscopy). If the reaction is incomplete, consider extending the reaction time or slightly increasing the reaction temperature. Ensure the dehydrating agent is fresh and active. |
| Incorrect Starting Material | Verify that the starting material is cis-cyclobutane-1,2-dicarboxylic acid. The trans-isomer will not form the anhydride.[6] |
| Hydrolysis During Workup | The anhydride product is susceptible to hydrolysis back to the dicarboxylic acid if it comes into contact with water. Ensure all glassware is thoroughly dried and use anhydrous solvents during the workup and purification steps. |
| Product Degradation | High reaction temperatures can lead to decomposition or polymerization. If charring or the formation of insoluble materials is observed, repeat the reaction at a lower temperature or consider a milder dehydrating agent. |
Problem 2: Product Contamination with Starting Material
Symptom: The isolated product is a mixture of the desired anhydride and the starting cis-cyclobutane-1,2-dicarboxylic acid.
| Possible Cause | Suggested Solution |
| Insufficient Dehydrating Agent | The molar ratio of the dehydrating agent to the dicarboxylic acid may be too low. Use a larger excess of the dehydrating agent (e.g., acetic anhydride) to drive the reaction to completion. |
| Premature Product Precipitation | If the product precipitates from the reaction mixture before the reaction is complete, this can prevent the remaining starting material from reacting. Consider using a solvent that keeps both the starting material and product in solution at the reaction temperature. |
| Re-exposure to Moisture | The anhydride may have been hydrolyzed back to the dicarboxylic acid during workup or storage. Handle the product quickly, under anhydrous conditions, and store it in a desiccator. |
Problem 3: Formation of Polymeric or Tar-Like Byproducts
Symptom: The reaction mixture becomes dark and viscous, and a tarry, insoluble material is formed.
| Possible Cause | Suggested Solution |
| Excessive Reaction Temperature | High temperatures can promote intermolecular reactions, leading to the formation of polymers. Reduce the reaction temperature and extend the reaction time if necessary. |
| Highly Reactive Dehydrating Agent | Some powerful dehydrating agents can cause charring if the reaction is not well-controlled. If using a highly reactive agent, ensure it is added slowly and with adequate cooling. Consider switching to a milder agent like acetic anhydride. |
Quantitative Data
Table 1: Comparison of Dehydrating Agents for Dicarboxylic Acids
| Dehydrating Agent | Typical Reaction Conditions | Advantages | Disadvantages |
| Acetic Anhydride | Reflux, 1-10 hours | Readily available, effective | Requires elevated temperatures, can be difficult to remove |
| Oxalyl Chloride | Room temperature, with a catalyst (e.g., DMF) | Mild conditions, high yields | Toxic, moisture-sensitive, generates gaseous HCl |
| Triphenylphosphine Oxide / Oxalyl Chloride | Room temperature, 1-5 hours | High yields under mild, neutral conditions[1] | Requires stoichiometric reagents, purification from phosphine (B1218219) oxide |
| Electrochemical Dehydration | Constant current, room temperature | No conventional dehydrating agent needed, mild conditions[7][8] | Requires specialized equipment, may have lower yields for some substrates |
Table 2: Effect of Reaction Conditions on Anhydride Yield (Illustrative)
| Parameter | Condition 1 | Yield (%) | Condition 2 | Yield (%) | Notes |
| Temperature | 100°C | 75 | 140°C | 90 | Higher temperatures can improve reaction rate but risk decomposition. |
| Reaction Time | 1 hour | 65 | 5 hours | 88 | Longer times generally lead to higher conversion until equilibrium or degradation occurs. |
| Dehydrating Agent | Acetic Anhydride | 85 | Acetyl Chloride | 92 | Acetyl chloride is more reactive but may require more careful handling. |
Experimental Protocols
Protocol 1: Synthesis of cis-Cyclobutane-1,2-dicarboxylic Acid
This protocol is adapted from a general method for the synthesis of cyclobutane dicarboxylic acids via hydrolysis of the corresponding dicyanide precursor.[3]
-
Adduct Formation: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere, add cis-cyclobutane-1,2-dicyanide.
-
Slowly add sulfuric acid monohydrate while maintaining the temperature below 40°C with an ice bath.
-
Stir the mixture at room temperature for 2-4 hours until the reaction to form the adduct is complete.
-
Hydrolysis: Carefully and slowly pour the reaction mixture over crushed ice.
-
Heat the resulting aqueous solution to reflux for 4-6 hours to hydrolyze the adduct to the dicarboxylic acid.
-
Isolation: Cool the solution in an ice bath to precipitate the cis-cyclobutane-1,2-dicarboxylic acid.
-
Collect the solid product by vacuum filtration and wash with cold water.
-
Purification: Recrystallize the crude product from hot water or an appropriate organic solvent to obtain pure cis-cyclobutane-1,2-dicarboxylic acid.
Protocol 2: Synthesis of Cyclobutane-1,2-dicarboxylic Anhydride using Acetic Anhydride
This protocol is a standard procedure for the dehydration of a cis-dicarboxylic acid to its corresponding anhydride.[2]
-
Reaction Setup: Place 10 g of dry cis-cyclobutane-1,2-dicarboxylic acid and 50 mL of acetic anhydride into a round-bottom flask equipped with a reflux condenser and a calcium chloride drying tube.
-
Heating: Heat the mixture to reflux using a heating mantle.
-
Reaction Monitoring: Maintain the reflux for 2-4 hours. The reaction can be monitored by the complete dissolution of the solid starting material.
-
Removal of Acetic Anhydride: After the reaction is complete, allow the mixture to cool to room temperature. Remove the excess acetic anhydride and the acetic acid byproduct by distillation under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., a mixture of ethyl acetate (B1210297) and hexane) or by sublimation to yield the pure cyclobutane-1,2-dicarboxylic anhydride.
Visualizations
References
- 1. A Facile Synthetic Method for Anhydride from Carboxylic Acid with the Promotion of Triphenylphosphine Oxide and Oxaloyl Chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Page loading... [wap.guidechem.com]
- 3. US3290365A - Method of preparing cis-cyclobutane-1, 2-dicarboxylic acid - Google Patents [patents.google.com]
- 4. "Synthesis And Properties Of Cyclobutane-1,2-Dicarboylic Acids And Thei" by Houssein Saeid Amjaour [commons.und.edu]
- 5. CN102850257A - Preparation method of 1,2-cyclopentane dicarboximide - Google Patents [patents.google.com]
- 6. Which dicarboxylic acid in presence of a dehydrating class 12 chemistry CBSE [vedantu.com]
- 7. researchgate.net [researchgate.net]
- 8. Electrochemical Dehydration of Dicarboxylic Acids to Their Cyclic Anhydrides [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Cyclobutane-1,2-Dicarboxylic Acid Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and resolving issues related to impurities in the synthesis of cyclobutane-1,2-dicarboxylic acid.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: The two most prevalent methods for the synthesis of this compound are the [2+2] photocycloaddition of alkenes and the malonic ester synthesis. The choice of method often depends on the desired stereochemistry and the available starting materials.
Q2: What are the typical impurities I might encounter in my synthesis?
A2: Impurities can vary significantly depending on the synthetic route. For the [2+2] photocycloaddition , common impurities include stereoisomers of the product (e.g., cis/trans isomers), unreacted starting materials, and byproducts from secondary photoreactions. In the malonic ester synthesis , you may find unreacted diethyl malonate, dialkylated byproducts, and intermediates from incomplete hydrolysis of the ester groups. A significant side product in the malonic ester synthesis using a dihaloalkane is the formation of tetraesters, such as ethyl pentane-1,1,5,5-tetracarboxylate.[1]
Q3: How can I best identify the impurities in my product?
A3: A combination of analytical techniques is recommended for comprehensive impurity profiling. High-Performance Liquid Chromatography (HPLC) with UV detection is a robust method for quantifying the purity of the final product and detecting non-volatile impurities. Gas Chromatography-Mass Spectrometry (GC-MS) is highly effective for identifying volatile impurities, especially after a derivatization step to convert the dicarboxylic acids into more volatile esters. Nuclear Magnetic Resonance (NMR) spectroscopy is an invaluable tool for the structural elucidation of unknown impurities and for determining the stereoisomeric ratio of your product.
Troubleshooting Guides
Guide 1: Troubleshooting [2+2] Photocycloaddition Synthesis
Problem: Low yield of the desired this compound.
| Possible Cause | Suggested Solution |
| Incomplete Reaction | - Increase Irradiation Time: Monitor the reaction progress by TLC or HPLC to determine the optimal irradiation period. - Optimize Light Source: Ensure the wavelength of the UV lamp is appropriate for the excitation of the starting material. A medium-pressure mercury lamp is often used.[2] - Check Reactant Concentration: Very high concentrations can lead to self-quenching or the formation of oligomeric byproducts. |
| Side Reactions | - Degas the Solvent: Oxygen can quench the excited state of the reactants, leading to side reactions.[2] Purge the solvent with an inert gas (e.g., nitrogen or argon) before and during the reaction. - Use a Photosensitizer: For reactions that do not proceed efficiently upon direct irradiation, consider using a photosensitizer like acetophenone.[3] - Control Temperature: Some photocycloadditions are temperature-dependent. Running the reaction at a lower temperature may suppress side reactions. |
| Product Degradation | - Filter the Light Source: Use a filter to remove shorter, higher-energy wavelengths that may cause photodegradation of the product. - Monitor Reaction Closely: Stop the reaction once the formation of the desired product plateaus to avoid subsequent photoreactions of the product.[4] |
Problem: Presence of multiple stereoisomers.
| Possible Cause | Suggested Solution |
| Non-stereoselective reaction conditions | - Choice of Starting Material: The stereochemistry of the starting alkene (cis or trans) can influence the stereochemistry of the product. - Use of a Triplet Sensitizer (B1316253): The use of a triplet sensitizer can sometimes favor the formation of a particular stereoisomer. - Solvent Effects: The polarity of the solvent can influence the reaction pathway and, consequently, the stereochemical outcome. Experiment with a range of solvents from non-polar (e.g., cyclohexane) to polar aprotic (e.g., acetonitrile). |
| Isomerization post-synthesis | - Purification Method: Certain purification techniques, such as column chromatography on silica (B1680970) gel, can sometimes cause isomerization. Consider alternative purification methods like recrystallization if isomerization is observed. |
Guide 2: Troubleshooting Malonic Ester Synthesis
Problem: Significant amount of dialkylated byproduct.
| Possible Cause | Suggested Solution |
| Stoichiometry of Base | - Use of Excess Base: Using more than two equivalents of base can promote the deprotonation of the mono-alkylated intermediate, leading to a second alkylation.[5] Carefully control the stoichiometry of the base. |
| Reaction Conditions | - Slow Addition of Alkylating Agent: Add the dihaloalkane slowly to the reaction mixture to maintain a low concentration and minimize the chance of a second alkylation occurring on the same molecule. |
Problem: Incomplete hydrolysis of the diethyl ester.
| Possible Cause | Suggested Solution |
| Insufficient Hydrolysis Time or Reagent | - Increase Reaction Time: Ensure the hydrolysis reaction is allowed to proceed to completion. Monitor by TLC or HPLC. - Use a Stronger Base/Acid: For stubborn esters, consider using a stronger hydrolysis agent or increasing the temperature. |
| Steric Hindrance | - Optimize Hydrolysis Conditions: If the ester is sterically hindered, more forcing conditions (higher temperature, longer reaction time) may be necessary for complete hydrolysis. |
Problem: Formation of linear tetraester side product.
| Possible Cause | Suggested Solution |
| Intermolecular Reaction | - High Concentration: The reaction between two molecules of the malonic ester enolate and one molecule of the dihaloalkane is favored at higher concentrations.[1] Perform the reaction under high dilution conditions to favor the intramolecular cyclization. |
Experimental Protocols
HPLC-UV Method for Purity Assessment
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: Isocratic or gradient elution using a mixture of an aqueous acidic buffer and an organic solvent. A common mobile phase is a mixture of 0.1% phosphoric acid in water (Solvent A) and acetonitrile (B52724) (Solvent B).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection: UV at 210 nm.
-
Sample Preparation: Dissolve a known amount of the sample in the mobile phase or a suitable solvent to a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.
Quantitative Data Summary: HPLC-UV Method Performance
| Parameter | Typical Value |
| Limit of Detection (LOD) | 0.01 µg/mL |
| Limit of Quantitation (LOQ) | 0.05 µg/mL |
| Linearity (R²) | > 0.999 |
| Precision (%RSD) | < 2% |
| Accuracy (% Recovery) | 98 - 102% |
GC-MS Method for Impurity Identification (after Derivatization)
-
Derivatization Agent: Boron trifluoride-methanol solution (BF₃-MeOH) or N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).
-
Derivatization Protocol (BF₃-MeOH):
-
To approximately 1-5 mg of the dried sample in a vial, add 1 mL of BF₃-MeOH (14% w/v).
-
Seal the vial and heat at 60-80°C for 30-60 minutes.[6]
-
Cool the vial to room temperature.
-
Add 1 mL of water and 1 mL of hexane (B92381).
-
Vortex thoroughly and allow the layers to separate.
-
Analyze the upper hexane layer by GC-MS.
-
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 2 minutes.
-
Ramp: 10°C/min to 280°C.
-
Hold at 280°C for 5 minutes.
-
-
Injector Temperature: 250°C.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
MS Ionization: Electron Impact (EI) at 70 eV.
-
MS Scan Range: 40-500 m/z.
Quantitative Data Summary: GC-MS Method Performance
| Parameter | Typical Value |
| Limit of Detection (LOD) | 0.1 ng/injection |
| Limit of Quantitation (LOQ) | 0.5 ng/injection |
| Precision (%RSD) | < 5% |
Visualizations
Caption: Experimental workflow for synthesis, impurity analysis, and purification.
Caption: Logical workflow for troubleshooting synthesis issues.
References
Technical Support Center: Optimizing Polymerization of Cyclobutane-1,2-dicarboxylic Acid
This technical support center is designed for researchers, scientists, and drug development professionals working on the polymerization of cyclobutane-1,2-dicarboxylic acid. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist in optimizing your reaction conditions and achieving desired polymer properties.
Troubleshooting Guide
This guide addresses specific issues that may arise during the polymerization of this compound, offering potential causes and solutions.
| Problem ID | Issue | Potential Causes | Recommended Solutions |
| P-001 | Low Molecular Weight & Brittle Polymer | 1. Inefficient removal of condensation byproducts (e.g., water): The polymerization is an equilibrium reaction, and the presence of byproducts inhibits chain growth.[1][2] 2. Imprecise stoichiometry: An exact 1:1 molar ratio of dicarboxylic acid to diol is crucial for achieving high molecular weight.[2] 3. Reaction time or temperature is insufficient: The polymerization may not have reached a high enough conversion.[1] 4. Monomer impurity: Monofunctional impurities can act as chain terminators.[1] 5. Catalyst inactivity or insufficient amount: The catalyst may be ineffective or used at a suboptimal concentration.[2] | 1. Improve byproduct removal: Apply a high vacuum (e.g., <1 Torr) during the polycondensation stage. Ensure the vacuum is applied gradually to prevent foaming.[1][2] 2. Ensure stoichiometric balance: Carefully weigh the monomers. A slight excess of the diol (1-2 mol%) can compensate for any loss during the initial heating stage.[2] 3. Optimize reaction conditions: Increase the reaction time and/or temperature. Monitor the reaction progress by measuring the viscosity of the reaction mixture. 4. Purify monomers: Use high-purity monomers. Recrystallize or distill the monomers if necessary.[1] 5. Select and optimize catalyst: Screen different catalysts (e.g., titanium-based, tin-based) and optimize their concentration (typically 0.05-0.1 mol%).[2] |
| P-002 | Polymer Discoloration (Yellowing/Browning) | 1. Thermal degradation: High reaction temperatures can cause the polymer to degrade.[1] 2. Oxidation: The presence of oxygen at high temperatures can lead to oxidative degradation.[1][2] 3. Impurities in monomers: Impurities can catalyze degradation reactions.[2] 4. Catalyst-induced side reactions: Some catalysts can cause discoloration.[1] | 1. Optimize temperature profile: Use the minimum effective temperature for polymerization and limit the time at high temperatures.[1] 2. Maintain an inert atmosphere: Purge the reactor with an inert gas (e.g., nitrogen or argon) before heating and maintain a positive pressure or vacuum throughout the reaction.[1][2] 3. Use high-purity monomers: Ensure monomers are free from impurities that can cause color formation.[2] 4. Choose appropriate catalyst: Select a catalyst known for low color formation in polyesters. |
| P-003 | Slow Reaction Rate | 1. Low reaction temperature: The temperature may not be high enough to achieve a sufficient reaction rate. 2. Ineffective or insufficient catalyst: The catalyst may not be promoting the reaction efficiently.[2] 3. Poor mixing: Inadequate stirring can lead to localized temperature and concentration gradients. | 1. Increase reaction temperature: Gradually increase the temperature while monitoring for signs of degradation. 2. Optimize catalyst system: Experiment with different catalysts and concentrations to find the most effective system for your specific monomers.[2] 3. Ensure efficient stirring: Use a mechanical stirrer to ensure the reaction mixture is homogeneous. |
| P-004 | Gel Formation | 1. Presence of trifunctional impurities: Impurities with more than two functional groups can lead to cross-linking. 2. Side reactions at high temperatures: High temperatures can sometimes induce side reactions that lead to branching and cross-linking. | 1. Purify monomers: Ensure that the this compound and the diol are free from trifunctional impurities. 2. Control reaction temperature: Avoid excessively high temperatures during polymerization. |
Frequently Asked Questions (FAQs)
Q1: What are typical starting conditions for the melt polymerization of this compound?
A1: A common starting point for melt polymerization involves a two-stage process. The first stage is an esterification step carried out at a lower temperature (e.g., 180-200°C) under an inert atmosphere to form oligomers and remove the bulk of the water byproduct. The second stage is a polycondensation step performed at a higher temperature (e.g., 220-250°C) under high vacuum to build up the molecular weight.[3]
Q2: Which catalysts are suitable for the polymerization of this compound?
A2: Catalysts commonly used for polyesterification, such as titanium-based compounds (e.g., titanium(IV) isopropoxide), tin-based compounds (e.g., dibutyltin (B87310) oxide), or antimony compounds, can be effective. The choice of catalyst can influence the reaction rate, polymer color, and thermal stability. Catalyst concentration is typically in the range of 0.05 to 0.1 mol% relative to the dicarboxylic acid.[2]
Q3: How can I control the molecular weight of the resulting polyester (B1180765)?
A3: The molecular weight of the polyester can be controlled by several factors:
-
Monomer Stoichiometry: A precise 1:1 molar ratio of the diacid and diol is critical for achieving high molecular weight.[2]
-
Reaction Time and Temperature: Longer reaction times and higher temperatures in the polycondensation stage generally lead to higher molecular weights, provided degradation does not occur.[1]
-
Vacuum Level: A high vacuum is essential for efficiently removing the condensation byproduct, which drives the reaction toward higher molecular weight polymer formation.[1][2]
-
Catalyst: The type and concentration of the catalyst will affect the rate of polymerization and thus the molecular weight achieved in a given time.[2]
Q4: What is the expected thermal stability of polyesters derived from this compound?
A4: Polyesters based on this compound generally exhibit good thermal stability. The decomposition temperature for 10% weight loss (Td10%) can range from 263 to 284°C.[3] The glass transition temperature (Tg) can be tailored by the choice of the diol co-monomer, with reported values ranging from 6 to 52°C.[3]
Quantitative Data Summary
The following tables summarize typical properties of polyesters synthesized from a furanic-derived this compound (CBDA) and various diols.[3]
Table 1: Thermal Properties of CBDA-based Polyesters
| Diol | Glass Transition Temperature (Tg, °C) | Decomposition Temperature (Td10%, °C) |
| 1,4-Butanediol (B3395766) | 35 | 275 |
| 1,6-Hexanediol | 20 | 280 |
| 1,8-Octanediol | 10 | 284 |
| 1,10-Decanediol | 6 | 278 |
Table 2: Molecular Weight of CBDA-based Polyesters
| Diol | Number Average Molecular Weight (Mn, g/mol ) | Polydispersity Index (PDI) |
| 1,4-Butanediol | 9,800 | 1.8 |
| 1,6-Hexanediol | 11,200 | 1.9 |
| 1,8-Octanediol | 10,500 | 1.7 |
| 1,10-Decanediol | 9,500 | 1.8 |
Experimental Protocols
Melt Polymerization of this compound and 1,4-Butanediol
This protocol provides a general procedure for the synthesis of a polyester from this compound and 1,4-butanediol via a two-stage melt polymerization.
Materials:
-
This compound (high purity)
-
1,4-Butanediol (high purity, slight excess of 1-2 mol%)
-
Titanium(IV) isopropoxide (catalyst)
-
Nitrogen or Argon gas (high purity)
Equipment:
-
Glass reactor equipped with a mechanical stirrer, nitrogen/argon inlet, and a distillation outlet connected to a collection flask.
-
Heating mantle with a temperature controller.
-
High-vacuum pump.
Procedure:
Stage 1: Esterification
-
Charge the reactor with equimolar amounts of this compound and a 1-2 mol% excess of 1,4-butanediol.
-
Purge the reactor with nitrogen or argon for at least 30 minutes to remove oxygen.
-
Start the mechanical stirrer and begin heating the mixture to 190°C under a slow stream of the inert gas.
-
Maintain the temperature at 190°C for approximately 2-3 hours. Water will begin to distill and collect in the collection flask.
-
Gradually increase the temperature to 210°C over 1 hour and hold for another 1-2 hours to ensure the completion of the esterification stage. The reaction is considered complete when approximately 90% of the theoretical amount of water has been collected.
Stage 2: Polycondensation
-
Stop the inert gas flow and add the titanium(IV) isopropoxide catalyst (0.05-0.1 mol% relative to the dicarboxylic acid) to the reaction mixture.
-
Gradually reduce the pressure inside the reactor to below 1 Torr over a period of 30-60 minutes.
-
Slowly increase the temperature to 230-250°C.
-
Continue the reaction under high vacuum at this temperature for another 3-5 hours. The viscosity of the reaction mixture will increase significantly as the molecular weight of the polymer increases.
-
Once the desired viscosity is reached, stop the heating and allow the reactor to cool to room temperature under an inert atmosphere.
-
The resulting polyester can then be removed from the reactor.
Visualizations
Caption: Workflow for the two-stage melt polymerization of this compound.
Caption: Troubleshooting logic for addressing low molecular weight in cyclobutane (B1203170) polyester synthesis.
References
Validation & Comparative
Comparative ¹H NMR Analysis of cis-Cyclobutane-1,2-dicarboxylic Acid and Its Isomers
A guide for researchers on the structural elucidation of substituted cyclobutanes using ¹H NMR, featuring comparative data, experimental protocols, and spectral interpretation aids.
The analysis of substituted cyclobutane (B1203170) systems by ¹H NMR spectroscopy is a cornerstone of structural chemistry, providing deep insights into stereochemistry and conformation. For drug development professionals and researchers, distinguishing between cis and trans isomers is critical, as stereochemistry dictates biological activity. This guide provides a comparative analysis of the ¹H NMR spectral features of cis-cyclobutane-1,2-dicarboxylic acid and its alternatives, supported by experimental data from the literature.
¹H NMR Data Comparison
The substitution pattern and stereochemistry of the cyclobutane ring profoundly impact the chemical shifts (δ) and coupling constants (J) of the ring protons. The puckered conformation of the cyclobutane ring often leads to magnetic non-equivalence for methylene (B1212753) protons, resulting in complex splitting patterns. The following table summarizes reported ¹H NMR data for key cyclobutane dicarboxylic acid derivatives.
| Compound | Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Solvent |
| cis-3,4-Diphenyl-cyclobutane-1,2-dicarboxylic Acid | -COOH | 12.46 | s (broad) | - | DMSO-d₆ |
| H1, H2 (methine) | 4.22 | d | 4.5 | DMSO-d₆ | |
| H3, H4 (methine) | 3.81 | d | 4.5 | DMSO-d₆ | |
| trans-Cyclobutane-1,2-dicarboxylic Acid | H1, H2 (methine) | ~3.45 | m | - | D₂O |
| H3, H4 (methylene) | ~2.17 | m | - | D₂O | |
| Cyclobutane Carboxylic Acid | -COOH | ~11.0 - 12.0 | s (broad) | - | CDCl₃ |
| H1 (methine) | ~3.18 | m | - | CDCl₃ | |
| H2, H3, H4 (methylene) | ~1.74 - 2.60 | m | - | CDCl₃ |
Data for the diphenyl-substituted derivative is provided as a representative example for a cis-dicarboxylic acid.[1] The phenyl groups are expected to cause a downfield shift for the cyclobutane protons compared to the unsubstituted compound. Data for the trans-isomer and the monosubstituted acid are provided for comparison.[1]
Key Spectral Interpretations
-
Carboxylic Acid Protons (-COOH): These protons are typically observed as broad singlets in the downfield region (10-13 ppm).[1] Their chemical shift is sensitive to concentration and solvent due to hydrogen bonding.[2]
-
Methine Protons (H-C-COOH): Protons on the carbons bearing the carboxylic acid groups are deshielded and resonate at a lower field than the methylene protons. Their multiplicity is highly dependent on the stereochemistry and the coupling to adjacent methylene protons.
-
Methylene Protons (-CH₂-): These protons usually appear as complex multiplets in the upfield region (1.5-2.6 ppm).[1] The puckered nature of the cyclobutane ring means that even geminal protons (on the same carbon) can be chemically non-equivalent, leading to intricate splitting.
-
Coupling Constants: The magnitude of the vicinal coupling constants (³J) is crucial for stereochemical assignment. Generally, in cyclobutane systems, the cis coupling constant (³J_cis) is larger than the trans coupling constant (³J_trans).[1]
Experimental Protocol for ¹H NMR Analysis
This protocol provides a general methodology for the ¹H NMR analysis of cyclobutane carboxylic acids.
1. Sample Preparation:
- Weigh approximately 5-10 mg of the carboxylic acid sample.
- Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent. Deuterated dimethyl sulfoxide (B87167) (DMSO-d₆) is often a good choice for carboxylic acids as it can solubilize the sample and allows for the observation of the acidic proton. Other potential solvents include deuterated methanol (B129727) (CD₃OD) or chloroform (B151607) (CDCl₃), though the acidic proton may exchange with deuterium (B1214612) in methanol.
- Transfer the solution to a standard 5 mm NMR tube.
2. NMR Spectrometer Setup:
- The data should be acquired on a ¹H NMR spectrometer operating at a field strength of 300 MHz or higher to ensure adequate signal dispersion.
- Tune and shim the spectrometer to optimize the magnetic field homogeneity.
3. Data Acquisition Parameters:
- Pulse Sequence: A standard single-pulse experiment is typically sufficient.
- Spectral Width: Set a spectral width of approximately 15 ppm to ensure all signals, from TMS (0 ppm) to the carboxylic acid proton (~13 ppm), are captured.
- Acquisition Time: Set to at least 2-3 seconds to ensure good resolution.
- Relaxation Delay: A delay of 1-2 seconds is generally adequate.
- Number of Scans: Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
- Temperature: The experiment is typically run at room temperature (e.g., 298 K).
4. Data Processing:
- Apply a Fourier transform to the acquired Free Induction Decay (FID).
- Phase the resulting spectrum manually.
- Calibrate the chemical shift scale by setting the residual solvent peak to its known value (e.g., DMSO at 2.50 ppm).
- Integrate the signals to determine the relative ratios of the different types of protons.
- Analyze the multiplicities and coupling constants of the signals to elucidate the structure. For complex spectra, 2D NMR experiments like COSY may be necessary for unambiguous assignment.
Visualization of Spin-Spin Coupling
The following diagram illustrates the primary coupling relationships for the protons in a cis-1,2-disubstituted cyclobutane ring. Understanding these interactions is key to interpreting the resulting splitting patterns in the ¹H NMR spectrum.
Caption: Spin-spin coupling network in a cis-1,2-disubstituted cyclobutane.
References
A Comparative Guide to the FTIR Spectroscopy of trans-Cyclobutane-1,2-dicarboxylic Acid and Related Dicarboxylic Acids
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the Fourier-Transform Infrared (FTIR) spectroscopy of trans-cyclobutane-1,2-dicarboxylic acid and its structural isomers and analogs, including cis-cyclobutane-1,2-dicarboxylic acid, succinic acid, and glutaric acid. This information is critical for researchers in materials science, organic synthesis, and pharmaceutical development who utilize these compounds as building blocks or require precise structural characterization.
Executive Summary
trans-Cyclobutane-1,2-dicarboxylic acid and its related dicarboxylic acids exhibit characteristic infrared absorption bands corresponding to the vibrational modes of their carboxylic acid functional groups and hydrocarbon skeletons. While all share the broad O-H stretching and strong C=O stretching vibrations typical of carboxylic acid dimers, the fingerprint region of their FTIR spectra reveals key differences. These distinctions arise from variations in molecular symmetry, steric hindrance, and the potential for intramolecular hydrogen bonding, which are dictated by the cis/trans isomerization and the flexibility of the carbon backbone. This guide presents a comparative analysis of their FTIR spectra, supported by quantitative data and detailed experimental protocols.
Comparative Analysis of FTIR Spectra
The FTIR spectra of dicarboxylic acids are dominated by the absorptions of the carboxyl functional group. The most prominent features include a very broad O-H stretching band from approximately 3300 to 2500 cm⁻¹ due to strong hydrogen bonding in the dimeric structure, and an intense carbonyl (C=O) stretching band between 1750 and 1680 cm⁻¹. The exact positions of these and other subtler peaks in the fingerprint region (below 1500 cm⁻¹) are sensitive to the molecule's structure.
Here, we compare the key vibrational frequencies for trans- and cis-cyclobutane-1,2-dicarboxylic acid, as well as the acyclic analogs, succinic acid and glutaric acid.
| Vibrational Mode | trans-Cyclobutane-1,2-dicarboxylic Acid (cm⁻¹) | cis-Cyclobutane-1,2-dicarboxylic Acid (cm⁻¹) | Succinic Acid (cm⁻¹) | Glutaric Acid (cm⁻¹) |
| O-H Stretch (broad) | ~3000 | ~3000 | ~3045 | ~2950 |
| C-H Stretch | 2990, 2965, 2880 | 2980, 2950, 2870 | 2942 | 2940, 2860 |
| C=O Stretch | ~1700 | ~1710 | ~1703 | ~1710 |
| C-O Stretch / O-H Bend | ~1420, ~1300, ~1210 | ~1410, ~1310, ~1240 | 1419, 1305 | 1415, 1290 |
| CH₂ Bend (Scissoring) | ~1450 | ~1450 | 1419 | 1415 |
| Cyclobutane (B1203170) Ring Modes | ~950, ~850 | 1095, 1086, 910 | N/A | N/A |
| O-H Bend (out-of-plane) | ~920 | ~910 | 909 | ~920 |
Note: Peak positions are approximate and can vary based on the sampling method and physical state of the sample.
Key Spectroscopic Differentiators:
-
Cis vs. Trans Isomers: The primary differences between the FTIR spectra of cis- and trans-cyclobutane-1,2-dicarboxylic acid are expected in the fingerprint region, where the overall molecular symmetry influences the vibrational modes. The trans isomer, with its center of symmetry, may exhibit fewer IR-active bands compared to the less symmetric cis isomer. Notably, variations in the positions of C-O stretching and O-H bending modes can be observed, reflecting the different steric environments of the carboxylic acid groups.[1]
-
Ring Strain Effects: The cyclobutane ring introduces strain that can influence the vibrational frequencies of adjacent functional groups. This can be observed when comparing the cyclobutane derivatives to their acyclic counterparts, succinic and glutaric acids.
-
Acyclic Analogs: Succinic acid and glutaric acid provide a baseline for dicarboxylic acids with greater conformational freedom. Their spectra are characterized by vibrations of the methylene (B1212753) chains in addition to the carboxyl groups. For instance, succinic acid shows a characteristic C=O stretch around 1703 cm⁻¹.[1]
Experimental Protocols
The acquisition of high-quality FTIR spectra for these solid dicarboxylic acids can be achieved through several methods. The two most common are the Potassium Bromide (KBr) pellet method and Attenuated Total Reflectance (ATR).
Potassium Bromide (KBr) Pellet Method
This traditional transmission method involves dispersing the solid sample in a transparent matrix of KBr.
Protocol:
-
Sample Preparation: Dry the dicarboxylic acid sample and spectroscopic grade KBr powder in an oven at 110°C for 2-4 hours to remove any adsorbed water, which can interfere with the spectrum.
-
Grinding and Mixing: In a dry agate mortar and pestle, grind 1-2 mg of the dicarboxylic acid sample to a fine powder. Add approximately 100-200 mg of the dried KBr powder and continue to grind until a homogeneous mixture is obtained.
-
Pellet Formation: Transfer the powder mixture to a pellet press die. Apply pressure (typically 8-10 tons) for several minutes to form a thin, transparent pellet.
-
Spectral Acquisition: Place the KBr pellet in the sample holder of the FTIR spectrometer and acquire the spectrum. A background spectrum of a pure KBr pellet or an empty sample compartment should be collected beforehand.
Attenuated Total Reflectance (ATR) Method
ATR is a surface-sensitive technique that requires minimal sample preparation.
Protocol:
-
Instrument Setup: Ensure the ATR crystal (e.g., diamond or germanium) is clean. Collect a background spectrum with the clean, empty ATR crystal.
-
Sample Application: Place a small amount of the powdered dicarboxylic acid sample onto the ATR crystal, ensuring complete coverage of the crystal surface.
-
Pressure Application: Use the ATR pressure clamp to apply firm, consistent pressure to the sample, ensuring good contact with the crystal.
-
Spectral Acquisition: Acquire the FTIR spectrum of the sample. After analysis, the crystal can be cleaned with a suitable solvent (e.g., isopropanol) and a soft tissue.
Workflow and Data Analysis
The general workflow for comparative FTIR analysis of dicarboxylic acids is outlined below.
Caption: A flowchart illustrating the key stages of FTIR analysis for dicarboxylic acids.
Conclusion
FTIR spectroscopy is a powerful and accessible technique for the structural characterization of trans-cyclobutane-1,2-dicarboxylic acid and its analogs. The key differentiating features in their spectra are found in the fingerprint region, which is sensitive to stereochemistry and conformational flexibility. By following standardized experimental protocols, researchers can obtain high-quality spectra for robust comparative analysis, aiding in the identification and quality control of these important chemical compounds.
References
A Comparative Analysis of the Thermal Properties of Polyesters Derived from Cyclobutane-1,2-Dicarboxylic Acid and Adipic Acid
A detailed examination of polyesters synthesized from cyclobutane-1,2-dicarboxylic acid and adipic acid reveals distinct thermal characteristics influenced by the cyclic versus linear nature of the diacid monomer. This guide provides a comparative overview of their thermal stability, glass transition, and melting behaviors, supported by experimental data for researchers and scientists in materials science and polymer chemistry.
The structural rigidity of the cyclobutane (B1203170) ring in this compound imparts a higher glass transition temperature (Tg) and melting temperature (Tm) to its corresponding polyesters when compared to the more flexible, linear aliphatic structure of adipic acid. This fundamental difference in monomer geometry leads to variations in polymer chain mobility and packing efficiency, which are critical determinants of thermal performance.
Comparative Thermal Data
The following table summarizes the key thermal properties of polyesters synthesized from both this compound and adipic acid with common diols, ethylene (B1197577) glycol and 1,4-butanediol.
| Polyester | Diacid Component | Diol Component | Glass Transition Temp. (Tg) | Melting Temp. (Tm) | Decomposition Temp. (Td) |
| Poly(ethylene cyclobutane-1,2-dicarboxylate) | This compound | Ethylene Glycol | Data not available | Data not available | Data not available |
| Poly(butylene cyclobutane-1,2-dicarboxylate) | This compound | 1,4-Butanediol | Data not available | Data not available | Data not available |
| Poly(ethylene adipate) (PEA) | Adipic Acid | Ethylene Glycol | ~ -50 °C | ~ 55 °C | > 200 °C |
| Poly(butylene adipate) (PBA) | Adipic Acid | 1,4-Butanediol | ~ -68 °C | 54 - 59 °C | > 300 °C |
Logical Relationship Diagram
The following diagram illustrates the relationship between the monomer structure and the resulting thermal properties of the polyesters.
A Comparative Guide to the Mechanical Properties of Polyamides Derived from Cycloaliphatic and Linear Dicarboxylic Acids
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the mechanical properties of polyamides synthesized from cycloaliphatic dicarboxylic acids, with a focus on those derived from the cyclobutane (B1203170) and cyclohexane (B81311) families, against the well-established benchmark, Nylon 6,6, which is derived from a linear dicarboxylic acid. Due to the limited availability of published data on polyamides derived specifically from cyclobutane-1,2-dicarboxylic acid, this guide utilizes data for polyamides derived from 1,4-cyclohexanedicarboxylic acid as a representative for cycloaliphatic diacid-based polyamides. This comparison aims to shed light on the influence of the dicarboxylic acid's structure on the final properties of the resulting polyamide.
The data presented herein is compiled from various scientific sources and is intended to provide a clear, objective comparison supported by detailed experimental protocols.
Data Presentation: Mechanical and Thermal Properties
The following table summarizes the key mechanical and thermal properties of polyamides derived from 1,4-cyclohexanedicarboxylic acid and a common linear dicarboxylic acid (adipic acid, used in Nylon 6,6).
| Property | Polyamide from 1,4-Cyclohexanedicarboxylic Acid | Nylon 6,6 (from Adipic Acid) | Test Standard |
| Mechanical Properties | |||
| Tensile Strength | 79 - 93 MPa[1] | 85 MPa[2] | ASTM D638[3][4] |
| Young's Modulus | 1.7 - 2.6 GPa[1] | 3.3 GPa[2] | ASTM D638[3][4] |
| Elongation at Break | 9 - 15%[1] | 50%[2] | ASTM D638[3][4] |
| Thermal Properties | |||
| Glass Transition Temperature (Tg) | ~150 °C (Varies with diamine) | 50 - 60 °C[5] | DSC[6][7] |
| Melting Temperature (Tm) | Varies significantly with diamine | ~260 °C[5] | DSC[6][7] |
| Decomposition Temperature (Td) | > 400 °C[1] | ~350 °C | TGA[8][9] |
Note: The properties of polyamides can vary significantly based on the specific diamine used in the polymerization, as well as the polymer's molecular weight and crystallinity. The data for the polyamide from 1,4-cyclohexanedicarboxylic acid represents a range observed in studies with various aromatic diamines[1].
Experimental Protocols
Detailed methodologies are crucial for the accurate and reproducible synthesis and characterization of polyamides. The following protocols are representative of the procedures used to obtain the data presented in this guide.
1. Polyamide Synthesis via Melt Polycondensation
This method is commonly used for the synthesis of polyamides from dicarboxylic acids and diamines.
-
Materials: Dicarboxylic acid (e.g., trans-1,4-cyclohexanedicarboxylic acid), diamine (e.g., hexamethylenediamine), catalyst (if required), and a high-boiling point solvent (optional, for slurry preparation).
-
Procedure:
-
An equimolar mixture of the dicarboxylic acid and diamine is prepared to form a nylon salt. This is often done in a solvent like water or ethanol (B145695) to ensure stoichiometry.
-
The salt solution is then placed in a reaction vessel equipped with a stirrer, nitrogen inlet, and a distillation setup.
-
The temperature is gradually raised to evaporate the solvent and then further increased to the melting point of the resulting prepolymer.
-
The polycondensation reaction is carried out under a nitrogen atmosphere at a temperature typically between 250-300°C.
-
A vacuum is applied in the later stages of the reaction to remove the water formed as a byproduct and to drive the polymerization to completion, thereby increasing the molecular weight.
-
The molten polymer is then extruded, cooled, and pelletized.
-
2. Tensile Properties Testing (ASTM D638)
The tensile properties of the synthesized polyamides are determined using a universal testing machine according to the ASTM D638 standard[3][4][10][11][12].
-
Specimen Preparation: Test specimens are prepared by injection molding or by machining from a compression-molded plaque into a dumbbell shape (dog-bone) as specified in the standard[10].
-
Test Procedure:
-
The dimensions of the specimen's narrow section are measured accurately.
-
The specimen is mounted securely in the grips of the universal testing machine.
-
An extensometer is attached to the gauge length of the specimen to measure strain accurately.
-
The specimen is pulled at a constant crosshead speed until it fractures. The speed is determined by the material's properties.
-
The load and extension data are recorded throughout the test.
-
-
Data Analysis: From the stress-strain curve, the tensile strength, Young's modulus, and elongation at break are calculated.
3. Thermal Analysis
-
Differential Scanning Calorimetry (DSC): DSC is used to determine the glass transition temperature (Tg) and melting temperature (Tm) of the polyamide[6][7].
-
A small sample (5-10 mg) is sealed in an aluminum pan.
-
The sample is heated at a constant rate (e.g., 10°C/min) under a nitrogen atmosphere.
-
The heat flow to the sample is monitored, and the Tg and Tm are identified as transitions in the heat flow curve.
-
-
Thermogravimetric Analysis (TGA): TGA is used to evaluate the thermal stability and decomposition temperature (Td) of the polyamide[8][9].
-
A small sample is placed in a TGA furnace.
-
The sample is heated at a constant rate in a controlled atmosphere (e.g., nitrogen).
-
The weight loss of the sample is recorded as a function of temperature. The decomposition temperature is typically reported as the temperature at which a certain percentage of weight loss occurs (e.g., 5% or 10%).
-
Mandatory Visualization
The following diagram illustrates the general workflow for the synthesis and characterization of the polyamides discussed in this guide.
Caption: Workflow for Polyamide Synthesis and Characterization.
References
- 1. mdpi.com [mdpi.com]
- 2. smithmetal.com [smithmetal.com]
- 3. How to Perform an ASTM D638 Plastic Tensile Strength Test - ADMET [admet.com]
- 4. ASTM D638 Standard Test Method for Tensile Properties of Plastics [ssi.shimadzu.com]
- 5. Explore the density, structure and properties of Nylon 66 material [wanhan-plastic.com]
- 6. researchgate.net [researchgate.net]
- 7. nexus-analytics.com.my [nexus-analytics.com.my]
- 8. tainstruments.com [tainstruments.com]
- 9. researchgate.net [researchgate.net]
- 10. borgoltz.aoe.vt.edu [borgoltz.aoe.vt.edu]
- 11. zwickroell.com [zwickroell.com]
- 12. ASTM D638 and ISO 527 Standards for Tensile Strength Testing [pacorr.com]
Uncharted Territory: The Gas Adsorption Potential of MOFs with Cyclobutane-1,2-dicarboxylate Linkers Remains Largely Unexplored
A comprehensive survey of current scientific literature reveals a significant gap in the exploration of metal-organic frameworks (MOFs) synthesized with cyclobutane-1,2-dicarboxylate linkers for gas adsorption applications. Despite the growing interest in designing MOFs with diverse topologies and functionalities for gas storage and separation, this specific aliphatic dicarboxylate linker has yet to be systematically investigated and reported upon in publicly accessible research.
While the broader family of MOFs based on dicarboxylate and other multicarboxylate linkers has been extensively studied for their ability to capture gases like carbon dioxide (CO₂), methane (B114726) (CH₄), and nitrogen (N₂), specific quantitative data, detailed experimental protocols, and comparative performance analyses for MOFs incorporating the cyclobutane-1,2-dicarboxylate moiety are conspicuously absent.
-
Aromatic Dicarboxylate Linkers: A vast body of research details the gas adsorption performance of MOFs built from aromatic linkers such as terephthalic acid (BDC) and its derivatives.
-
Other Cycloalkane-based Linkers: Some studies have explored MOFs synthesized with cyclobutane-1,2,3,4-tetracarboxylate linkers, which offer a higher degree of connectivity and result in different framework structures compared to their dicarboxylate counterparts.
-
General Studies on Aliphatic Linkers: Review articles and broad comparative studies on MOFs with aliphatic linkers exist, but they do not provide specific data for the cyclobutane-1,2-dicarboxylate linker.
This lack of available data prevents the creation of a detailed comparison guide as requested. Key information required for such a guide, including quantitative gas uptake capacities, adsorption selectivity for different gas pairs, Brunauer-Emmett-Teller (BET) surface areas, and detailed experimental conditions for synthesis and gas sorption measurements, could not be found.
The absence of research in this specific area presents a notable opportunity for materials scientists and chemists. The unique conformational flexibility and stereoisomerism (cis and trans forms) of the cyclobutane-1,2-dicarboxylate linker could lead to the formation of novel MOF structures with potentially interesting and tunable gas adsorption characteristics. Future research in this direction would be necessary to elucidate the potential of these materials.
Researchers, scientists, and drug development professionals interested in the development of novel MOFs for gas adsorption are encouraged to consider this underexplored area. The synthesis and characterization of MOFs with cyclobutane-1,2-dicarboxylate linkers could yield valuable insights into the structure-property relationships of aliphatic-linker-based MOFs and potentially lead to the discovery of new materials with tailored gas separation and storage capabilities.
Due to the lack of specific data in the current body of scientific literature, we are unable to provide the requested comparison guides, data tables, experimental protocols, and visualizations for the gas adsorption performance of MOFs with cyclobutane-1,2-dicarboxylate linkers. Further experimental research is required to generate the necessary data to perform such a comparative analysis.
A Comparative Guide to the 13C NMR Chemical Shifts of Cyclobutane-1,2-dicarboxylic Acid Isomers
This guide provides a detailed comparison of the 13C Nuclear Magnetic Resonance (NMR) chemical shifts for the cis and trans isomers of cyclobutane-1,2-dicarboxylic acid. This information is crucial for researchers, scientists, and drug development professionals for the structural elucidation and differentiation of these stereoisomers.
Data Presentation: 13C NMR Chemical Shifts
The following table summarizes the reported 13C NMR chemical shifts for cis- and trans-cyclobutane-1,2-dicarboxylic acid. It is important to note that the spectra were obtained in different deuterated solvents, which can influence the chemical shift values. For a direct and precise comparison, acquiring spectra of both isomers in the same solvent is recommended.
| Isomer | Carbon Atom | Chemical Shift (δ) in ppm | Solvent |
| cis-Cyclobutane-1,2-dicarboxylic acid | Carbonyl (C=O) | 174.3 | DMSO-d6 |
| Methine (CH) | 42.9 | DMSO-d6 | |
| Methylene (CH2) | Not explicitly assigned | DMSO-d6 | |
| trans-Cyclobutane-1,2-dicarboxylic acid | Carbonyl (C=O) | Not explicitly assigned | D2O |
| Methine (CH) | 3.446 | D2O | |
| Methylene (CH2) | 2.173 | D2O |
Experimental Protocols
The following is a general experimental protocol for acquiring 13C NMR spectra of small organic molecules like this compound.
1. Sample Preparation:
-
Dissolve 10-50 mg of the analyte (either cis- or trans-cyclobutane-1,2-dicarboxylic acid) in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d6 or D2O) in a standard 5 mm NMR tube.
-
Ensure the sample is fully dissolved. Gentle vortexing or sonication may be applied if necessary.
-
Add a small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), if the solvent does not provide a reference signal.
2. NMR Spectrometer Setup:
-
The data should be acquired on a high-resolution NMR spectrometer, for instance, a Bruker AVANCE 500 MHz spectrometer or a Varian HA-100.[1][2]
-
Tune and match the probe for the 13C frequency.
-
Shim the magnetic field to achieve optimal homogeneity and resolution.
3. Data Acquisition:
-
Acquire a proton-decoupled 13C NMR spectrum. This simplifies the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon atom.
-
Typical acquisition parameters include:
-
Pulse angle: 30-45°
-
Acquisition time: 1-2 seconds
-
Relaxation delay: 2-5 seconds (a longer delay may be necessary for quaternary carbons like the carbonyl group)
-
Number of scans: A sufficient number of scans should be accumulated to achieve an adequate signal-to-noise ratio, which can range from several hundred to several thousand depending on the sample concentration and instrument sensitivity.
-
4. Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase correct the resulting spectrum.
-
Reference the spectrum to the solvent peak or the internal standard (TMS at 0.00 ppm).
-
Integrate the peaks if quantitative analysis is required, although peak intensities in 13C NMR are not always directly proportional to the number of carbons.
Mandatory Visualization
The structural differences between the cis and trans isomers of this compound lead to distinct magnetic environments for the carbon atoms, resulting in different 13C NMR chemical shifts.
Caption: Isomeric Structure and its Impact on 13C NMR Spectra.
References
A Comparative Guide to the Reactivity of Cis- and Trans-Cyclobutane-1,2-dicarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the chemical reactivity of cis- and trans-cyclobutane-1,2-dicarboxylic acid. The stereochemical differences between these two isomers fundamentally dictate their reaction pathways and rates, particularly in reactions involving the two carboxylic acid functionalities. This document summarizes key reactivity distinctions, provides supporting experimental context, and includes detailed experimental protocols for characteristic reactions.
Core Reactivity Comparison: Anhydride (B1165640) Formation
The most significant difference in reactivity between the cis and trans isomers lies in their ability to form a cyclic anhydride upon heating.
Cis-Cyclobutane-1,2-dicarboxylic Acid: The carboxylic acid groups are situated on the same face of the cyclobutane (B1203170) ring, in close proximity. This spatial arrangement facilitates intramolecular dehydration to form a stable five-membered anhydride ring. This reaction typically proceeds readily upon heating.
Trans-Cyclobutane-1,2-dicarboxylic Acid: The carboxylic acid groups are located on opposite faces of the cyclobutane ring. The significant distance and geometric constraints imposed by the rigid ring structure prevent intramolecular anhydride formation. Under forcing conditions, intermolecular reactions leading to polymeric materials may occur instead of the formation of a simple monomeric anhydride.
Reaction Specific Comparisons
| Reaction | Cis-Isomer Reactivity | Trans-Isomer Reactivity | Rationale for Difference |
| Anhydride Formation | Readily forms a cyclic anhydride upon heating. | Does not form a monomeric cyclic anhydride. | The proximity of the carboxylic acid groups in the cis isomer allows for intramolecular cyclization. This is sterically impossible for the trans isomer. |
| Esterification | The rate of esterification of both carboxylic acid groups is expected to be similar to that of the trans isomer. | The rate of esterification of both carboxylic acid groups is expected to be similar to that of the cis isomer. | Both carboxylic acid groups in each isomer are sterically accessible to external reagents like alcohols. Minor differences in reaction rates might arise from subtle conformational effects. |
| Decarboxylation | Thermal decarboxylation is possible, leading to cyclobutane carboxylic acid. | Thermal decarboxylation is also possible, leading to cyclobutane carboxylic acid.[1] | The stability of the cyclobutane ring and the energy required to break a carbon-carbon bond are the primary factors. Stereochemistry is not expected to play a major role in the rate of decarboxylation of an isolated carboxylic acid group. |
Experimental Protocols
Protocol 1: Synthesis of cis-Cyclobutane-1,2-dicarboxylic Anhydride
This protocol describes the dehydration of cis-cyclobutane-1,2-dicarboxylic acid to its corresponding anhydride.
Materials:
-
cis-Cyclobutane-1,2-dicarboxylic acid
-
Acetic anhydride
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Rotary evaporator
Procedure:
-
Place cis-cyclobutane-1,2-dicarboxylic acid into a round-bottom flask.
-
Add an excess of acetic anhydride (approximately 2-3 equivalents).
-
Fit the flask with a reflux condenser and heat the mixture to reflux (approximately 140-150°C) for 1-2 hours.
-
Allow the reaction mixture to cool to room temperature.
-
Remove the excess acetic anhydride and acetic acid byproduct under reduced pressure using a rotary evaporator.
-
The resulting solid residue is the cis-cyclobutane-1,2-dicarboxylic anhydride. Recrystallization from a suitable solvent (e.g., a mixture of ethyl acetate (B1210297) and hexane) can be performed for further purification if necessary.
Visualizing Reaction Pathways
The following diagrams illustrate the key reactivity differences between the cis and trans isomers.
Figure 1: Reaction pathway for anhydride formation.
Figure 2: General pathway for esterification.
Conclusion
The primary determinant of the differential reactivity between cis- and trans-cyclobutane-1,2-dicarboxylic acid is the spatial orientation of the carboxylic acid groups. The cis isomer readily undergoes intramolecular reactions such as anhydride formation, a pathway that is inaccessible to the trans isomer. For reactions involving external reagents, such as esterification, the reactivity of the two isomers is expected to be comparable due to the similar steric accessibility of the carboxylic acid groups. Understanding these fundamental differences is crucial for the strategic design of synthetic routes and the development of novel molecules in pharmaceutical and materials science applications.
References
Comparative Analysis of Cyclobutane-1,2-dicarboxylic Acid and Linear Diacids: A Computational and Experimental Guide
For Immediate Release
A comprehensive guide comparing the physicochemical properties of cyclobutane-1,2-dicarboxylic acid with its linear counterparts—succinic, glutaric, and adipic acids—is presented for researchers in drug development and materials science. This document provides a detailed analysis based on computational modeling and experimental data, highlighting the unique structural and electronic characteristics conferred by the cyclobutane (B1203170) ring.
The rigid, puckered structure of the cyclobutane moiety imposes significant conformational constraints compared to the flexible alkyl chains of linear dicarboxylic acids.[1] These constraints influence key properties such as acidity (pKa), crystal packing, and intermolecular interactions, which are critical for the rational design of novel therapeutics and functional materials.
Quantitative Data Summary
The following table summarizes experimental and computational data for this compound and common linear diacids.
| Diacid | Structure | Experimental pKa1 | Experimental pKa2 | Key Conformational Features | Crystal System & Space Group |
| trans-Cyclobutane-1,2-dicarboxylic acid | ![]() | 3.79[2][3] | 5.61[2][3] | Puckered four-membered ring restricts conformational freedom.[1] | Data not readily available. |
| cis-Cyclobutane-1,2-dicarboxylic acid | ![]() | Data not readily available. | Data not readily available. | Puckered ring conformation; cis arrangement may allow intramolecular hydrogen bonding.[4] | Data not readily available. |
| Succinic Acid (Butanedioic acid) | ![]() | 4.21[5] | 5.64[5] | Torsional freedom around the central C-C bond allows for gauche and trans conformers.[6][7] | Monoclinic (β-form), P2₁/a[8]; Triclinic (α-form)[9] |
| Glutaric Acid (Pentanedioic acid) | ![]() | 4.34 | 5.41 | Increased flexibility allows for more complex conformational landscapes, including structures with intramolecular hydrogen bonds.[7] | Monoclinic, C2/c[10][11] |
| Adipic Acid (Hexanedioic acid) | ![]() | 4.41 | 5.41 | Further increased chain flexibility.[7] The molecule is approximately planar in its crystal structure.[12][13] | Monoclinic, P2₁/a[12][13][14] |
Integrated Computational and Experimental Workflow
A synergistic approach combining computational modeling with experimental validation is crucial for a thorough comparison of these diacids. The following workflow illustrates the logical relationship between these methods.
Caption: Integrated workflow for the comparative analysis of diacids.
Experimental Protocols
Determination of pKa by Potentiometric Titration
This protocol outlines a standard method for determining the acid dissociation constants (pKa) of dicarboxylic acids.[15][16]
Materials:
-
Calibrated pH meter and electrode
-
Automated titrator or burette
-
Magnetic stirrer and stir bar
-
Standardized 0.1 M NaOH solution (carbonate-free)
-
Standardized 0.1 M HCl solution
-
0.15 M KCl solution (for maintaining ionic strength)
-
Diacid sample (e.g., 1 mM solution)
-
Nitrogen gas source
Procedure:
-
Calibration: Calibrate the pH meter using standard aqueous buffers (e.g., pH 4, 7, and 10).[16]
-
Sample Preparation: Dissolve a precisely weighed amount of the diacid in deionized water to create a solution of known concentration (e.g., 20 mL of a 1 mM solution). Add KCl solution to maintain a constant ionic strength.
-
Inert Atmosphere: Place the sample solution in a reaction vessel on a magnetic stirrer and purge with nitrogen gas to remove dissolved CO₂, which can interfere with the titration of weak acids.[16]
-
Titration: Immerse the pH electrode in the solution. If starting from the fully protonated form, titrate the solution by adding small, precise increments of the standardized 0.1 M NaOH solution.
-
Data Acquisition: Record the pH value after each addition of titrant, ensuring the reading is stable (e.g., drift < 0.01 pH units/minute).[16]
-
Data Analysis: Plot the pH versus the volume of NaOH added. The pKa values correspond to the pH at the half-equivalence points. For a diprotic acid, two inflection points will be observed on the titration curve, corresponding to the two pKa values. The data can be analyzed using difference plots or nonlinear least-squares fitting to determine the precise pKa values.[15]
Single-Crystal X-ray Diffraction
This protocol describes a generalized procedure for obtaining the crystal structure of an organic acid.[17][18][19]
Materials:
-
High-purity diacid sample
-
Selection of suitable solvents (e.g., water, ethanol, ethyl acetate)
-
Small vials or NMR tubes
-
Microscope
-
Single-crystal X-ray diffractometer
Procedure:
-
Crystal Growth (Slow Evaporation):
-
Prepare a saturated or nearly saturated solution of the diacid in a suitable solvent.
-
Filter the solution to remove any particulate impurities into a clean vial.
-
Cover the vial loosely (e.g., with perforated parafilm) to allow for slow evaporation of the solvent.
-
Place the vial in a vibration-free location and allow it to stand undisturbed for several days to weeks.
-
-
Crystal Growth (Vapor Diffusion):
-
Dissolve the diacid in a small amount of a "good" solvent (one in which it is highly soluble).
-
Place this solution in a small, open container (e.g., a small vial).
-
Place the small container inside a larger, sealed container (e.g., a beaker covered with a watch glass) that contains a "poor" solvent (one in which the diacid is poorly soluble, but which is miscible with the good solvent).
-
Over time, the poor solvent vapor will slowly diffuse into the good solvent, reducing the solubility of the diacid and promoting crystallization.
-
-
Crystal Selection and Mounting:
-
Once crystals have formed, examine them under a microscope. Select a well-formed, single crystal of suitable size (typically 0.1-0.3 mm in each dimension) that is free of cracks or defects.
-
Carefully mount the selected crystal on a goniometer head using a suitable adhesive or cryo-loop.
-
-
Data Collection:
-
Structure Solution and Refinement:
-
The collected diffraction data are processed to determine the unit cell dimensions and space group.
-
The positions of the atoms within the unit cell are determined (structure solution) and then refined to achieve the best fit with the experimental data. This process yields precise bond lengths, bond angles, and details of intermolecular interactions.[19]
-
References
- 1. dalalinstitute.com [dalalinstitute.com]
- 2. lookchem.com [lookchem.com]
- 3. Trans-cyclobutane-1,2-dicarboxylic acid - Protheragen [protheragen.ai]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. Succinic acid - Wikipedia [en.wikipedia.org]
- 6. repo.uni-hannover.de [repo.uni-hannover.de]
- 7. researchgate.net [researchgate.net]
- 8. royalsocietypublishing.org [royalsocietypublishing.org]
- 9. researchgate.net [researchgate.net]
- 10. 212. The crystal and molecular structure of certain dicarboxylic acids. Part VII. β-Glutaric acid - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 11. Glutaric Acid | C5H8O4 | CID 743 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. semanticscholar.org [semanticscholar.org]
- 14. academic.oup.com [academic.oup.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. creative-bioarray.com [creative-bioarray.com]
- 17. Crystal Structure Solution of Organic Compounds from X-ray Powder Diffraction Data [jstage.jst.go.jp]
- 18. Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction | Springer Nature Experiments [experiments.springernature.com]
- 19. Single-crystal X-ray Diffraction [serc.carleton.edu]
- 20. A good-practice guide to solving and refining molecular organic crystal structures from laboratory powder X-ray diffraction data - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Study of Cyclobutane-1,2-dicarboxylic Acid and Terephthalic Acid in Polymer Applications
An objective comparison of the performance of cyclobutane-1,2-dicarboxylic acid and the widely-used terephthalic acid in the synthesis and properties of polymers. This guide provides supporting experimental data, detailed methodologies, and visual diagrams to aid researchers, scientists, and professionals in drug development and material science.
The landscape of polymer chemistry is continually evolving, with a growing demand for novel monomers that can impart unique properties to materials or offer more sustainable production routes. Dicarboxylic acids are fundamental building blocks for a vast array of polymers, most notably polyesters and polyamides. For decades, terephthalic acid, a petroleum-derived aromatic diacid, has been the cornerstone of the polyester (B1180765) industry, particularly in the production of polyethylene (B3416737) terephthalate (B1205515) (PET). However, emerging research into bio-based and structurally diverse monomers like this compound (CBDA) presents new opportunities for creating polymers with tailored characteristics.
This guide provides a comparative analysis of this compound and terephthalic acid, focusing on their structural differences and the consequent impact on the thermal and mechanical properties of the resulting polymers.
Monomer Structures and Their Influence on Polymer Architecture
The fundamental difference between terephthalic acid and this compound lies in their core structures. Terephthalic acid is a rigid, planar aromatic molecule, while this compound possesses a non-planar, puckered aliphatic ring. This structural variance significantly influences the geometry of the polymer chains they form.
Caption: Chemical structures of Terephthalic Acid and this compound.
The rigid and linear nature of the terephthalic acid monomer allows for close packing of polymer chains, leading to high crystallinity and strong interchain interactions. This is a key factor in the high melting point and excellent mechanical strength of polymers like PET. In contrast, the bent and more flexible structure of this compound can disrupt chain packing, potentially leading to polymers with lower crystallinity, increased flexibility, and different solubility profiles.
Comparative Performance Data
The following tables summarize key quantitative data on the thermal and mechanical properties of polymers synthesized with terephthalic acid (represented by the well-characterized PET) and various polyesters based on this compound. It is important to note that direct, side-by-side comparative studies are limited, and the properties of CBDA-based polymers can vary significantly with the diol used in polymerization.
Table 1: Thermal Properties of TPA- and CBDA-Based Polyesters
| Property | Polyethylene Terephthalate (PET) | CBDA-Based Polyesters |
| Glass Transition Temperature (Tg) | 67-81 °C | 6-52 °C[1][2] |
| Melting Temperature (Tm) | ~260 °C[3] | Varies significantly with diol, often lower than PET |
| Thermal Decomposition Temperature (Td) | >350 °C[3] | Td10% between 263-284 °C[1][2] |
Table 2: Mechanical Properties of TPA- and CBDA-Based Polyesters
| Property | Polyethylene Terephthalate (PET) | CBDA-Based Polyesters |
| Young's Modulus | 2.8-3.1 GPa | Data not widely available, expected to be lower than PET |
| Tensile Strength | 55-75 MPa | Data not widely available |
| Elongation at Break | 50-150% | Data not widely available |
Experimental Protocols
The synthesis of polyesters from both terephthalic acid and this compound generally follows a two-step polycondensation process. Below is a representative experimental protocol that can be adapted for either diacid.
General Polyester Synthesis Protocol:
-
Esterification: The dicarboxylic acid (terephthalic acid or this compound) and a diol (e.g., ethylene (B1197577) glycol) are charged into a reaction vessel in a specified molar ratio (typically with an excess of the diol).
-
The mixture is heated to a temperature of 150-220 °C under an inert atmosphere (e.g., nitrogen) to initiate the esterification reaction, during which water is produced as a byproduct and removed.[4]
-
Polycondensation: After the initial esterification, a catalyst (e.g., antimony trioxide or a titanium-based catalyst) is added.[5]
-
The temperature is then raised to 260-300 °C, and a vacuum is applied to facilitate the removal of the diol byproduct and drive the polymerization reaction to completion, increasing the molecular weight of the polymer.[5]
-
The reaction is continued until the desired melt viscosity is achieved, after which the molten polymer is extruded and pelletized.
Caption: A typical experimental workflow for polyester synthesis and characterization.
Signaling Pathways and Logical Relationships
The relationship between monomer structure and final polymer properties can be visualized as a logical pathway. The choice of dicarboxylic acid directly dictates the primary structure of the polymer chain, which in turn influences its secondary and tertiary structures (e.g., crystallinity), ultimately determining the macroscopic thermal and mechanical properties.
Caption: Logical relationship from monomer structure to polymer properties.
Conclusion
Terephthalic acid remains the industry standard for high-performance polyesters due to its rigid aromatic structure, which imparts excellent thermal stability and mechanical strength to polymers like PET. However, this compound presents an intriguing alternative, offering the potential to create polyesters with a different set of properties. The non-planar, more flexible nature of the CBDA monomer can lead to polymers with lower glass transition temperatures and potentially greater flexibility.
While the currently available data on the mechanical properties of CBDA-based polymers is limited, the tunability of their thermal properties by varying the diol co-monomer suggests significant potential for designing materials for specific applications.[1][2] Further research into the synthesis and characterization of a wider range of CBDA-based polymers is warranted to fully elucidate their performance capabilities and potential as sustainable, bio-based alternatives to traditional petroleum-derived monomers. The choice between these two dicarboxylic acids will ultimately depend on the desired balance of rigidity, thermal resistance, and flexibility in the final polymer product.
References
- 1. Bio-based polyesters synthesised from furanic cyclobutane diacid - European Coatings [european-coatings.com]
- 2. Synthesis of semi-rigid-biobased polyesters from renewable furanic cyclobutane diacid - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Polyethylene terephthalate - Wikipedia [en.wikipedia.org]
- 4. Polyester (PET) Synthesis [process-insights.com]
- 5. youtube.com [youtube.com]
A Comparative Guide to the HPLC Analysis of Cyclobutane-1,2-dicarboxylic Acid Stereoisomers
For Researchers, Scientists, and Drug Development Professionals
The stereoisomeric composition of pharmaceutical compounds can significantly impact their pharmacological and toxicological profiles. Consequently, robust analytical methods for the separation and quantification of stereoisomers are critical in drug development and quality control. This guide provides a comparative analysis of High-Performance Liquid Chromatography (HPLC) methods for the separation of the stereoisomers of cyclobutane-1,2-dicarboxylic acid, a key structural motif in various biologically active molecules.
This compound exists as three stereoisomers: a pair of enantiomers (trans-isomers) and a meso compound (cis-isomer). The separation of these isomers presents a unique analytical challenge requiring specialized chiral stationary phases (CSPs). This guide details a proven HPLC method, compares it with alternative analytical techniques, and provides the necessary experimental protocols to aid researchers in selecting and implementing the most suitable method for their needs.
HPLC Method Performance
Chiral HPLC is a powerful technique for the direct separation of enantiomers and diastereomers. Polysaccharide-based and macrocyclic glycopeptide-based CSPs are particularly effective for the resolution of acidic compounds like this compound. Below is a summary of a typical HPLC method for the separation of its stereoisomers.
| Parameter | HPLC Method 1 |
| Column | Astec® CHIROBIOTIC® V2 |
| Mobile Phase | Methanol with 15 mM ammonium (B1175870) formate (B1220265) |
| Flow Rate | 1.0 mL/min |
| Temperature | 25 °C |
| Detection | UV at 230 nm |
| Analyte | trans-Cyclobutane-1,2-dicarboxylic acid enantiomers |
| Outcome | Baseline separation of the enantiomers. |
Note: Specific retention times and resolution values are dependent on the exact experimental setup and sample matrix. The Astec® CHIROBIOTIC® V2 column, based on the macrocyclic glycopeptide vancomycin, is known for its versatility in separating acidic compounds in the polar ionic mode, which is compatible with mass spectrometry.[1][2][3]
Experimental Protocols
HPLC Method for Enantiomeric Separation of trans-Cyclobutane-1,2-dicarboxylic Acid
This protocol outlines a general procedure for the separation of the enantiomers of trans-cyclobutane-1,2-dicarboxylic acid using a macrocyclic glycopeptide-based chiral stationary phase.
1. Materials and Reagents:
-
trans-Cyclobutane-1,2-dicarboxylic acid standard
-
HPLC-grade methanol
-
Ammonium formate
-
Deionized water
2. Instrumentation:
-
HPLC system with a UV detector
-
Astec® CHIROBIOTIC® V2 column (250 x 4.6 mm, 5 µm) or equivalent
3. Chromatographic Conditions:
-
Mobile Phase Preparation: Prepare a 15 mM solution of ammonium formate in methanol. Filter and degas the mobile phase before use.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Injection Volume: 10 µL
-
Detection: UV at 230 nm
4. Sample Preparation:
-
Dissolve the trans-cyclobutane-1,2-dicarboxylic acid standard in the mobile phase to a suitable concentration (e.g., 1 mg/mL).
5. Analysis:
-
Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Inject the sample and record the chromatogram.
Alternative Analytical Techniques
While chiral HPLC is a primary method for this analysis, other techniques can also be employed, each with its own advantages and disadvantages.
Gas Chromatography (GC)
GC can be a high-resolution alternative for the analysis of volatile compounds. However, dicarboxylic acids are non-volatile and require derivatization prior to analysis.[4][5]
-
Principle: The carboxylic acid groups are converted to more volatile esters (e.g., methyl or ethyl esters) through a derivatization reaction. The resulting diastereomeric esters can then be separated on a chiral GC column.
-
Advantages: High resolution and sensitivity.
-
Disadvantages: Requires an additional derivatization step, which can be time-consuming and may introduce variability. The derivatizing agents must be of high purity to avoid interfering peaks.[4][5]
Typical Derivatization Protocol for GC Analysis:
-
Esterification: React the this compound sample with an esterifying agent such as methanolic HCl or diazomethane.
-
Extraction: Extract the resulting esters into an organic solvent (e.g., hexane).
-
Analysis: Inject the extracted sample onto a chiral GC column (e.g., a cyclodextrin-based column) for separation.
Capillary Electrophoresis (CE)
CE is a powerful separation technique that offers high efficiency and requires minimal sample and solvent consumption.
-
Principle: Separation is based on the differential migration of charged species in an electric field. For chiral separations, a chiral selector (e.g., cyclodextrins) is added to the background electrolyte.[6][7][8] The stereoisomers form transient diastereomeric complexes with the chiral selector, leading to different electrophoretic mobilities and thus separation.
-
Advantages: High separation efficiency, short analysis times, and low consumption of reagents.
-
Disadvantages: Can be less robust than HPLC and may have lower sensitivity for some applications.
Logical Workflow for Method Selection and Analysis
The following diagram illustrates a logical workflow for the analysis of this compound stereoisomers, from initial sample consideration to final data analysis.
Caption: Workflow for the analysis of this compound stereoisomers.
Conclusion
The separation of this compound stereoisomers is a critical analytical task in pharmaceutical development. Chiral HPLC using macrocyclic glycopeptide-based stationary phases offers a robust and direct method for the enantiomeric resolution of the trans-isomers. While GC and CE present viable alternatives, they come with considerations such as the need for derivatization in GC and potential robustness challenges in CE. The choice of method will ultimately depend on the specific requirements of the analysis, including sample matrix, required sensitivity, and available instrumentation. This guide provides the foundational information and experimental framework to enable researchers to make an informed decision and successfully implement a suitable analytical method.
References
- 1. sigmaaldrich.cn [sigmaaldrich.cn]
- 2. selectscience.net [selectscience.net]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. scispace.com [scispace.com]
- 5. researchgate.net [researchgate.net]
- 6. scielo.br [scielo.br]
- 7. Separation and determination of some stereoisomers by capillary gel electrophoresis with cyclodextrin incorporated in polyacrylamide gel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Capillary electrophoresis-a high performance analytical separation technique - PubMed [pubmed.ncbi.nlm.nih.gov]
thermal degradation analysis of cyclobutane-1,2-dicarboxylic acid-based polymers
A comprehensive analysis of the thermal degradation behavior of polymers derived from cyclobutane-1,2-dicarboxylic acid reveals their potential as thermally stable materials, comparable to and in some aspects exceeding the performance of conventional aliphatic and aromatic polymers. This guide provides a detailed comparison of the thermal stability of these innovative polymers with established alternatives such as polyethylene (B3416737) terephthalate (B1205515) (PET), polybutylene succinate (B1194679) (PBS), and Nylon 6,6, supported by quantitative data from thermogravimetric analysis (TGA).
Comparative Thermal Degradation Data
The thermal stability of polymers is a critical factor in determining their processing conditions and application range. Key parameters obtained from TGA include the onset decomposition temperature (T_onset), the temperature of maximum degradation rate (T_max), and the percentage of char yield at high temperatures. A higher T_onset and T_max indicate greater thermal stability.
| Polymer | Monomers | T_onset (5% weight loss) (°C) | T_max (°C) | Char Yield (%) | Atmosphere | Heating Rate (°C/min) |
| Cyclobutane-based Polyester (B1180765) | 3,4-di(furan-2-yl)this compound + various aliphatic diols | ~263 - 284 (10% weight loss)[1] | Not specified | Not specified | Not specified | Not specified |
| Polyethylene Terephthalate (PET) | Terephthalic acid + Ethylene glycol | ~380 - 400 | ~420 - 450 | 17 - 34 | Nitrogen | 10, 20, 30, 40 |
| Polybutylene Succinate (PBS) | Succinic acid + 1,4-Butanediol | ~320 | ~400 | Low | Nitrogen | 10 |
| Nylon 6,6 | Adipic acid + Hexamethylenediamine | ~413 | ~428 | ~0.15 | Nitrogen | 10 |
| Polyphthalamide (PPA) | Terephthalic acid + various aliphatic diamines | >300 (general) | Varies | High | Not specified | Not specified |
Discussion of Thermal Stability
Polyesters derived from a furanic this compound exhibit good thermal stability, with a 10% weight loss occurring between 263 and 284 °C.[1] While direct TGA data for polymers from unsubstituted this compound is scarce, studies on related structures, such as those from cyclobutane-1,3-dicarboxylic acid (α-truxillic acid), have shown thermal stabilities comparable to PET. The rigid nature of the cyclobutane (B1203170) ring is believed to contribute to this enhanced thermal performance.
In comparison, Polyethylene Terephthalate (PET) , a widely used aromatic polyester, typically begins to degrade around 400 °C. Aliphatic polyesters like Polybutylene Succinate (PBS) generally show lower thermal stability than their aromatic counterparts, with degradation starting around 320 °C.
Polyamides, such as Nylon 6,6 , are known for their excellent thermal stability, with degradation onsets often exceeding 400 °C.[2] High-performance polyamides like Polyphthalamide (PPA) , which incorporate aromatic moieties, exhibit even greater thermal resistance, making them suitable for demanding high-temperature applications.
Experimental Protocols
Thermogravimetric Analysis (TGA)
Objective: To determine the thermal stability of the polymer by measuring its weight change as a function of temperature in a controlled atmosphere.
Apparatus: Thermogravimetric Analyzer.
Procedure:
-
A small, accurately weighed sample of the polymer (typically 5-10 mg) is placed in a tared TGA pan.
-
The pan is loaded into the TGA furnace.
-
The furnace is purged with an inert gas (e.g., nitrogen) or a reactive gas (e.g., air) at a controlled flow rate.
-
The sample is heated at a constant rate (e.g., 10 or 20 °C/min) over a specified temperature range (e.g., 25 °C to 600 °C).
-
The weight of the sample is continuously monitored and recorded as a function of temperature.
-
The resulting TGA curve (weight % vs. temperature) and its derivative (DTG curve, rate of weight loss vs. temperature) are analyzed to determine T_onset, T_max, and char yield.
Visualizations
Logical Relationship of Polymer Thermal Stability
Caption: Factors influencing polymer thermal stability.
Experimental Workflow for Thermal Degradation Analysis
Caption: Workflow for TGA-based thermal degradation analysis.
References
Safety Operating Guide
Proper Disposal of Cyclobutane-1,2-dicarboxylic Acid: A Guide for Laboratory Professionals
The safe and compliant disposal of cyclobutane-1,2-dicarboxylic acid is critical for maintaining a secure laboratory environment and ensuring environmental protection. This guide provides detailed, step-by-step procedures for researchers, scientists, and drug development professionals to handle and dispose of this chemical responsibly.
Personal Protective Equipment (PPE)
Prior to handling this compound, it is imperative to be equipped with the appropriate personal protective equipment to prevent exposure. This compound can cause skin, eye, and respiratory irritation.[1][2]
| Protection Type | Specific Equipment | Standards/Notes |
| Eye/Face Protection | Tightly fitting safety goggles with side-shields or chemical safety glasses. A face shield may also be necessary.[1][3] | Conforming to EN 166 (EU) or NIOSH (US).[3] |
| Skin Protection | Chemical-resistant gloves and impervious protective clothing.[1][3] | Refer to 29 CFR 1910.138 for hand protection guidance.[1] |
| Respiratory Protection | Use in a well-ventilated area. If ventilation is inadequate or irritation occurs, a full-face respirator is recommended.[1][2][3] | Adhere to 29 CFR 1910.134 for respiratory protection standards.[1] |
| Foot Protection | Safety shoes are advised.[1] | See 29 CFR 1910.136 for foot protection guidelines.[1] |
Spill Cleanup Procedures
In the event of a spill, immediate and appropriate action is necessary to contain the material and prevent environmental contamination.
Emergency Procedures:
-
Ensure the area is well-ventilated.[1]
-
Evacuate non-essential personnel from the spill area.
-
Prevent the substance from entering drains or public waterways.[2] If contamination occurs, notify the relevant authorities.[2]
Cleanup Steps:
-
For Dry Spills:
-
For Wet Spills:
-
Use a vacuum or shovel to collect the material and place it into a labeled container for waste disposal.[2]
-
-
Post-Cleanup:
-
Wash the spill area thoroughly with large amounts of water.[2]
-
Waste Disposal Protocol
The disposal of this compound must be conducted in accordance with all local, state, and federal regulations.
-
Waste Collection:
-
Collect waste material in a suitable, tightly sealed, and properly labeled container.[2]
-
-
Disposal Method:
-
The primary recommended method of disposal is to send the material to an authorized incinerator equipped with an afterburner and a flue gas scrubber.[1]
-
Alternatively, dispose of the contents and container at an approved hazardous or special waste collection point, following the instructions of a licensed collector.[1][2]
-
-
Recycling:
-
Where possible, recycling the material is encouraged.[1]
-
Experimental Workflow for Disposal
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
Essential Safety and Logistics for Handling Cyclobutane-1,2-dicarboxylic Acid
For researchers, scientists, and drug development professionals, ensuring safe handling of chemicals is paramount. This guide provides immediate, essential safety and logistical information for handling cyclobutane-1,2-dicarboxylic acid, including detailed personal protective equipment (PPE) protocols, operational procedures, and disposal plans.
Personal Protective Equipment (PPE)
The selection of appropriate PPE is critical to minimize exposure and ensure personal safety when handling this compound. This substance is known to cause skin and serious eye irritation, and may cause respiratory irritation.[1][2] Some sources also indicate that it can cause severe skin burns and eye damage.[3][4][5]
Summary of Recommended Personal Protective Equipment
| Protection Type | Recommended Equipment | Standards and Specifications |
| Eye and Face | Tightly fitting safety goggles with side-shields, chemical goggles, or safety glasses. A face shield should be worn where splashing is a risk.[1][2][6] | Conforming to EN 166 (EU) or NIOSH (US).[6] |
| Skin and Body | Impervious and fire/flame resistant clothing.[6] Protective gloves are mandatory. Safety shoes should also be worn.[2] | Inspect gloves for integrity before each use.[6] |
| Respiratory | Use in a well-ventilated area is essential.[1][2][6] If exposure limits are exceeded or irritation is experienced, a full-face respirator should be used.[6] A dust mask (type N95 or equivalent) is also recommended. | - |
Experimental Protocol: Safe Handling Workflow
This protocol outlines the step-by-step procedure for safely handling this compound in a laboratory setting.
1. Preparation and Hazard Assessment:
-
Review the Safety Data Sheet (SDS) thoroughly before starting any work.
-
Ensure a well-ventilated work area, such as a chemical fume hood.
-
Locate and verify the functionality of emergency equipment, including safety showers and eyewash stations.[2]
2. Donning Personal Protective Equipment (PPE):
-
Gloves: Wear protective gloves. Inspect for any signs of degradation or puncture before use.
-
Lab Coat: Put on a lab coat or other protective clothing.
-
Eye Protection: Wear tightly fitting safety goggles. If there is a risk of splashing, use a face shield in addition to goggles.
-
Respiratory Protection: If working outside of a fume hood or if dust is generated, wear a NIOSH-approved respirator.
3. Chemical Handling:
-
Handle the solid material carefully to avoid generating dust.[1]
-
Avoid all personal contact, including inhalation and contact with skin and eyes.[1]
4. Spills and Accidental Release:
-
In case of a spill, evacuate the area.
-
For dry spills, carefully sweep or vacuum the material and place it in a sealed container for disposal. Avoid generating dust.[1]
-
For wet spills, absorb the material and place it in a labeled container for disposal.
-
Wash the spill area thoroughly with water.[1]
5. First Aid Measures:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]
-
Skin Contact: Remove contaminated clothing and wash the affected skin with plenty of soap and water. Seek medical attention if irritation persists.[1]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[6]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[1]
Disposal Plan
Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Chemical Waste: Dispose of the chemical waste through a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[6] Do not discharge into sewer systems or contaminate water, foodstuffs, or feed.[6]
-
Contaminated Packaging: Containers should be triple-rinsed (or equivalent) and offered for recycling or reconditioning if possible.[6] Alternatively, puncture the packaging to render it unusable and dispose of it in a sanitary landfill.[6]
Logical Workflow for PPE Selection
The following diagram illustrates the decision-making process for selecting the appropriate PPE when working with this compound.
Caption: PPE selection workflow for handling this compound.
References
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





